Technical Documentation Center

4-Bromo-2-ethynyl-1-methyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-2-ethynyl-1-methyl-1H-imidazole
  • CAS: 1788106-34-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole: A Technical Whitepaper

Executive Summary & Strategic Value In modern medicinal chemistry and materials science, the design of highly functionalized heterocyclic scaffolds is paramount. 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1788106-34-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern medicinal chemistry and materials science, the design of highly functionalized heterocyclic scaffolds is paramount. 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1788106-34-2)[1] represents a premium bifunctional building block. With a molecular weight of 185.02 g/mol and the formula C₆H₅BrN₂[1], this compound offers orthogonal reactivity: a terminal alkyne at the C2 position and a bromine atom at the C4 position.

This dual functionality allows researchers to execute sequential, highly specific transformations. The terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) or further Sonogashira extensions, while the C4-bromide serves as an excellent electrophile for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi cross-couplings.

Mechanistic Rationale & Retrosynthetic Strategy

The most efficient and scalable route to 4-bromo-2-ethynyl-1-methyl-1H-imidazole begins with 2,4-dibromo-1-methyl-1H-imidazole . The success of this synthesis relies entirely on the predictable, catalyst-controlled regioselectivity of the initial cross-coupling step.

The Causality of Regioselectivity: The α-Nitrogen Effect

When subjecting a 2,4-dibromoimidazole to palladium-catalyzed Sonogashira conditions, oxidative addition of the Pd(0) species occurs almost exclusively at the C2–Br bond rather than the C4–Br bond. As an application scientist, I emphasize that this is not a random occurrence but a predictable electronic phenomenon.

The C2 position is flanked by two nitrogen atoms (one pyrrole-like, one pyridine-like). The interaction between the nitrogen lone pairs and the C2 singly occupied molecular orbital (SOMO) stabilizes the transition state during oxidative addition. Consequently, the Bond Dissociation Energy (BDE) of the C2–Br bond is significantly lower than that of the C4–Br bond[2]. This innate electronic bias allows us to selectively install the alkyne at C2 while preserving the valuable C4-bromide for downstream applications.

Protecting Group Strategy

Direct coupling with acetylene gas is highly prone to producing symmetrical internal alkynes via double Sonogashira coupling. To circumvent this, Trimethylsilylacetylene (TMSA) is utilized. The bulky TMS group acts as a steric shield, ensuring strict mono-alkynylation.

SynthesisWorkflow SM 2,4-Dibromo-1-methyl-1H-imidazole (Starting Material) Step1 TMS-Acetylene, Pd(PPh3)4, CuI Et3N, THF, 60°C SM->Step1 Int 4-Bromo-1-methyl-2-((TMS)ethynyl)-1H-imidazole (Intermediate) Step1->Int Step2 K2CO3, MeOH RT, 2h Int->Step2 Product 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (Target Compound) Step2->Product

Two-step synthesis via regioselective Sonogashira coupling and TMS deprotection.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure high yield and purity.

Step 1: Regioselective Sonogashira Coupling

Objective: Synthesize 4-bromo-1-methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole.

  • Preparation: In an oven-dried Schlenk flask, dissolve 2,4-dibromo-1-methyl-1H-imidazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF). Add Triethylamine (Et₃N, 3.0 equiv) to serve as both the base and a co-solvent.

  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes. Causality: The presence of oxygen promotes the Glaser homocoupling of the alkyne, consuming the TMSA and generating difficult-to-separate diyne impurities[3].

  • Catalyst Addition: Under a positive flow of Argon, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv) and Copper(I) iodide [CuI] (0.10 equiv). The solution will transition to a pale yellow/orange hue.

  • Alkyne Addition: Add Trimethylsilylacetylene (1.1 equiv) dropwise. Seal the flask and heat to 60 °C for 12 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.3) should disappear, replaced by a new, highly UV-active spot (Rf ~0.6).

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to yield the TMS-protected intermediate.

Step 2: Desilylation (Deprotection)

Objective: Yield the final product, 4-bromo-2-ethynyl-1-methyl-1H-imidazole.

  • Reaction: Dissolve the intermediate in analytical grade Methanol (MeOH). Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv).

  • Rationale: Mild basic solvolysis with K₂CO₃/MeOH is preferred over Tetrabutylammonium fluoride (TBAF) to avoid the generation of siloxane byproducts and to simplify the aqueous workup.

  • Execution: Stir at room temperature for 2 hours.

  • Self-Validation: TLC analysis will show the conversion of the non-polar TMS-intermediate to a slightly more polar terminal alkyne. In ¹H NMR, the disappearance of the massive TMS singlet at ~0.25 ppm confirms complete deprotection.

  • Isolation: Concentrate the mixture under reduced pressure, partition between water and Dichloromethane (DCM), extract, and dry to afford the pure target compound as a crystalline solid.

Quantitative Data & Characterization

Thorough characterization is required to validate the regiochemical outcome. The data below summarizes the expected analytical profile of the pure compound.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 1788106-34-2[1]
Molecular Formula C₆H₅BrN₂[1]
Molecular Weight 185.02 g/mol [1]
Appearance Off-white to pale yellow powder
Solubility Soluble in DCM, EtOAc, DMSO, MeOH
Table 2: NMR Spectral Assignments (CDCl₃, 400 MHz)

Note: The presence of the terminal alkyne proton and the single aromatic proton validates the structure.

NucleusShift (ppm)MultiplicityIntegrationAssignment
¹H NMR 7.05Singlet (s)1HImidazole C5–H
¹H NMR 3.72Singlet (s)3HN1–CH
¹H NMR 3.41Singlet (s)1HAlkyne ≡C–H
¹³C NMR 132.4Singlet-Imidazole C 2
¹³C NMR 120.1Singlet-Imidazole C 5
¹³C NMR 114.8Singlet-Imidazole C 4 (C-Br)
¹³C NMR 82.5Singlet-Alkyne C ≡CH
¹³C NMR 73.2Singlet-Alkyne C≡C H
¹³C NMR 33.6Singlet-N1–C H₃
Table 3: High-Resolution Mass Spectrometry (ESI-HRMS)

The isotopic signature of bromine (roughly 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a critical diagnostic tool for this compound.

Ion SpeciesCalculated m/zExpected Isotopic Pattern
[M(⁷⁹Br)+H]⁺ 184.9714100% (Base Peak)
[M(⁸¹Br)+H]⁺ 186.9694~97.3% (M+2 Peak)

Orthogonal Reactivity Profile

The true value of 4-bromo-2-ethynyl-1-methyl-1H-imidazole lies in its ability to act as a central hub for divergent synthesis. The terminal alkyne and the aryl bromide can be addressed independently without cross-interference.

OrthogonalReactivity Core 4-Bromo-2-ethynyl-1-methyl-1H-imidazole Click CuAAC 'Click' Chemistry (Triazole Formation) Core->Click C2-Alkyne Sonogashira Sonogashira Coupling (Alkyne Extension) Core->Sonogashira C2-Alkyne Suzuki Suzuki-Miyaura Coupling (C4-Arylation) Core->Suzuki C4-Bromide Buchwald Buchwald-Hartwig (C4-Amination) Core->Buchwald C4-Bromide

Orthogonal reactivity profile of the bifunctional imidazole scaffold.

By leveraging this scaffold, medicinal chemists can rapidly generate libraries of complex, multi-cyclic APIs by first "clicking" a pharmacophore onto the C2 position, followed by a late-stage Suzuki coupling at the C4 position to tune pharmacokinetic properties.

References

  • Palani, V.; Perea, M. A.; Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2022, 122(11), 10126–10169. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-2-ethynyl-1-methyl-1H-imidazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Heterocyclic Building Block Heterocyclic compounds, particularly those containing the imidazole scaffold, are fundamental to the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Heterocyclic compounds, particularly those containing the imidazole scaffold, are fundamental to the development of novel pharmaceuticals and functional materials.[1] The imidazole ring is a key component in many biologically active molecules and its derivatives have shown a wide range of therapeutic potential, including anticancer and antifungal activities.[2][3] This guide focuses on the physicochemical properties, synthesis, and potential applications of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, a molecule poised for significant utility in medicinal chemistry and materials science. The strategic placement of a bromine atom and an ethynyl group on the 1-methyl-1H-imidazole core offers a unique combination of reactive sites for diverse chemical modifications. The bromine atom serves as a handle for cross-coupling reactions, while the ethynyl group is amenable to "click" chemistry and other additions, making this compound a highly versatile building block for constructing complex molecular architectures.[1]

Physicochemical Properties: An Overview

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₆H₅BrN₂Based on the chemical structure.
Molecular Weight 185.02 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureSimilar brominated imidazoles, such as 4-Bromo-1H-imidazole, are solids.[4][5]
Melting Point Expected to be in the range of 100-150 °CThe parent compound, 4-Bromo-1H-imidazole, has a melting point of 131-135°C.[4] The addition of methyl and ethynyl groups will influence this value.
Boiling Point > 300 °C (Predicted)4-Bromo-1H-imidazole has a predicted boiling point of 324.7±15.0°C.[4] The target molecule will likely have a similar or slightly higher boiling point.
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol). Limited solubility in non-polar solvents and water.The polar imidazole ring and the potential for hydrogen bonding with the ethynyl group suggest solubility in polar organic solvents.
pKa Expected to be around 10-12The pKa of 4-Bromo-1H-imidazole is predicted to be 11.70±0.10.[4] The electron-withdrawing nature of the ethynyl group may slightly decrease the pKa.
Stability Stable under standard conditions. Sensitive to light and moisture.[6]Brominated imidazoles should be stored in a cool, dry, and dark place to prevent degradation.[6]

Proposed Synthesis: A Step-by-Step Protocol

The synthesis of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole can be envisioned through a multi-step pathway, leveraging known methodologies for the functionalization of the imidazole ring. A plausible synthetic route is outlined below.

Synthetic_Pathway A 1-Methyl-1H-imidazole B 2,4,5-Tribromo-1-methyl-1H-imidazole A->B Br₂, Acetic Acid C 4-Bromo-1-methyl-1H-imidazole B->C Na₂SO₃, H₂O, reflux D 4-Bromo-2-iodo-1-methyl-1H-imidazole C->D 1. n-BuLi, THF, -78°C 2. I₂ E 4-Bromo-2-((trimethylsilyl)ethynyl)-1-methyl-1H-imidazole D->E Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, Et₃N F 4-Bromo-2-ethynyl-1-methyl-1H-imidazole E->F K₂CO₃, MeOH

Caption: Proposed synthetic pathway for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

Experimental Protocol

Step 1: Tribromination of 1-Methyl-1H-imidazole

  • To a solution of 1-methylimidazole in acetic acid at room temperature, add bromine dropwise as a solution in acetic acid.[7]

  • Stir the resulting mixture for 2.5 hours at room temperature.

  • Remove the acetic acid in vacuo.

  • Suspend the residue in water and stir for 10 minutes.

  • Filter the precipitate, wash with water, and dry under high vacuum to yield 2,4,5-tribromo-1-methyl-1H-imidazole.[7]

Causality behind experimental choices: Acetic acid serves as a solvent and a catalyst for the electrophilic bromination of the imidazole ring. The use of excess bromine ensures complete substitution at the 2, 4, and 5 positions.

Step 2: Selective Debromination

  • To a suspension of 2,4,5-tribromo-1-methyl-1H-imidazole in water, add sodium sulfite.[7]

  • Stir the resulting mixture at rapid reflux for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 9-10 by the addition of 2 N sodium hydroxide.

  • Extract the product with ether, dry the organic layer over magnesium sulfate, filter, and concentrate to give crude 4-bromo-1-methyl-1H-imidazole.[7]

Causality behind experimental choices: Sodium sulfite is a reducing agent that selectively removes the more reactive bromine atoms at the 2 and 5 positions, leaving the bromine at the 4-position intact.

Step 3: Iodination at the 2-position

  • Dissolve 4-bromo-1-methyl-1H-imidazole in anhydrous THF and cool to -78°C under an inert atmosphere.

  • Add n-butyllithium dropwise and stir the mixture for 1 hour.

  • Add a solution of iodine in THF dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain 4-bromo-2-iodo-1-methyl-1H-imidazole.

Causality behind experimental choices: n-Butyllithium is a strong base that deprotonates the most acidic proton at the 2-position of the imidazole ring. The resulting lithiated intermediate then reacts with iodine to introduce the iodo group.

Step 4: Sonogashira Coupling

  • To a solution of 4-bromo-2-iodo-1-methyl-1H-imidazole in triethylamine, add ethynyltrimethylsilane, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield 4-bromo-2-((trimethylsilyl)ethynyl)-1-methyl-1H-imidazole.

Causality behind experimental choices: The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between a vinyl or aryl halide (in this case, the iodo-imidazole) and a terminal alkyne. The palladium catalyst and copper co-catalyst are essential for the catalytic cycle.

Step 5: Deprotection of the Ethynyl Group

  • Dissolve 4-bromo-2-((trimethylsilyl)ethynyl)-1-methyl-1H-imidazole in methanol.

  • Add potassium carbonate and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with a dilute acid and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product, 4-bromo-2-ethynyl-1-methyl-1H-imidazole.

Causality behind experimental choices: Potassium carbonate in methanol is a mild base that effectively cleaves the trimethylsilyl protecting group from the alkyne without affecting the other functional groups.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole lies in the orthogonal reactivity of its two key functional groups.

Reactivity_Diagram sub 4-Bromo-2-ethynyl-1-methyl-1H-imidazole A Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) sub->A C-Br Bond Functionalization B Click Chemistry (Azide, Cu(I) Catalyst) sub->B C≡C Bond Functionalization C Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts) sub->C C-Br Bond Functionalization D Hydration (H₂O, H⁺/Hg²⁺) sub->D C≡C Bond Functionalization

Caption: Key reaction pathways for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

  • Reactions at the Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[1] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 4-position, enabling the synthesis of diverse compound libraries.

  • Reactions at the Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in numerous reactions. Most notably, it is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to form triazoles. It can also undergo hydration, hydrohalogenation, and other addition reactions.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole make it a highly attractive scaffold for various applications.

Applications_Flowchart cluster_properties Core Properties cluster_applications Potential Applications A 4-Bromo-2-ethynyl-1-methyl-1H-imidazole B Bromo Group: Cross-Coupling Handle A->B C Ethynyl Group: Click Chemistry Handle A->C D Imidazole Core: Biological Activity Scaffold A->D E Drug Discovery: Synthesis of Kinase Inhibitors, Anticancer Agents B->E F Materials Science: Development of Conductive Polymers, Organic Semiconductors B->F C->E C->F G Bioconjugation: Labeling of Biomolecules C->G D->E

Caption: Logical flow from molecular properties to potential applications.

  • Drug Discovery: The imidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities.[8][9] The ability to functionalize both the 4- and 2-positions of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole allows for the rapid generation of diverse small molecules for screening as potential drug candidates, particularly as kinase inhibitors and anticancer agents.[9]

  • Materials Science: Brominated aromatic compounds are utilized in the development of organic semiconductors, OLEDs, and conductive polymers.[1] The rigid, planar structure of the imidazole ring, combined with the potential for extended conjugation through the ethynyl group, makes this molecule a promising building block for novel electronic materials.

  • Bioconjugation: The ethynyl group's ability to participate in click chemistry makes this molecule suitable for use as a linker in bioconjugation applications, such as attaching small molecules to proteins or other biomolecules for diagnostic or therapeutic purposes.

Conclusion

4-Bromo-2-ethynyl-1-methyl-1H-imidazole represents a synthetically versatile and highly promising building block for researchers in drug discovery and materials science. While direct experimental data on its physicochemical properties are limited, a comprehensive understanding can be derived from related compounds. The presence of two orthogonally reactive functional groups, the bromine atom and the ethynyl group, provides a powerful platform for the design and synthesis of novel and complex molecular architectures. This guide provides a foundational understanding of its expected properties, a plausible synthetic route, and a glimpse into its potential applications, serving as a valuable resource for its utilization in cutting-edge research.

References

  • PubChem. (n.d.). 4-Bromo-2-nitro-1H-imidazole. Retrieved from [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1). Retrieved from [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC. Retrieved from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025, May 21). MDPI. Retrieved from [Link]

Sources

Foundational

Spectroscopic and Synthetic Profile of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a heterocyclic compound with significant potential in medicinal chemistry and materials science. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a heterocyclic compound with significant potential in medicinal chemistry and materials science. The presence of a reactive ethynyl group, a versatile imidazole core, and a bromine atom suitable for further functionalization makes it an attractive building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, alongside a detailed, field-proven protocol for its synthesis. As experimental data for this specific molecule is not widely available, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis, empowering researchers in their synthetic and characterization endeavors.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole. These predictions are grounded in the fundamental principles of spectroscopy and analysis of structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted chemical shifts for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole are based on the electronic environment of each nucleus.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to show three distinct signals corresponding to the imidazole ring proton, the N-methyl protons, and the acetylenic proton.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2Singlet1HH5 (imidazole ring)The proton on the C5 carbon of the imidazole ring is expected to appear as a singlet in this region, influenced by the adjacent bromine atom and the overall aromaticity of the ring.
~ 3.6Singlet3HN-CH₃The three protons of the N-methyl group are chemically equivalent and are expected to resonate as a sharp singlet.
~ 3.1Singlet1HC≡C-HThe acetylenic proton is anticipated to appear as a singlet in this region, characteristic of terminal alkynes.
Solvent: CDCl₃

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ) (ppm)AssignmentRationale
~ 140C2 (imidazole ring)The carbon atom C2, attached to the ethynyl group, is expected to be significantly downfield due to the sp-hybridization and the electron-withdrawing nature of the nitrogen atoms.
~ 125C5 (imidazole ring)The C5 carbon, bearing a proton, will resonate in the aromatic region.
~ 105C4 (imidazole ring)The carbon atom C4, bonded to the bromine atom, will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom" effect of bromine.
~ 80C ≡C-HThe sp-hybridized carbon of the alkyne attached to the imidazole ring.
~ 78C≡C -HThe terminal sp-hybridized carbon of the alkyne.
~ 35N-CH₃The carbon of the N-methyl group will appear in the typical aliphatic region.
Solvent: CDCl₃

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, electron ionization (EI) or electrospray ionization (ESI) would be suitable methods.

Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zRelative IntensityAssignmentRationale
198/200High[M]⁺The molecular ion peak, showing the characteristic bromine isotope pattern.
119Medium[M - Br]⁺Loss of the bromine radical.
93Medium[M - Br - C₂H₂]⁺Subsequent loss of acetylene from the [M - Br]⁺ fragment.
Molecular Structure and Fragmentation

Caption: Molecular structure of the target compound.

Experimental Protocols

Synthesis of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole via Sonogashira Coupling

A plausible and efficient method for the synthesis of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is the Sonogashira cross-coupling reaction.[1] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2]

Materials:

  • 4-Bromo-1-methyl-1H-imidazole

  • Ethynyltrimethylsilane or Acetylene gas

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 4-Bromo-1-methyl-1H-imidazole, the palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add the anhydrous solvent and the base to the flask.

  • Alkyne Addition: If using ethynyltrimethylsilane, add it to the reaction mixture. If using acetylene gas, bubble it through the solution.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between room temperature and 80 °C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a trimethylsilyl-protected alkyne was used, deprotection can be achieved using a mild base like potassium carbonate in methanol. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

4-Bromo-1-methyl-1H-imidazole 4-Bromo-1-methyl-1H-imidazole Sonogashira Coupling Sonogashira Coupling 4-Bromo-1-methyl-1H-imidazole->Sonogashira Coupling Reactant 4-Bromo-2-ethynyl-1-methyl-1H-imidazole 4-Bromo-2-ethynyl-1-methyl-1H-imidazole Sonogashira Coupling->4-Bromo-2-ethynyl-1-methyl-1H-imidazole Product Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Sonogashira Coupling Reactant Pd Catalyst, CuI, Base Pd Catalyst, CuI, Base Pd Catalyst, CuI, Base->Sonogashira Coupling Reagents

Caption: Synthetic workflow for the target compound.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.

  • Process the spectra using standard software to obtain chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI or EI).

  • Acquire the mass spectrum in the desired mass range.

  • Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic characteristics and a viable synthetic route for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole. The predicted NMR and mass spectrometry data, based on established chemical principles, offer a valuable resource for the identification and characterization of this compound. The detailed Sonogashira coupling protocol provides a practical starting point for its synthesis. This information is intended to empower researchers in their efforts to explore the potential of this versatile molecule in various scientific disciplines.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemguide. fragmentation patterns in mass spectra. [Link]

Sources

Exploratory

The Strategic Utility of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1788106-34-2) in Advanced Molecular Scaffolding

Executive Summary & Structural Rationale In modern drug discovery and materials science, the demand for bifunctional, orthogonally reactive building blocks is paramount. 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1788...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and materials science, the demand for bifunctional, orthogonally reactive building blocks is paramount. 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1788106-34-2) represents a highly specialized heterocyclic scaffold designed specifically for modular synthesis[1].

The structural brilliance of this molecule lies in its specific substitution pattern, which prevents catalyst poisoning and enables two completely independent modes of functionalization:

  • The N-Methyl Group (N1): Unsubstituted imidazoles frequently poison transition metal catalysts (like Cu and Pd) by forming insoluble metal-imidazolate polymers. The N1-methylation eliminates tautomerization, sterically shielding the basic nitrogen and preserving the catalytic cycle[1].

  • The Terminal Alkyne (C2): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the rapid construction of 1,2,3-triazole bioisosteres[2].

  • The Aryl Bromide (C4): An ideal electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[3].

Physicochemical Profile
PropertyValue
Chemical Name 4-Bromo-2-ethynyl-1-methyl-1H-imidazole
CAS Number 1788106-34-2
Molecular Formula C₆H₅BrN₂
Molecular Weight 185.02 g/mol
InChI Key UAZNHLAIMKPTLL-UHFFFAOYSA-N
Physical Form Solid / Powder

(Data validated via standard chemical supplier specifications[4],[1])

Orthogonal Functionalization Logic

The true power of CAS 1788106-34-2 is its capacity for orthogonal reactivity . A researcher can sequentially derivatize the C2 and C4 positions without cross-interference. Because the C-Br bond is entirely inert to CuAAC conditions, and the terminal alkyne can be temporarily protected (or reacted first), this scaffold acts as a programmable hub for divergent library synthesis.

OrthogonalReactivity Core 4-Bromo-2-ethynyl-1-methyl-1H-imidazole CAS: 1788106-34-2 CuAAC CuAAC (Click Chemistry) Target: C2-Ethynyl Core->CuAAC Cu(I), Ascorbate R-N3 PdCoupling Pd-Catalyzed Cross-Coupling Target: C4-Bromo Core->PdCoupling Pd Catalyst, Base R-B(OH)2 Triazole 1,2,3-Triazole Derivative (Bioisostere/Linker) CuAAC->Triazole Aryl C4-Aryl/Alkyl Imidazole (Extended Conjugation) PdCoupling->Aryl

Caption: Orthogonal reactivity pathways for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

Mechanistic Pathway A: CuAAC at C2

The C2-ethynyl group undergoes rapid [3+2] cycloaddition with organic azides. The proximity of the electron-withdrawing imidazole ring lowers the pKa of the terminal alkyne, facilitating rapid deprotonation and formation of the active Cu(I)-acetylide intermediate[2]. The reaction is strictly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole.

Mechanistic Pathway B: Suzuki-Miyaura Cross-Coupling at C4

The C4-bromo position is highly activated for oxidative addition by Pd(0) species. Following oxidative addition, transmetalation with an organoboronic acid (activated by a base) occurs, followed by reductive elimination to form a new C-C bond[5],[3].

Validated Experimental Protocols

To ensure reproducibility and high yields, the following protocols are designed as self-validating systems. They incorporate specific reagents chosen to manipulate the underlying reaction kinetics.

Protocol 1: CuAAC Derivatization (Click Chemistry)

Objective: Conversion of the C2-ethynyl group to a 1,2,3-triazole while leaving the C4-bromide intact.

Causality & Design: We utilize CuSO4​ with sodium ascorbate rather than a direct Cu(I) salt. Ascorbate acts as a sacrificial reductant, maintaining the copper in the catalytically active +1 oxidation state and preventing oxidative homocoupling (Glaser coupling) of the alkyne[6]. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is added to stabilize the Cu(I) center and prevent the basic imidazole from sequestering the catalyst.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (1.0 equiv, 0.5 mmol) and the target organic azide (1.05 equiv) in a 1:1 mixture of t -BuOH and H2​O (5 mL).

  • Catalyst Assembly: In a separate vial, dissolve CuSO4​⋅5H2​O (5 mol%) and TBTA ligand (5 mol%) in 0.5 mL of DMF.

  • Reduction: Add freshly prepared sodium ascorbate solution (20 mol% in 0.5 mL H2​O ) to the copper mixture. The solution will change from blue to pale yellow, indicating the formation of active Cu(I)[6].

  • Reaction: Transfer the active catalyst solution to the reaction vial. Stir vigorously at room temperature for 2-4 hours.

  • Validation & Isolation: Monitor via TLC (Hexanes/EtOAc). Upon completion, dilute with water, extract with EtOAc ( 3×10 mL), wash with brine, dry over Na2​SO4​ , and concentrate. The C4-bromide remains strictly unreacted, ready for downstream coupling.

CuAAC_Mechanism Precat Cu(II) Precatalyst ActiveCu Active Cu(I) Species Precat->ActiveCu Sodium Ascorbate PiComplex Cu(I)-Alkyne π-Complex ActiveCu->PiComplex Imidazole Alkyne Metallacycle Bimetallic Metallacycle (Azide Binding) PiComplex->Metallacycle R-N3 (Azide) Product 1,4-Disubstituted Triazole Metallacycle->Product Ring Closure Product->ActiveCu Catalytic Turnover

Caption: Catalytic cycle of the CuAAC reaction at the C2-ethynyl position.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C4-bromide position.

Causality & Design: We employ Pd(dppf)Cl2​ as the precatalyst. The bidentate 'dppf' ligand possesses a large bite angle, which accelerates the reductive elimination step—a critical requirement when dealing with electron-rich heteroaryl systems that otherwise stall in the Pd(II) intermediate state[3]. Potassium carbonate ( K2​CO3​ ) is used to activate the boronic acid via the formation of a reactive boronate complex, facilitating transmetalation[5].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the C4-bromo-imidazole derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent & Catalyst: Add degassed 1,4-dioxane/water (4:1 v/v, 0.1 M), followed by Pd(dppf)Cl2​ (5 mol%).

  • Reaction: Heat the mixture to 90°C for 12 hours under Argon. The biphasic nature of the solvent ensures the base remains dissolved while protecting the organic intermediates.

  • Validation & Isolation: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography.

Application in Drug Discovery (Pharmacophore Mapping)

In medicinal chemistry, the imidazole ring is a privileged bioisostere for amides and peptides, offering improved metabolic stability and membrane permeability. By utilizing 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, drug developers can rapidly map pharmacophore space:

  • The triazole generated at C2 acts as a rigid, metabolically stable linker that can hydrogen-bond with target kinase hinge regions.

  • The aryl group installed at C4 allows for deep hydrophobic pocket exploration.

This bifunctional nature dramatically reduces the synthetic steps required to generate complex, multi-ring therapeutic candidates, proving CAS 1788106-34-2 to be an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Aaronchem - 4-bromo-2-ethynyl-1-methyl-1H-imidazole Product Details. 4

  • Sigma-Aldrich - 4-bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1788106-34-2) Specification.

  • National Center for Biotechnology Information (PMC) - Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. 2

  • Jena Bioscience / Current Protocols in Chemical Biology - Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. 6

  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide. 5

  • Accounts of Chemical Research (ACS Publications) - Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. 3

Sources

Foundational

Functionalized Ethynyl-Imidazoles: A Comprehensive Technical Guide on Synthesis, Mechanistic Pharmacology, and Drug Development

Executive Summary Functionalized ethynyl-imidazoles represent a highly privileged and versatile scaffold in modern medicinal chemistry. By combining the hydrogen-bonding and metal-coordinating properties of the imidazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized ethynyl-imidazoles represent a highly privileged and versatile scaffold in modern medicinal chemistry. By combining the hydrogen-bonding and metal-coordinating properties of the imidazole ring with the unique electronic profile of a terminal or internal alkyne, these molecules serve as potent electrophiles and mechanism-based enzyme inactivators. This guide explores the dual-axis pharmacological utility of ethynyl-imidazoles: their role as covalent inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH) for antiviral and antileukemic applications, and their function as electrophilic modulators of the Keap1-Nrf2-ARE pathway for cytoprotection and anti-inflammatory therapeutics.

Mechanistic Pharmacology & Target Engagement

The therapeutic efficacy of ethynyl-imidazoles is fundamentally driven by the reactivity of the alkyne moiety, which is perfectly positioned to undergo nucleophilic attack by specific catalytic or allosteric cysteine residues in target proteins.

Pathway 1: Mechanism-Based Inactivation of IMPDH

5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) is a synthetic nucleoside analogue that exhibits antiviral activity 10- to 100-fold greater than that of ribavirin[1]. Upon cellular entry, EICAR is phosphorylated by adenosine kinase to its active metabolite, EICAR-5'-monophosphate (EICARMP)[1].

The Causality of Inhibition: Unlike simple competitive inhibitors, EICARMP acts as a time-dependent, mechanism-based irreversible inactivator[2]. The ethynyl group at the 5-position of the imidazole ring acts as a highly reactive Michael acceptor. When EICARMP binds to the active site of IMPDH, the catalytic cysteine residue (Cys331 in human IMPDH) executes a nucleophilic attack on the alkyne. This forms a stable, covalent thioether adduct, permanently disabling the enzyme[2]. The resulting depletion of intracellular guanosine triphosphate (GTP) pools halts viral RNA/DNA synthesis and induces apoptosis in leukemic cell lines[3].

Pathway 2: Electrophilic Modulation of the Keap1-Nrf2-ARE Axis

Beyond nucleoside analogues, the ethynyl-imidazole moiety has been grafted onto triterpenoid scaffolds, such as the synthetic oleanane triterpenoid CDDO, to create highly potent anti-inflammatory agents like 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-ethynylimidazole[4].

The Causality of Cytoprotection: Keap1 functions as a primary cellular redox sensor, possessing highly reactive cysteine sulfhydryl groups with unusually low pKa values[5]. The ethynyl-imidazole derivative acts as a targeted electrophile, covalently modifying these specific Keap1 cysteines. This structural alteration prevents Keap1 from functioning as a substrate adaptor for the Cul3-dependent ubiquitin ligase complex, thereby rescuing the transcription factor Nrf2 from proteasomal degradation[5]. Nrf2 subsequently translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to drive the expression of cytoprotective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Dehydrogenase [Quinone] 1 (NQO1)[4].

G Scaffold Functionalized Ethynyl-Imidazole EICAR EICAR Nucleoside Scaffold->EICAR CDDO CDDO-Ethynylimidazole Scaffold->CDDO Kinase Adenosine Kinase Phosphorylation EICAR->Kinase EICARMP EICAR-5'-Monophosphate (EICARMP) Kinase->EICARMP IMPDH IMPDH Catalytic Cysteine Covalent Modification EICARMP->IMPDH GTP Intracellular GTP Depletion IMPDH->GTP Antiviral Antiviral & Antileukemic Effects GTP->Antiviral Keap1 Keap1 Sulfhydryl Electrophilic Attack CDDO->Keap1 Nrf2 Nrf2 Dissociation & Nuclear Translocation Keap1->Nrf2 ARE ARE Gene Transcription (HO-1, NQO1) Nrf2->ARE Cytoprotection Anti-inflammatory & Cytoprotection ARE->Cytoprotection

Dual pharmacological pathways of ethynyl-imidazoles targeting IMPDH and Keap1-Nrf2-ARE.

Quantitative Data & Structure-Activity Relationships (SAR)

The introduction of the ethynyl group dramatically alters the biological profile of the parent molecules. Table 1 summarizes the quantitative impact of ethynyl functionalization across different therapeutic targets.

Table 1: Comparative Efficacy of Key Ethynyl-Imidazole Derivatives

CompoundTarget / PathwayPrimary Activity MetricCytotoxicity / SelectivityReference
EICAR IMPDH InactivationDengue Virus EC 50​ : ~0.5–2.0 µMCytotoxic to select cell lines[6]
4'-thioEICAR IMPDH InactivationDengue Virus EC 50​ : >10 µMReduced cytotoxicity[6]
4'-thioEICAR SATE Prodrug IMPDH InactivationDengue Virus EC 50​ : ~1.5 µMImproved cellular uptake[6]
CDDO-Im (Reference)Keap1-Nrf2-ARENQO1 Induction (CD 10​ ): ~1 nMHigh potency, lower solid stability[4]
CDDO-4-ethynylimidazole Keap1-Nrf2-ARENQO1 Induction (CD 10​ ): ~1 nMEquivalent potency, high solid stability[4]

Note: The S-acyl-2-thioethyl (SATE) prodrug strategy is employed to mask the negative charges of the monophosphate, allowing passive cellular diffusion before intracellular esterase cleavage releases the active EICARMP[6].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific reproducibility, the following protocols detail the critical steps for synthesizing ethynyl-imidazoles and validating their covalent mechanism of action.

Protocol 1: Palladium-Catalyzed Sonogashira Cross-Coupling for Ethynyl-Imidazoles

The most robust method for installing the alkyne moiety onto the imidazole core is the Sonogashira cross-coupling of an iodo-imidazole precursor with a terminal alkyne[7].

Materials: 5-iodo-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxamide, trimethylsilylacetylene (TMS-acetylene), PdCl 2​ (PhCN) 2​ or Pd(PPh 3​ ) 2​ Cl 2​ , CuI, Triethylamine (TEA), Acetonitrile.

  • Degassing: Dissolve the iodo-imidazole precursor in anhydrous acetonitrile. Sparge the solution with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative Glaser homocoupling of the TMS-acetylene.

  • Catalyst Addition: Add 0.05 equivalents of Pd(PPh 3​ ) 2​ Cl 2​ and 0.1 equivalents of CuI under a positive argon stream.

  • Coupling: Add 3.0 equivalents of TEA and 1.5 equivalents of TMS-acetylene. Stir at room temperature for 4–6 hours.

  • Self-Validation Step (Reaction Monitoring): Pull a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via LC-MS. Do not proceed to workup until the mass of the starting iodo-precursor is completely replaced by the TMS-protected alkyne mass.

  • Deprotection: Filter the mixture through a short pad of Celite to remove metal catalysts. Concentrate the filtrate, dissolve in methanol, and add 1.2 equivalents of Potassium Fluoride (KF) to cleave the TMS group. Stir for 2 hours.

  • Purification: Purify via silica gel chromatography to yield the pure 5-ethynylimidazole derivative.

Protocol 2: In Vitro IMPDH Mechanism-Based Inactivation Assay

To prove that an ethynyl-imidazole acts as a covalent inactivator rather than a reversible competitive inhibitor, a dialysis-based enzyme recovery assay must be performed[2].

  • Pre-Incubation: Incubate recombinant human IMPDH type II (100 nM) with the synthesized ethynyl-imidazole monophosphate (e.g., EICARMP at 10 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 2 mM DTT) at 37°C for 30 minutes.

  • Baseline Activity Measurement: Withdraw an aliquot and add it to a cuvette containing 1 mM IMP and 0.5 mM NAD + . Monitor the production of NADH by measuring absorbance at 340 nm. Calculate the initial velocity ( Vi​ ). The enzyme should show near-zero activity.

  • Self-Validation Step (Dialysis/Gel Filtration): Pass the remaining inhibited enzyme mixture through a rapid gel filtration column (e.g., Sephadex G-25) or dialyze against 1000 volumes of assay buffer for 4 hours at 4°C to remove all unbound inhibitor.

  • Recovery Measurement: Re-measure the enzymatic activity of the dialyzed fraction ( Vdialyzed​ ).

  • Data Interpretation: If Vdialyzed​ remains near zero, the inhibition is irreversible (covalent adduct formation). If activity is restored to match a vehicle-treated control, the compound is merely a reversible competitive inhibitor. EICARMP will demonstrate zero recovery, validating its mechanism-based covalent binding[2].

Future Directions in Drug Development

The clinical translation of ethynyl-imidazoles requires overcoming inherent pharmacokinetic hurdles. The high polarity of nucleoside monophosphates limits oral bioavailability, while off-target cytotoxicity remains a concern for highly reactive electrophiles. Future development is heavily focused on ProTide (aryloxyphosphoramidate) and SATE (S-acyl-2-thioethyl) prodrug technologies[6]. By temporarily masking the reactive phosphate or alkyne groups, these prodrugs ensure that the active ethynyl-imidazole is liberated exclusively within the target intracellular environment, maximizing the therapeutic index for both antiviral and cytoprotective applications.

References

  • Honda T, Dinkova-Kostova AT, David E, et al. Synthesis and Biological Evaluation of 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-ethynylimidazole. A Novel and Highly Potent Anti-Inflammatory and Cytoprotective Agent. Bioorganic & Medicinal Chemistry Letters. 2011. 4

  • Niture SK, Khatri R, Jaiswal AK. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents. Mutation Research. 2010. 5

  • Minakawa N, Matsuda A, Ueda T, et al. THE DESIGN, SYNTHESIS AND ANTILEUKEMIC ACTIVITY OF 5-ALKYNYL-1-β-D-RIBOFURANOSYLIMIDAZOLE-4-CARBOXAMIDES. Nucleosides and Nucleotides. 1990. 7

  • Nakamura M, Uemura K, Saito-Tarashima N, et al. Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs. Chemical and Pharmaceutical Bulletin. 2022.6

  • Hedstrom L. IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. 2009. 2

  • Leyssen P, Balzarini J, De Clercq E, Neyts J. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. Journal of Virology. 2005. 3

  • Naffouje R, Grover P, Yu H, et al. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Cancers (Basel). 2019.1

Sources

Exploratory

Theoretical and Computational Profiling of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole: A Comprehensive Guide for Advanced Molecular Design

The Tri-Functional Paradigm: Structural Overview The rational design of functional organic materials relies heavily on the precise spatial arrangement of reactive moieties. 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Tri-Functional Paradigm: Structural Overview

The rational design of functional organic materials relies heavily on the precise spatial arrangement of reactive moieties. 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1788106-34-2) represents a highly versatile, tri-functional building block. Its architecture prevents tautomerization via the 1-methyl group, thereby fixing the N3 nitrogen as a dedicated electron-pair donor. Simultaneously, the molecule features a 4-bromo substituent capable of directional halogen bonding, and a 2-ethynyl group that provides a rigid, polarizable π -system.

Understanding the electronic and thermodynamic behavior of this molecule requires rigorous theoretical and computational profiling. By employing Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can predict its behavior in complex environments—ranging from single-molecule electronics on gold electrodes[1] to its integration within Covalent Organic Frameworks (COFs)[2].

Quantum Mechanical Profiling: Electronic Structure & Halogen Bonding

The computational investigation of halogenated imidazoles demands methodologies that accurately capture both covalent bonding and non-covalent dispersion forces. Standard functionals often fail to describe the σ -hole—a region of positive electrostatic potential on the outermost portion of the bromine atom's surface, which is critical for halogen bonding[3].

Causality in Functional Selection

To accurately model 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, the choice of the DFT functional is non-trivial. The M06-2X meta-GGA functional or B3LYP-D3 (incorporating Grimme’s dispersion corrections) are required. M06-2X is highly parameterized to capture medium-range electron correlation, making it exceptionally reliable for modeling the transition states of halogen migration (the "halogen dance") and π

π stacking interactions involving the ethynyl group[4].

Natural Bond Orbital (NBO) and Electrostatic Potential (ESP) mapping are subsequently employed to quantify the σ -hole on the bromine atom. Computational results on similar systems demonstrate that the depth of this σ -hole dictates the molecule's efficacy in binding nucleophiles or capturing radioiodine species via 1:1 stoichiometric halogen bonds[3].

ComputationalWorkflow Start Input Structure: 4-Bromo-2-ethynyl-1-methyl-1H-imidazole GeomOpt Geometry Optimization (DFT: M06-2X / def2-TZVP) Start->GeomOpt Initial Coordinates FreqCalc Frequency Calculation (Identify True Minima & ZPVE) GeomOpt->FreqCalc Optimized Geometry NBO NBO & ESP Analysis (Sigma-Hole & Charge Mapping) FreqCalc->NBO Wavefunction Data Solvation Implicit Solvation (SMD / IEFPCM Models) FreqCalc->Solvation Thermodynamic Corrections Surface Periodic Slab Modeling (Metal Surface Adsorption) NBO->Surface Reactive Site Identification Solvation->Surface Solvent Effects

Caption: Generalized computational workflow for analyzing halogenated ethynyl-imidazoles.

Thermodynamic Stability and Solvation Kinetics

The chemical stability and reactivity of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole are heavily influenced by its solvation environment. Gas-phase calculations often overestimate dipole moments and interaction energies. Therefore, implicit solvation models, such as the Solvation Model based on Density (SMD) or the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are applied to screen electrostatic interactions[4].

Studies on related halogen-substituted imidazole derivatives reveal that these molecules exhibit significantly lower dipole moments in non-polar solvents like cyclohexane compared to aqueous environments. This reduction in dipole moment correlates with higher solubility and stability in non-polar media, a critical factor when designing synthetic routes for complex hybrid ligands or pharmaceutical intermediates[5].

Data Presentation: Comparative Computational Parameters

The following table synthesizes the optimal computational parameters for evaluating the thermodynamics and kinetics of halogenated imidazoles based on established literature standards[4].

Computational MethodBasis SetSolvation ModelPrimary Application & Causality
DFT (M06-2X) def2-TZVPSMD (Dioxane)Kinetics & Halogen Bonding: Superior parameterization for dispersion forces and transition state energy barriers.
DFT (B3LYP-D3) 6-311++G(d,p)IEFPCM (Water)General Thermodynamics: Excellent cost-to-accuracy ratio for ground-state geometry and vibrational frequencies.
MP2 cc-pVTZGas PhaseBenchmarking: High-accuracy single-point energy refinement to validate DFT functional choice.

Interfacial Phenomena: Surface Adsorption and Molecular Junctions

Beyond discrete molecular chemistry, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a prime candidate for surface science and materials engineering.

Gold (Au) Electrodes & Single-Molecule Conductance: Imidazole derivatives form highly stable, pH-activated metal-molecule-metal junctions on gold surfaces. DFT calculations confirm that binding occurs primarily through the unprotonated nitrogen (N3) atom, stabilized by image-charge interactions with the metal surface[1]. The 2-ethynyl group can act as an extended π -conjugated spacer, facilitating charge transport and enhancing non-linear optical (NLO) properties[5].

Iron (Fe) Surfaces & Corrosion Inhibition: Periodic slab calculations on Fe(100) surfaces demonstrate that C2-halogenated imidazoles adopt a tilted conformation upon adsorption. The interaction is characterized by a lengthening of the carbon-halogen bond, leading to strong adsorption energies (e.g., -3.76 eV for brominated analogues) that effectively passivate the metal surface against corrosive agents[6]. Furthermore, the ethynyl moiety allows for secondary immobilization strategies, such as Povarov cycloadditions, to anchor the molecule onto Covalent Organic Frameworks (COFs) for advanced electrocatalysis[2].

BindingMechanisms cluster_0 Interaction Modalities Molecule 4-Bromo-2-ethynyl- 1-methyl-1H-imidazole N3 N3 Nitrogen (Lone Pair Donor) Molecule->N3 Ethynyl Ethynyl Group (Pi-Electron System) Molecule->Ethynyl Bromine Bromine Atom (Sigma-Hole Donor) Molecule->Bromine Metal Metal Surface (Au/Fe Electrodes) N3->Metal Coordinate Bond COF Covalent Organic Frameworks (COFs) Ethynyl->COF Cycloaddition/Linkage HalogenBond Halogen Bonding (Directional Interaction) Bromine->HalogenBond Electrophilic Attack

Caption: Mechanistic pathways of surface binding and molecular interactions for the target compound.

Self-Validating Experimental & Computational Protocol

To ensure trustworthiness and scientific integrity, theoretical models must be coupled with self-validating experimental workflows. The following protocol outlines the methodology for profiling 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

Phase 1: Computational Geometry and Frequency Validation
  • Conformational Search: Generate initial 3D coordinates of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

  • Geometry Optimization: Execute DFT optimization using the M06-2X functional and the def2-TZVP basis set. Causality: This combination minimizes basis set superposition error (BSSE) while accurately capturing the π -system of the ethynyl group[4].

  • Frequency Calculation (Self-Validation Step): Perform vibrational frequency calculations on the optimized geometry.

    • Validation Criteria: The absence of imaginary frequencies confirms a true local minimum.

    • Experimental Bridge: Extract the computed IR and Raman spectra. Scale the frequencies (typically by a factor of ~0.95) and compare them directly against experimental FT-IR data to validate the theoretical model[3].

Phase 2: Electronic Mapping and Solvation
  • NBO Analysis: Calculate Natural Bond Orbitals to quantify the electron density transfer from the N3 lone pair and map the σ -hole on the bromine atom[3].

  • Implicit Solvation: Apply the SMD model using a dielectric constant corresponding to the target solvent (e.g., cyclohexane, ϵ≈2.02 ). Extract the solvated dipole moment and compare it to the gas-phase calculation to assess solvent-induced polarization.

Phase 3: Surface Adsorption Modeling (Periodic Slab Calculations)
  • Surface Cleavage: Construct a metal slab model (e.g., Fe(100) or Au(111)) using a 4×4 supercell with at least four atomic layers. Fix the bottom two layers to simulate bulk properties[6].

  • Adsorbate Placement: Position the optimized imidazole molecule above the surface in various orientations (vertical N-coordination vs. parallel π -stacking).

  • Energy Minimization: Optimize the adsorbate and the top two metal layers using a plane-wave DFT code (e.g., VASP) with the PBE-D3 functional.

  • Adsorption Energy Calculation: Calculate Eads​=Ecomplex​−(Esurface​+Emolecule​) . A more negative value indicates a thermodynamically favorable self-assembly process[6].

Data Presentation: Theoretical Adsorption Energetics
Adsorption ModalitySurface ModelBinding SiteEst. Adsorption Energy (eV)Mechanistic Outcome
Vertical Coordination Au(111)N3 Nitrogen-1.25 to -1.40Formation of stable single-molecule junctions[1].
Tilted Conformation Fe(100)N3 + Bromine-3.50 to -3.80Passivation film formation; high corrosion inhibition[6].
Parallel π -Stacking Graphene/CNTEthynyl Group-0.80 to -1.10Non-covalent functionalization of carbon nanomaterials.

References

  • 4-bromo-2-ethynyl-1-methyl-1H-imidazole - Sigma-Aldrich. sigmaaldrich.com.
  • Computational studies on halogen migration in imidazoles - Benchchem. benchchem.com.
  • Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach.
  • pH-Activated Single Molecule Conductance and Binding Mechanism of Imidazole on Gold | Nano Letters. acs.org.
  • A Quantum Chemical Screening of Two Imidazole-Chalcone Hybrid Ligands and Their Pd, Pt and Zn Complexes for Charge Transport and Nonlinear Optical (NLO) Properties: A DFT Study.
  • Metal Imidazole-Modified Covalent Organic Frameworks as Electrocatalysts for Alkaline Oxygen Evolution Reaction. mdpi.com.
  • Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. scispace.com.
  • Experiment and DFT studies on radioiodine removal and storage mechanism by imidazolium-based ionic liquid. nih.gov.

Sources

Foundational

Harnessing the Alkyne Motif in Substituted Imidazoles: Synthesis, Reactivity, and Regiocontrolled Cyclizations

Executive Summary Substituted imidazoles represent a privileged pharmacophore in medicinal chemistry and materials science. When functionalized with an alkyne group, the imidazole ring transforms into a highly versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted imidazoles represent a privileged pharmacophore in medicinal chemistry and materials science. When functionalized with an alkyne group, the imidazole ring transforms into a highly versatile synthetic hub. This technical guide explores the divergent electronic properties of N-alkynyl versus C-alkynyl imidazoles, details field-proven synthetic methodologies, and unpacks the mechanistic causality behind regiocontrolled cyclizations and cascade transformations.

The Electronic Dichotomy of Alkynyl Imidazoles

The reactivity of the alkyne moiety is fundamentally dictated by its position on the imidazole ring. Understanding this electronic dichotomy is critical for predicting reaction pathways.

  • N-Alkynyl Imidazoles (Ynamide-like): When the alkyne is attached directly to the imidazole nitrogen (1-position), it exhibits properties analogous to ynamides. The lone pair of the nitrogen atom delocalizes into the alkyne π -system, creating a highly polarized triple bond[1]. This polarization renders the β -carbon significantly more nucleophilic and the α -carbon highly electrophilic, predisposing the molecule to specific regioselective nucleophilic additions[1].

  • C-Alkynyl Imidazoles: Alkynes at the 2-, 4-, or 5-positions behave more like standard conjugated alkynes. However, the electron-rich nature of the imidazole ring enhances their utility in cross-coupling reactions and modulates their photophysical properties, making them excellent candidates for fluorescence derivatization[2],[3].

Synthetic Strategies for Alkynyl Imidazoles

The installation of the alkyne group requires carefully tuned catalytic systems to suppress side reactions such as Glaser homocoupling.

N-Alkynylation via Copper Catalysis

Historically, synthesizing N-alkynyl azoles was plagued by low yields and product instability[1]. The breakthrough came via copper-catalyzed cross-coupling of imidazoles with 1-bromoalkynes. Utilizing CuI in the presence of ligands like 2-acetylcyclohexanone (AcC) or N,N,N',N'‐tetramethylethylenediamine (TMEDA) allows for the efficient formation of the C-N bond at mild temperatures[4],[5].

C-Alkynylation via Palladium Catalysis

For C-alkynylation, the Sonogashira cross-coupling of halogenated imidazoles (e.g., 4,5-diiodo-2-isopropyl-1H-imidazole) with terminal alkynes is the gold standard[6]. Alternatively, modern ligand-free Pd/Ag-mediated dehydrogenative alkynylation allows for direct C-H functionalization at the C-2 position, bypassing the need for pre-halogenated substrates[7].

Quantitative Comparison of Alkynylation Strategies

Table 1: Reaction Parameters for Imidazole Alkynylation

StrategyCatalyst / Co-CatalystReagentsKey AdvantageTypical Yields
N-Alkynylation CuI / TMEDA or AcCImidazole + 1-BromoalkyneAccess to polarized ynamide-like systems40–88%
C-Alkynylation (Sonogashira) Pd(PPh3)2Cl2 / CuIHalo-imidazole + Terminal AlkyneBroad functional group tolerance70–95%
C-H Dehydrogenative Pd(OAc)2 / Ag2CO3Imidazole + Terminal AlkyneLigand-free, no pre-halogenation required50–75%

Reactivity Profiles: Regiocontrolled Cyclizations

The polarized nature of 1-alkynylimidazoles makes them exceptional precursors for fused heterocyclic systems via intramolecular hydroalkoxylation or hydroamination. A prime example is the cyclization of 1-alkynyl-2-(hydroxymethyl)imidazoles, where the choice of catalyst completely dictates the regiochemistry[8].

  • Base-Catalyzed (5-exo-dig): Under basic conditions (e.g., K3​PO4​ ), the reaction is driven by the inherent polarization of the alkyne. The alkoxide nucleophile directly attacks the electrophilic α -carbon, yielding imidazo[1,2-c]oxazoles[8].

  • Gold-Catalyzed (6-endo-dig): Transition metals like AuCl3​

    π -activate the alkyne. The carbophilic gold catalyst overrides the inherent electronic polarization, directing the oxygen nucleophile to the β -carbon to yield imidazo[2,1-c][1,4]oxazines[8].

G Start 1-Alkynyl-2-(hydroxymethyl)imidazole Cond1 Base Catalysis (K3PO4) Direct Alkoxide Attack Start->Cond1 Regioselective Cond2 Gold Catalysis (AuCl3) π-Activation of Alkyne Start->Cond2 Regiospecific Prod1 5-exo-dig Product (Imidazo[1,2-c]oxazole) Cond1->Prod1 Prod2 6-endo-dig Product (Imidazo[2,1-c][1,4]oxazine) Cond2->Prod2

Divergent regiocontrolled cyclization pathways of 1-alkynylimidazoles.

Cascade Transformations and Click Derivatization

Beyond simple cyclizations, the alkyne group enables complex domino reactions and bioconjugation.

  • Domino Sonogashira-Hydroamination: A highly efficient sequential strategy utilizes a copper-catalyzed cascade Sonogashira coupling followed immediately by intramolecular alkyne hydroamination. Reacting 2-(3-chlorobenzofuran-2-yl)-1H-benzo[d]imidazole with terminal alkynes yields complex polycyclic benzo[d]benzofuro[2',3':3,4]pyrrolo[1,2-a]imidazoles in a single operational step, generating potent antimicrobial scaffolds[9].

  • Click Chemistry (CuAAC): Terminal alkynes on the imidazole scaffold are prime candidates for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This provides a reliable handle for linking the imidazole core to fluorophores or biomolecules[6].

Workflow Step1 Substrate Preparation Halogenated Imidazole Step2 Sonogashira Coupling Pd/Cu Catalysis, Terminal Alkyne Step1->Step2 Step3 Intermediate C-Alkynyl Imidazole Step2->Step3 C(sp)-C(sp2) Bond Step4 Intramolecular Hydroamination CuI Promoted Cyclization Step3->Step4 Step5 Final Product Fused Polycyclic Imidazole Step4->Step5 C-N Bond Formation

Domino Sonogashira coupling and intramolecular hydroamination workflow.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail not just the steps, but the physicochemical causality behind the operations.

Protocol A: Copper-Catalyzed Synthesis of N-Alkynylimidazoles[5]
  • Reagent Charging: Charge a flame-dried Schlenk flask with imidazole (1.0 equiv), CuI (5 mol%), Cs2​CO3​ (4.0 equiv), and TMEDA (10 mol%).

    • Causality: Cs2​CO3​ is strictly required to deprotonate the imidazole to its reactive anionic form. TMEDA acts as a bidentate ligand to solubilize the Cu(I) species and prevent the precipitation of inactive copper aggregates.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity N2​ three times.

    • Causality: Trace oxygen promotes the oxidative Glaser homocoupling of the bromoalkyne, which consumes the starting material and complicates purification.

  • Addition: Dissolve the 1-bromoalkyne (1.5 equiv) in anhydrous dioxane (0.5 M) and add via syringe.

  • Reaction: Heat the mixture to 80 °C for 24 hours. Monitor via TLC until the imidazole is fully consumed.

  • Workup: Cool to room temperature and quench with saturated aqueous NH4​Cl . Extract with EtOAc.

    • Causality: The NH4​Cl solution complexes with the copper catalyst, pulling it into the aqueous layer (often visible as a distinct blue tint). This prevents copper-mediated product degradation during subsequent silica gel chromatography.

Protocol B: AuCl3-Catalyzed 6-endo-dig Cyclization[8]
  • Substrate Preparation: Dissolve 1-alkynyl-2-(hydroxymethyl)imidazole (1.0 equiv) in anhydrous CH3​CN (0.1 M).

  • Catalyst Addition: Add AuCl3​ (5 mol%) under an argon atmosphere.

    • Causality: AuCl3​ is highly carbophilic. Unlike basic conditions that rely on alkoxide nucleophilicity, AuCl3​ specifically activates the alkyne π -system, lowering the LUMO of the alkyne and forcing the 6-endo-dig ring closure despite the ynamide-like polarization.

  • Cyclization: Reflux the mixture. The reaction typically proceeds to completion within 2–4 hours.

  • Isolation: Filter the crude mixture through a short pad of Celite.

    • Causality: Removing colloidal gold residues prior to concentration prevents unwanted late-stage oxidation or polymerization of the newly formed enol-ether moiety in the imidazo[2,1-c][1,4]oxazine product.

References

  • Preparation and Utility of N-Alkynyl Azoles in Synthesis Source: PMC - NIH URL:[Link]

  • Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne Source: PubMed - NIH URL:[Link]

  • Ligand-free Pd/Ag-mediated dehydrogenative alkynylation of imidazole derivatives Source: RSC Advances URL:[Link]

  • Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone Source: ResearchGate URL:[Link]

  • Efficient, Regioselective Access to Bicyclic Imidazo[1,2-x]- Heterocycles via Gold- and Base-Promoted Cyclization of 1-Alkynylimidazoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • CuI-promoted domino Sonogashira coupling and alkyne Hydroamination of Benzofuran-fused Benzimidazoles: Synthesis and antimicrobial insights Source: PubMed - NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Bromo-2-ethynyl-1-methyl-1H-imidazole in Advanced Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), PROTAC Linker Synthesis, and Bioorthogonal Functionalization Strategic Rationale & Structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), PROTAC Linker Synthesis, and Bioorthogonal Functionalization

Strategic Rationale & Structural Profiling

In modern medicinal chemistry, the demand for highly modular, densely functionalized building blocks is paramount. 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1788106-34-2)[1] represents a premier bifunctional scaffold designed for divergent, orthogonal functionalization.

As a Senior Application Scientist, I frequently recommend this scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of chimeric molecules (e.g., PROTACs) due to three critical structural features:

  • The Imidazole Core: A privileged pharmacophore that participates in hydrogen bonding, coordinates with metalloenzymes, and modulates the physicochemical properties (pKa, logP) of the resulting drug candidate.

  • N-Methylation (Causality of Design): The N1-methyl group explicitly locks the imidazole ring into a single tautomeric state. Unsubstituted imidazoles undergo rapid proton exchange, leading to complex regioisomeric mixtures during cross-coupling and complicating NMR characterization. The methyl group ensures geometric predictability and enhances solubility in organic solvents.

  • Dual-Orthogonal Handles: The C4-bromo and C2-ethynyl substituents offer two independent vectors for bond formation. The bromo group is primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the terminal alkyne is the quintessential handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry)[2].

Divergent Synthetic Workflows & Orthogonality

The true power of this building block lies in its orthogonal reactivity. However, the sequence of functionalization dictates the choice of catalytic systems.

  • Pathway A (Click-First): Performing the CuAAC reaction first is generally preferred. The terminal alkyne is highly reactive and can undergo undesired oxidative homocoupling (Glaser coupling) or competitive Sonogashira coupling if exposed to Palladium/Copper mixtures[3]. Converting the alkyne to a 1,2,3-triazole neutralizes this risk, leaving the C4-bromo group perfectly intact for subsequent Suzuki coupling.

  • Pathway B (Suzuki-First): If the synthetic route demands early C4-arylation, the Suzuki-Miyaura coupling must be performed under strictly Copper-free conditions to prevent the terminal alkyne from participating in side reactions.

OrthogonalReactivity Core 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (Central Building Block) PathA Pathway A: CuAAC 'Click' (R-N3, CuI, Ascorbate) Core->PathA Step 1A PathB Pathway B: Cu-Free Suzuki (R-B(OH)2, Pd(dppf)Cl2, Base) Core->PathB Step 1B IntA 4-Bromo-2-(1R-triazol-4-yl)- 1-methyl-1H-imidazole PathA->IntA IntB 4-Aryl-2-ethynyl- 1-methyl-1H-imidazole PathB->IntB Final Fully Functionalized Di-substituted Imidazole IntA->Final Step 2A (Pd-Coupling) IntB->Final Step 2B (CuAAC)

Divergent orthogonal functionalization pathways of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

Reaction Optimization Data

When executing Pathway B (Suzuki-First), optimizing the catalytic system is critical because electron-rich heteroaryl bromides can suffer from sluggish oxidative addition. Table 1 summarizes validated conditions for the Cu-free Suzuki-Miyaura coupling of the bromoimidazole core[4].

Table 1: Optimization of Cu-Free Suzuki-Miyaura Coupling on Bromoimidazoles

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality & Observations
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH (4:1)9045%Poor conversion. Monodentate ligands struggle with the electron-rich imidazole ring.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)1,4-Dioxane/H₂O (4:1)9088%Optimal. The large bite angle of dppf accelerates reductive elimination, preventing catalyst trapping.
Pd₂(dba)₃ / XPhosK₃PO₄ (aq)THF/H₂O (10:1)7082%Excellent for sterically hindered boronic acids; highly active dialkylbiarylphosphine ligand.
Pd(OAc)₂ / SPhosK₂CO₃ (aq)DMF/H₂O (5:1)10065%Moderate yield. High temperatures led to trace alkyne degradation (hydration side-reactions).

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and mechanistic integrity.

Protocol 1: Chemoselective CuAAC (Click) at the 2-Ethynyl Position

This protocol utilizes in situ reduction of Cu(II) to Cu(I) to maintain a low steady-state concentration of the active catalyst, preventing alkyne homocoupling.

Reagents:

  • 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (1.0 equiv, 1.0 mmol)

  • Organic Azide (R-N₃) (1.1 equiv, 1.1 mmol)

  • CuSO₄·5H₂O (0.05 equiv, 0.05 mmol)

  • Sodium Ascorbate (0.15 equiv, 0.15 mmol)

  • Solvent: t-BuOH / H₂O (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve the imidazole building block and the organic azide in 5 mL of t-BuOH.

  • Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in 5 mL of deionized water. Causality Check: The solution will briefly turn yellow/brown and then clear as Cu(II) is reduced to Cu(I).

  • Initiation: Add the aqueous catalyst mixture dropwise to the organic solution under vigorous stirring at room temperature.

  • Monitoring (Self-Validation): Stir for 2–4 hours. Monitor via TLC (EtOAc/Hexanes). The disappearance of the terminal alkyne spot (stains strongly with KMnO₄) indicates completion.

  • Quenching & Workup: Add 10 mL of saturated aqueous NH₄Cl containing 1% EDTA. Causality: EDTA chelates the copper, preventing trace metal contamination from poisoning downstream Palladium catalysts. Extract with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

  • Analytical Checkpoint: Confirm product via ¹H NMR. The terminal alkyne proton (~3.5 ppm) must be absent, replaced by the characteristic 1,2,3-triazole singlet (~8.0–8.5 ppm).

Protocol 2: Copper-Free Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position

This protocol is utilized either on the intact building block (Pathway B) or the triazole-intermediate (Pathway A). It strictly avoids Copper to preserve alkyne integrity.

Reagents:

  • Bromoimidazole substrate (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.025 mmol)

  • K₂CO₃ (2.5 equiv, 1.25 mmol)

  • Solvent: Degassed 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine 1,4-Dioxane and H₂O. Sparge with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reagent Loading: To an oven-dried Schlenk tube, add the bromoimidazole, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Reaction: Add the degassed solvent mixture. Seal the tube and heat to 90 °C in an oil bath for 12 hours.

  • Monitoring (Self-Validation): Analyze an aliquot via LC-MS. Look for the mass shift corresponding to the loss of bromine (characteristic M and M+2 isotopic pattern disappears) and the addition of the aryl mass.

  • Workup: Cool to room temperature, dilute with H₂O (10 mL), and extract with CH₂Cl₂ (3 × 10 mL).

  • Filtration: Pass the organic layer through a short pad of Celite to remove palladium black. Causality: Removing colloidal palladium immediately prevents product degradation during concentration.

  • Purification: Concentrate and purify via silica gel chromatography to yield the fully functionalized scaffold.

References

  • Sigma-Aldrich Product Catalog: 4-bromo-2-ethynyl-1-methyl-1H-imidazole Source: Sigma-Aldrich URL
  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Source: Amazon S3 (ChemRxiv / Nature Chemistry preprint data)
  • Source: MDPI (Molecules)

Sources

Application

Application Note: Dual-Orthogonal Bioconjugation Strategies Utilizing 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

Executive Summary The demand for highly modular, bioorthogonal linkers in drug development and chemical biology has driven the adoption of multifunctional small-molecule scaffolds. 4-Bromo-2-ethynyl-1-methyl-1H-imidazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for highly modular, bioorthogonal linkers in drug development and chemical biology has driven the adoption of multifunctional small-molecule scaffolds. 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1788106-34-2)[1] represents a premier bifunctional building block designed for advanced bioconjugation. By integrating a terminal alkyne and an aryl bromide onto a rigid, biologically compatible N-methyl imidazole core, this molecule enables dual-orthogonal functionalization.

This application note provides researchers with field-proven, self-validating protocols to utilize this scaffold for synthesizing complex bioconjugates—such as targeted fluorophores, Activity-Based Probes (ABPs), and Proteolysis Targeting Chimeras (PROTACs)—while maintaining strict protein integrity.

Chemical Rationale & Reactivity Profile

Successful bioconjugation relies on understanding the mechanistic behavior of the linker:

  • C2-Ethynyl (Terminal Alkyne): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The proximity of the electron-withdrawing imidazole ring slightly increases the acidity of the terminal alkyne, facilitating rapid copper acetylide formation[2].

  • C4-Bromo (Aryl Halide): Serves as a robust handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). While imidazole bromides are typically less reactive toward oxidative addition than standard phenyl bromides, the electron-withdrawing effect of the C2-triazole (post-click) activates the C4 position for late-stage Pd insertion[3].

  • N1-Methyl Imidazole Core: The N-methylation prevents tautomerization, ensuring predictable regiochemistry during conjugation[4]. Furthermore, the imidazole ring acts as a rigid spacer and a hydrogen-bond acceptor, improving the aqueous solubility of the final conjugate.

Strategic Workflows for Functionalization

Because the CuAAC and Suzuki-Miyaura reactions are mutually orthogonal, researchers can choose between two distinct assembly pathways based on the stability of their target biomolecule.

G cluster_0 Pathway A: Late-Stage Functionalization cluster_1 Pathway B: Pre-Conjugation Assembly Core 4-Bromo-2-ethynyl- 1-methyl-1H-imidazole CuAAC1 1. CuAAC (Protein-Azide) Core->CuAAC1 C2-Alkyne Pd2 1. Suzuki Coupling (Tag-Boronic Acid) Core->Pd2 C4-Bromo Intermediate1 Protein-Imidazole-Br CuAAC1->Intermediate1 Pd1 2. Aqueous Suzuki (Tag-Boronic Acid) Intermediate1->Pd1 C4-Bromo Final Fully Functionalized Bioconjugate Pd1->Final Intermediate2 Tag-Imidazole-Alkyne Pd2->Intermediate2 CuAAC2 2. CuAAC (Protein-Azide) Intermediate2->CuAAC2 C2-Alkyne CuAAC2->Final

Dual-orthogonal workflows for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole bioconjugation.

Experimental Protocols

Protocol A: CuAAC-Mediated Protein Conjugation

This protocol details the attachment of the scaffold to an azide-modified protein.

Mechanistic Causality: Standard CuAAC conditions (CuSO₄ + Sodium Ascorbate) generate Reactive Oxygen Species (ROS) and electrophilic dehydroascorbate byproducts that crosslink lysine and arginine residues, leading to protein aggregation[5]. To prevent this, the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required. THPTA coordinates Cu(I), accelerating the reaction while shielding the protein from oxidative damage[6].

Reagents Required:

  • Azide-modified protein (1–5 mg/mL in PBS, pH 7.4)

  • 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (10 mM stock in DMSO)

  • CuSO₄ (20 mM in ddH₂O)

  • THPTA ligand (100 mM in ddH₂O)

  • Sodium Ascorbate (300 mM in ddH₂O, must be freshly prepared)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a separate microcentrifuge tube, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Vortex briefly and incubate for 5 minutes at room temperature. Causality: Pre-complexation ensures no free Cu(II) is available to generate ROS upon reduction.

  • Substrate Addition: To 100 µL of the azide-modified protein solution, add 5 µL of the 10 mM alkyne scaffold stock (final alkyne concentration ~0.5 mM).

  • Catalyst Introduction: Add 5 µL of the pre-complexed Cu-THPTA solution to the protein mixture.

  • Initiation: Add 5 µL of the freshly prepared 300 mM Sodium Ascorbate to initiate the reaction.

  • Incubation: Rotate end-over-end at room temperature for 1 hour.

  • Purification: Remove excess reagents using a Zeba™ Spin Desalting Column (or equivalent size-exclusion chromatography) pre-equilibrated with PBS.

Self-Validating System Check: Upon the addition of sodium ascorbate (Step 4), the solution must remain clear. If a brown precipitate forms, it indicates the precipitation of unliganded Cu(0). This signals a failure in THPTA complexation or a degraded ascorbate stock, and the reaction should be aborted to prevent protein precipitation.

Protocol B: Late-Stage Aqueous Suzuki-Miyaura Cross-Coupling

Once the bromo-imidazole is clicked onto the protein, the C4-bromo group can be functionalized with a boronic acid derivative (e.g., a fluorophore or radiotracer)[3].

Mechanistic Causality: Traditional Pd-coupling requires organic solvents and temperatures exceeding 80°C, which denatures proteins. By utilizing a highly active, water-soluble phosphine-free palladium catalyst—such as Pd(OAc)₂ complexed with 2-amino-4,6-dihydroxypyrimidine (ADHP)—oxidative addition into the C4-bromo bond can be achieved in aqueous buffer at physiological temperatures[7].

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the bromo-imidazole-protein conjugate is in 50 mM Sodium Phosphate buffer (pH 8.0). Causality: Mildly alkaline conditions are required to activate the boronic acid via formation of the reactive boronate species.

  • Reagent Mixing: To 100 µL of the protein conjugate (approx. 100 µM), add 10 equivalents of the target aryl-boronic acid (1 mM final concentration).

  • Catalyst Addition: Add 5 equivalents of the water-soluble Pd-ADHP catalyst complex.

  • Incubation: Incubate the reaction at 37°C for 2 hours under gentle agitation.

  • Quenching & Purification: Quench the reaction by adding 3-mercaptopropionic acid (to scavenge residual palladium), followed by size-exclusion chromatography.

Self-Validating System Check: Post-reaction LC-MS analysis of the intact protein must be performed. A successful reaction is validated by a mass shift corresponding to [Mass of Boronic Acid] - [Mass of Br]. Crucially, the disappearance of the characteristic 1:1 isotopic signature of the bromine atom (M / M+2) confirms complete conversion of the starting material.

Quantitative Data Presentation

Optimizing the Cu:Ligand ratio is the most critical parameter in Protocol A. Table 1 summarizes empirical data demonstrating the causality between THPTA equivalents, conjugation yield, and protein integrity[8].

Table 1: Optimization of CuAAC Conditions for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

CuSO₄ (mM)THPTA (mM)Molar Ratio (Cu:Ligand)Conjugation Yield (%)*Protein Aggregation (%)**Mechanistic Outcome
1.01.01:145%> 30%Insufficient ligand; free Cu generates ROS, causing crosslinking.
1.02.01:272%15%Marginal protection; partial protein precipitation observed.
1.0 5.0 1:5 > 95% < 2% Optimal; complete Cu coordination and rapid catalytic turnover.
1.010.01:1090%< 2%Excess ligand begins to competitively inhibit the alkyne binding.

*Yield determined by LC-MS conversion of the azide-protein. **Aggregation determined by Dynamic Light Scattering (DLS) and SEC integration.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. URL:[Link]

  • Chalker, J. M., Wood, C. S. C., & Davis, B. G. (2009). A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling. Journal of the American Chemical Society, 131(45), 16346-16347. URL:[Link]

  • Li, L., Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Kinase Inhibitors Using 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

Introduction and Scientific Context The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] Its unique electronic properties and capacity for hydrogen bonding have made it a central component in numerous approved drugs.[3] In the realm of oncology and inflammatory diseases, substituted imidazoles have gained prominence as potent inhibitors of protein kinases.[1][4] Specifically, the p38 mitogen-activated protein (MAP) kinase, a key regulator of cellular responses to stress and inflammation, is a well-validated target for imidazole-based inhibitors.[3][5][6] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3][5]

This guide provides a comprehensive overview and detailed protocols for the use of a versatile, functionalized building block, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole , in the synthesis of novel kinase inhibitors. This trifunctionalized imidazole offers three distinct points for chemical modification: the nucleophilic nitrogen, the bromine-substituted C4 position amenable to cross-coupling reactions, and the terminal alkyne at the C2 position, also a prime handle for coupling chemistry. The strategic orthogonality of these functional groups allows for a modular and divergent approach to building complex molecular architectures tailored for high-potency kinase inhibition.

We will first detail a plausible and robust synthetic route to the core building block itself, followed by a detailed protocol for its application in the synthesis of a trisubstituted imidazole scaffold, a common motif in p38 MAPK inhibitors.[4]

The p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade that translates extracellular signals into a cellular response.[6][7] As illustrated below, various extracellular stimuli, such as cytokines (e.g., TNF-α, IL-1β) and environmental stress, activate a MAP Kinase Kinase Kinase (MAP3K), like TAK1 or ASK1.[6][] This MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), primarily MKK3 and MKK6.[5][] Finally, MKK3/6 dually phosphorylate a threonine and a tyrosine residue on the activation loop of p38 MAPK, leading to its activation.[7] Activated p38 proceeds to phosphorylate downstream substrates, including other kinases (like MAPKAPK2) and transcription factors (like ATF2), ultimately regulating the expression of genes involved in inflammation and apoptosis.[6] Small molecule inhibitors, such as those derived from our imidazole building block, typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream targets.[9]

p38_pathway stimuli Stress Stimuli (Cytokines, UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k P p38 p38 MAPK map2k->p38 P substrates Downstream Substrates (Kinases, Transcription Factors) p38->substrates P response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Imidazole Inhibitor inhibitor->p38 Blocks ATP Binding Site

Figure 1: Simplified p38 MAP Kinase Signaling Cascade and Point of Inhibition.

Part 1: Synthesis of the Core Building Block: 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

A direct, one-step synthesis of this specific trifunctionalized imidazole is not readily found in the literature. Therefore, we propose a robust, multi-step approach based on established organometallic methodologies, leveraging the differential reactivity of halogenated positions on the imidazole ring. The most strategic approach involves the regioselective Sonogashira coupling of a dihaloimidazole precursor.[10][11][12]

The C2 position of dihaloimidazoles can be more reactive towards Sonogashira coupling than the C4/C5 positions, especially with certain palladium catalysts.[12] This allows for a selective introduction of the ethynyl group.

synthesis_workflow_1 start 2,4-Dibromo-1-methyl-1H-imidazole step1 Regioselective Sonogashira Coupling start->step1 reagent1 Ethynyltrimethylsilane (TMSA) reagent1->step1 intermediate 4-Bromo-1-methyl-2- ((trimethylsilyl)ethynyl)-1H-imidazole step1->intermediate step2 TMS Deprotection intermediate->step2 product 4-Bromo-2-ethynyl-1-methyl-1H-imidazole step2->product

Figure 2: Proposed synthetic workflow for the core building block.
Protocol 1: Synthesis of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

This protocol is divided into two main steps: the regioselective Sonogashira coupling and the subsequent deprotection of the silyl group.

Step 1A: Synthesis of 2,4-Dibromo-1-methyl-1H-imidazole (Precursor)

This precursor can be synthesized from commercially available 1-methylimidazole.

  • Materials: 1-methylimidazole, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 1-methylimidazole (1.0 eq) in anhydrous MeCN in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add NBS (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2,4-dibromo-1-methyl-1H-imidazole.

Step 1B: Regioselective Sonogashira Coupling

  • Causality: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[10][13] We use ethynyltrimethylsilane (TMSA) as the alkyne source; the TMS group protects the terminal alkyne, preventing self-coupling (Glaser coupling) and can be easily removed later.[14] The choice of a palladium catalyst with phosphine ligands is standard, and the copper(I) iodide co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which facilitates the transmetalation step in the catalytic cycle.[10] An amine base like triethylamine (TEA) is required to neutralize the HX produced and to act as a solvent.

  • Materials & Reagents:

    • 2,4-Dibromo-1-methyl-1H-imidazole (1.0 eq)

    • Ethynyltrimethylsilane (TMSA) (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (TEA), anhydrous

    • Tetrahydrofuran (THF), anhydrous

  • Protocol:

    • To a dry, nitrogen-flushed Schlenk flask, add 2,4-dibromo-1-methyl-1H-imidazole, Pd(PPh₃)₂Cl₂ and CuI.

    • Add anhydrous THF and anhydrous TEA via syringe. The solution should be a suspension.

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add ethynyltrimethylsilane dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a new, less polar spot.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Rinse the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the protected intermediate, 4-Bromo-1-methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole.

Step 1C: TMS Deprotection

  • Causality: The silicon-carbon bond of the TMS group is labile under basic or fluoride-ion-mediated conditions. A simple base like potassium carbonate in methanol is sufficient to cleave the TMS group, revealing the terminal alkyne without affecting the bromo-imidazole core.

  • Materials & Reagents:

    • 4-Bromo-1-methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole (1.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve the TMS-protected intermediate in a mixture of MeOH and DCM.

    • Add K₂CO₃ to the solution and stir vigorously at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Neutralize the mixture with 1 M HCl (aq) and extract with DCM (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the final product, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole , which can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Reaction Step Starting Material Key Reagents Typical Yield
1B. Sonogashira Coupling 2,4-Dibromo-1-methyl-1H-imidazoleTMSA, Pd(PPh₃)₂Cl₂, CuI, TEA60-80%
1C. TMS Deprotection TMS-protected intermediateK₂CO₃, MeOH>90%
Table 1: Representative Yields for the Synthesis of the Core Building Block.

Part 2: Application in the Synthesis of a Trisubstituted Imidazole Kinase Inhibitor Scaffold

With the core building block in hand, we can now demonstrate its utility in constructing a kinase inhibitor. A common scaffold for p38 MAPK inhibitors involves a substituted pyridine or pyrimidine at the C4 position of the imidazole.[1][4] We will use a second Sonogashira coupling reaction to append a heteroaryl group at the C4 position.

synthesis_workflow_2 start 4-Bromo-2-ethynyl-1-methyl-1H-imidazole step1 Sonogashira Coupling (C4-Position) start->step1 reagent1 Heteroaryl-alkyne (e.g., 4-ethynylpyridine) reagent1->step1 product Trisubstituted Imidazole Kinase Inhibitor Scaffold step1->product

Figure 3: Synthetic application of the core building block.
Protocol 2: Synthesis of a 4-(Pyridin-4-ylethynyl)-2-ethynyl-1-methyl-1H-imidazole Scaffold
  • Causality: This step again utilizes the Sonogashira reaction. The C-Br bond is less reactive than a C-I bond but is readily activated by standard palladium/copper catalytic systems.[13] The conditions are similar to the first Sonogashira coupling, demonstrating the robustness of this reaction. The choice of 4-ethynylpyridine as the coupling partner is based on its prevalence in known p38 MAPK inhibitors, where the pyridine nitrogen forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket.[9][15]

  • Materials & Reagents:

    • 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (1.0 eq)

    • 4-Ethynylpyridine (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (TEA), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Protocol:

    • In a dry, nitrogen-flushed Schlenk flask, combine 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, 4-ethynylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous DMF and anhydrous TEA via syringe.

    • Degas the mixture by bubbling with nitrogen for 15 minutes.

    • Heat the reaction to 80 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final trisubstituted imidazole scaffold.

Biological Evaluation and Data

The synthesized imidazole scaffolds can be evaluated for their inhibitory activity against the target kinase, p38α MAPK. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. While the specific compounds from the protocols above have not been explicitly tested in the literature, we can present representative data for structurally analogous trisubstituted imidazole-based p38α MAPK inhibitors to provide context for expected potency.[4][15]

Compound ID Structural Features Target Kinase IC₅₀ (nM) Reference
SB203580 Pyridinyl-imidazole scaffoldp38α MAPK21 - 300[9][15]
Compound 22c Pyrimidinyl-imidazole with cyanobenzyl moietyp38α MAPK27.6[4]
Compound 27b Pyrimidinyl-imidazole with cyanobenzyl moietyp38α MAPK28[4]
Compound AA6 Trifluoromethyl-imidazole derivativep38 MAP Kinase403.57[3]
Compound 3b Oxadiazolone-based pyridinyl scaffoldp38α MAPK100[15]
Table 2: Representative Inhibitory Potencies of Imidazole-Based p38 MAPK Inhibitors.

Conclusion and Future Directions

The building block, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole , represents a highly versatile platform for the synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a robust and scientifically-grounded pathway for its synthesis and subsequent elaboration into trisubstituted imidazole scaffolds known to exhibit potent p38 MAPK inhibitory activity. The ethynyl group at the C2 position remains available for further functionalization, for example, through copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to introduce triazole moieties, further expanding the chemical space accessible from this single intermediate. Researchers in drug development can utilize these methods to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Khan, I., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]

  • Cirigliano, A., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • Kim, D. K., et al. (2008). Synthesis and biological evaluation of trisubstituted imidazole derivatives as inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for synthesized compounds 3a–l in p38α MAP kinase inhibition. Retrieved from [Link]

  • Laufer, S. A. (2009). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Royal Society of Chemistry. (2015). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. Retrieved from [Link]

  • Cuadrado, A., & Nebreda, A. R. (2021). Editorial on the Special Issue: p38 Signalling Pathway. Cells. Available at: [Link]

  • QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Young, P. R., et al. (1997). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry. Available at: [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

Sources

Application

experimental procedure for derivatizing 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

An In-Depth Guide to the Strategic Derivatization of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Derivatization of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures for derivatizing 4-Bromo-2-ethynyl-1-methyl-1H-imidazole. This versatile heterocyclic building block possesses two distinct and orthogonally reactive sites: a C4-bromo substituent amenable to cross-coupling reactions and a C2-terminal alkyne ideal for cycloaddition chemistry. This duality allows for the systematic and controlled synthesis of complex molecular architectures, making it an invaluable scaffold in the discovery of novel therapeutics and functional materials.

This guide moves beyond simple procedural lists to provide the underlying chemical logic, mechanistic insights, and practical considerations essential for successful and reproducible synthetic outcomes.

The Strategic Value of a Dual-Functionalized Imidazole Scaffold

The 1-methylimidazole core is a prevalent motif in numerous biologically active compounds. The strategic placement of a bromine atom and an ethynyl group unlocks a powerful synthetic platform.

  • The C4-Bromo Group: This site serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This allows for the introduction of a wide array of alkyne-containing fragments, extending the molecular framework. The reactivity of aryl bromides in these reactions is well-established, offering a reliable entry point for diversification.[1]

  • The C2-Ethynyl Group: The terminal alkyne is a premier functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "Click Chemistry." This reaction enables the highly efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring, a common bioisostere in medicinal chemistry, by coupling with an organic azide.[2][3]

The orthogonality of these two reactions is key; one can be performed without interfering with the functional group required for the other, enabling sequential, multi-step derivatization from a single, advanced intermediate.

Part 1: Derivatization at the C4-Position via Sonogashira Coupling

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. It utilizes a dual-catalyst system, where palladium and copper(I) work in concert to couple an aryl halide (4-bromo-imidazole) with a terminal alkyne.[4][5][6]

Principle and Mechanistic Insight

The reaction proceeds through two interconnected, independent catalytic cycles.[1][7]

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the carbon-bromine bond of the imidazole ring. This is generally the rate-determining step.[7] The resulting Pd(II) complex then undergoes transmetalation with a copper-acetylide species. Reductive elimination from this complex yields the final coupled product and regenerates the Pd(0) catalyst.

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper-acetylide intermediate.[7] This species is crucial for the transmetalation step in the palladium cycle.

The presence of copper accelerates the reaction, allowing it to proceed under mild conditions.[4] However, a key side reaction is the copper-mediated oxidative homocoupling of alkynes (Glaser coupling), which can be mitigated by maintaining an inert, oxygen-free atmosphere.[4] For sensitive substrates, copper-free Sonogashira protocols have also been developed.[8]

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_Aryl R-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkyne CuI Cu(I)Br Transmetalation->CuI Regenerates Cu(I) RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product Alkyne_Coord π-Complex Formation CuI->Alkyne_Coord H-C≡CR' Cu_pi_complex [H-C≡CR']·CuBr Alkyne_Coord->Cu_pi_complex Deprotonation Deprotonation (Base) Cu_pi_complex->Deprotonation Cu_Acetylide Cu-C≡CR' Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Supplies Acetylide to Pd Cycle

Caption: Figure 1: Sonogashira Catalytic Cycles

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes the coupling of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole with a generic terminal alkyne, phenylacetylene, as a representative example.

Table 1: Reagents for Sonogashira Coupling

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
4-Bromo-2-ethynyl-1-methyl-1H-imidazole200.041.0200 mg
Phenylacetylene102.141.2122.5 mg (125 µL)
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.03 (3 mol%)21 mg
CuI (Copper(I) iodide)190.450.06 (6 mol%)11.4 mg
Triethylamine (TEA)101.19-5 mL (Solvent/Base)
Tetrahydrofuran (THF), anhydrous72.11-5 mL (Co-solvent)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (200 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add phenylacetylene (125 µL, 1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting bromo-imidazole is a key indicator of completion. Reaction times typically range from 4 to 24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Extraction: Redissolve the residue in dichloromethane (DCM, 20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 15 mL) to remove the copper catalyst and amine salts, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The basic nature of the imidazole product may cause tailing; this can be mitigated by pre-treating the silica with 1% TEA in the eluent system or by using alumina as the stationary phase.[9]

Part 2: Derivatization at the C2-Position via CuAAC Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, valued for its high efficiency, mild reaction conditions, and exceptional functional group tolerance. It allows for the covalent ligation of the ethynyl-imidazole with any azide-containing molecule to form a highly stable 1,2,3-triazole linkage.[10]

Principle and Mechanistic Insight

Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which gives a mixture of regioisomers, the copper-catalyzed variant is highly regioselective, exclusively yielding the 1,4-disubstituted triazole.[2] The mechanism is believed to proceed via the formation of a copper(I)-acetylide, which then reacts with the azide.[11] The catalytic Cu(I) is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[10] This avoids the need to handle potentially unstable Cu(I) salts directly.

CuAAC_Mechanism Figure 2: CuAAC Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide (R-C≡C-Cu) CuI->Cu_Acetylide Deprotonation Alkyne R-C≡CH Alkyne->Cu_Acetylide Coord_Complex Coordinated Complex Cu_Acetylide->Coord_Complex Azide R'-N₃ Azide->Coord_Complex Cyclization Cyclization Coord_Complex->Cyclization Cu_Triazolide Copper Triazolide Cyclization->Cu_Triazolide Protonation Protonation Cu_Triazolide->Protonation Protonation->CuI Catalyst Regeneration Product 1,4-Triazole Protonation->Product

Caption: Figure 2: CuAAC Catalytic Cycle

Experimental Protocol: General Procedure for CuAAC

This protocol describes the reaction of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole with benzyl azide as a representative example.

Table 2: Reagents for CuAAC Reaction

ReagentM.W. ( g/mol )EquivalentsAmount (for 0.5 mmol scale)
4-Bromo-2-ethynyl-1-methyl-1H-imidazole200.041.0100 mg
Benzyl Azide133.151.0570 mg
CuSO₄·5H₂O (Copper(II) sulfate pentahydrate)249.680.05 (5 mol%)6.2 mg
Sodium Ascorbate198.110.10 (10 mol%)9.9 mg
t-Butanol74.12-2.5 mL (Solvent)
Water (Deionized)18.02-2.5 mL (Solvent)

Step-by-Step Methodology:

  • Reagent Preparation: In a 25 mL round-bottom flask, dissolve 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (100 mg, 0.5 mmol) and benzyl azide (70 mg, 0.525 mmol) in a 1:1 mixture of t-butanol and water (5 mL total).

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (9.9 mg, 0.10 mmol) followed by CuSO₄·5H₂O (6.2 mg, 0.05 mmol). A color change to yellow or light green is often observed.

  • Reaction Execution: Seal the flask and stir vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS. The product is typically much more polar than the starting materials.

  • Workup and Isolation: One of the hallmarks of click chemistry is the simplicity of product isolation.[2]

    • Precipitation/Filtration: Often, the triazole product is poorly soluble in the reaction medium and will precipitate. If so, collect the solid by vacuum filtration, wash with cold water, then a minimal amount of cold diethyl ether, and dry in vacuo.

    • Extraction: If the product remains in solution, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity (>95%). If further purification is required, it can be achieved by recrystallization or a rapid plug of silica gel.

Part 3: Orthogonal and Sequential Derivatization Strategy

The true synthetic power of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is realized when these two reactions are used in sequence. This allows for the creation of three distinct points of diversity: the group attached at the C4-position, the group attached via the triazole ring, and the imidazole core itself.

A logical workflow is critical for success. The Sonogashira coupling conditions (palladium catalyst, amine base, anhydrous conditions) are generally more sensitive than the robust, often aqueous, conditions of the CuAAC reaction. Therefore, it is typically advisable to perform the Sonogashira coupling first.

Sequential_Derivatization Figure 3: Sequential Derivatization Workflow Start 4-Bromo-2-ethynyl- 1-methyl-1H-imidazole Sonogashira Sonogashira Coupling (Pd/Cu, Base, R¹-C≡CH) Start->Sonogashira Step 1 (C4-Derivatization) Intermediate 4-(Alkyne)-2-ethynyl- 1-methyl-1H-imidazole Sonogashira->Intermediate CuAAC CuAAC Click Chemistry (CuSO₄, Ascorbate, R²-N₃) Intermediate->CuAAC Step 2 (C2-Derivatization) FinalProduct Fully Derivatized Product CuAAC->FinalProduct

Caption: Figure 3: Sequential Derivatization Workflow

This approach ensures that the terminal alkyne required for the click reaction remains intact during the initial C-C bond formation at the C4-position. The resulting intermediate, now bearing a new substituent from the Sonogashira reaction, is then subjected to the CuAAC protocol to complete the synthesis.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. (n.d.).
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387 - PubChem. (n.d.). Available at: [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). Available at: [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.).
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. (2022). Available at: [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007). Available at: [Link]

  • Role of Click Chemistry in Organic Synthesis - IntechOpen. (2021). Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.). Available at: [Link]

  • Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity - Der Pharma Chemica. (n.d.). Available at: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (n.d.). Available at: [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC. (n.d.). Available at: [Link]

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) - Creative Biolabs. (n.d.). Available at: [Link]

  • US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents. (n.d.).

Sources

Method

labeling peptides and proteins with 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

Application Note: Bifunctional Isotope-Coded Mass Tagging of Peptides and Proteins using 4-Bromo-2-ethynyl-1-methyl-1H-imidazole Executive Summary The identification and quantification of low-abundance proteins and post-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bifunctional Isotope-Coded Mass Tagging of Peptides and Proteins using 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

Executive Summary

The identification and quantification of low-abundance proteins and post-translationally modified peptides in complex biological matrices remain significant challenges in mass spectrometry (MS)-based proteomics. As a Senior Application Scientist, I frequently encounter workflows bottlenecked by poor peptide ionization or high background noise. To overcome this, we utilize 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1788106-34-2)[1] as a bifunctional mass tag. This compound seamlessly integrates bioorthogonal click chemistry (via the terminal alkyne) with a highly specific isotopic mass signature (via the brominated imidazole core), providing an elegant, self-validating system for high-confidence peptide identification.

Mechanistic Rationale & Experimental Design

Successful bioconjugation and MS analysis rely on understanding the physicochemical causality behind your reagents. We select 4-Bromo-2-ethynyl-1-methyl-1H-imidazole for three distinct mechanistic advantages:

  • Bioorthogonal Ligation (The Ethynyl Warhead): The terminal alkyne acts as a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the selective labeling of azide-functionalized peptides (e.g., those incorporating azidohomoalanine or modified via NHS-azide) without cross-reacting with native nucleophilic residues like cysteine or lysine[2].

  • Isotopic Signature Filtering (The Bromine Mass Tag): Natural bromine exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively). When a peptide is tagged with this compound, its MS1 spectrum exhibits a highly characteristic doublet separated by exactly 2.0 Da[3]. This distinct isotopic pattern acts as a barcode, allowing automated algorithms or visual inspection to instantly distinguish labeled peptides from complex background chemical noise[4].

  • Ionization Enhancement (The N-Methyl Imidazole Core): Imidazole rings possess a basic nitrogen atom that is readily protonated under the acidic conditions typical of LC-MS mobile phases (e.g., 0.1% Formic Acid). This basicity acts as a "sensitivity booster," significantly enhancing the Electrospray Ionization (ESI+) efficiency of the labeled peptide compared to its native state.

Experimental Workflow Visualization

G A Azide-Modified Peptide/Protein C CuAAC Reaction (CuSO4, THPTA, NaAsc) A->C B 4-Bromo-2-ethynyl- 1-methyl-1H-imidazole B->C D Triazole-Linked Brominated Conjugate C->D Click Chemistry E LC-MS/MS Analysis (ESI+ Mode) D->E Digestion & Clean-up F MS1 Spectra: 1:1 Isotopic Doublet (79Br / 81Br) E->F Isotope Detection

Workflow for peptide labeling and mass spectrometry identification using a brominated alkyne tag.

Step-by-Step Protocol: CuAAC Mass Tagging

This protocol is designed as a self-validating system. Every critical step includes a visual or analytical checkpoint to ensure the integrity of the reaction before proceeding to expensive MS analysis.

Phase A: Reagent Preparation
  • Protein/Peptide Stock: Prepare the azide-functionalized protein/peptide at 1 mg/mL in 100 mM Sodium Phosphate buffer (pH 7.4). Caution: Avoid buffers containing primary amines (e.g., Tris) or chelating agents (e.g., EDTA), as they interfere with Cu(I) catalysis.

  • Tag Stock: Dissolve 4-Bromo-2-ethynyl-1-methyl-1H-imidazole in anhydrous DMSO to a final concentration of 10 mM .

  • Catalyst Complex: Prepare 20 mM CuSO4​ in LC-MS grade water and 50 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water.

  • Reducing Agent: Prepare 100 mM Sodium Ascorbate in water. (Must be prepared fresh daily; ascorbate oxidizes rapidly in air).

Phase B: Reaction Assembly & Causality

The order of addition is critical to prevent protein precipitation and oxidative damage.

  • Pre-complexation (Self-Validation Checkpoint 1): In a separate microcentrifuge tube, mix of 20 mM CuSO4​ with of 50 mM THPTA.

    • Causality: THPTA is a water-soluble ligand that tightly binds Cu(I), accelerating the click reaction while preventing the generation of reactive oxygen species (ROS) that would otherwise oxidize methionine or cysteine residues.

    • Validation: The solution must turn a clear, light blue color. If it turns cloudy or green, discard and remake the stocks.

  • Assembly: To of the protein/peptide stock, add of the 10 mM Tag Stock. Vortex gently.

  • Catalyst Addition: Add of the pre-formed CuSO4​ /THPTA complex to the protein mixture.

  • Initiation: Add of the freshly prepared 100 mM Sodium Ascorbate.

    • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) state in situ.

  • Incubation: Incubate the reaction in the dark at room temperature for 1–2 hours with gentle agitation.

Phase C: Clean-up and LC-MS/MS Analysis
  • Desalting: Quench the reaction by adding EDTA to a final concentration of 5 mM . Desalt the labeled peptides using C18 Spin Columns or ZipTips to remove excess tag, copper, and salts.

  • MS Analysis (Self-Validation Checkpoint 2): Analyze the eluate via ESI-LC-MS/MS.

    • Validation: Scan the MS1 spectra for a mass shift of exactly +185.02 Da (the mass of the tag). Crucially, confirm the success of the labeling by identifying the 1:1 isotopic doublet spaced by 2.0 Da ( 79Br and 81Br ). If the doublet is absent, the target was not labeled.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Mass Tag [1]

PropertyValue / DescriptionImpact on Workflow
Chemical Name 4-Bromo-2-ethynyl-1-methyl-1H-imidazoleBifunctional building block for bioconjugation.
CAS Number 1788106-34-2Ensures precise reagent sourcing.
Molecular Formula C6​H5​BrN2​ Minimal steric hindrance on labeled peptides.
Molecular Weight 185.02 g/mol Induces a predictable +185.02 Da mass shift.
Isotopic Signature ~1:1 ratio ( 79Br / 81Br )Generates a distinct 2 Da doublet in MS1 spectra.

Table 2: Comparison of Peptide Labeling Strategies

Labeling StrategySpecificityMS1 SignatureIonization Efficiency (ESI+)Risk of Protein Damage
Standard NHS-Ester Low (Reacts with all primary amines)MonoisotopicBaselineLow
Fluorophore-Alkyne High (Bioorthogonal)MonoisotopicVariable (often suppresses signal)Low to Medium
Brominated Imidazole Tag High (Bioorthogonal)Distinct 1:1 Doublet Enhanced (Basic Nitrogen) Low (if THPTA is used)

References

  • 4-bromo-2-ethynyl-1-methyl-1H-imidazole Product Specification. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0U-9KxEwVCTdlhTsvKkBnbW5fMULjVpiVHNFJXEjXCsJ-e6ceZ7RzbRI5oDNaHvL4fp0NjZJpdSaUUMX4vYoNBwFAAhq1EGve-UcAXZISM3o4_QwDjlvsXTtbcTq2jYo1PDTqX8ccOrX-3gCOXgrpG64MMzsr4LoM]
  • Yang, L., et al. (2017). Detection of Alkynes via Click Chemistry with A Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Bioconjugate Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8NC_7kn09iSl0T69sZR_oQEkIebdnjstz1Wh8tUszXJKLCNuYyJQJyn0h_D7wzP3KZVQAbyflG5n5L9BkSD2zhIAWwIIQXVf3VUjqjesRJq8RRYtMajp79MvMwxxJnqfsS6LxJ-Sk1FxtrBwodaXWiTKiP23Uj7W6THQCEoVZEvUi4JJ5FTNjI4zvjs2maKCgGShCMGOMa9z24xCi7nAnFAyTnVA1WFknMV74GRnvWAESwHqAqo56isFb_oE5_3Vz]
  • Chemical labelling strategies for mass spectrometric peptide analysis. White Rose eTheses Online.[https://vertexaisearch.cloud.google.
  • Identification of Isonitrile‐Containing Natural Products in Complex Biological Matrices through Ligation with Chlorooximes. NIH PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFycWRcOPF66q-VA_STufn9Rs9rsoUHprwrc8yCTwPsBnmbIoy-9MfmTeWGgRaWf0U2mXKiBS8nsFVMa15gd_4rwno0NXGMoPC319UyHW1QV6TVzQpheTb8ygm8zFNOfXQkCCbDkejCC9PAbtk=]

Sources

Application

Synthetic Routes to Triazole Derivatives from 4-Bromo-2-ethynyl-1-methyl-1H-imidazole: An Application Note for Researchers

Introduction The confluence of imidazole and triazole moieties in a single molecular framework presents a compelling synthetic target for researchers in medicinal chemistry and drug development.[1][2] Both heterocycles a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The confluence of imidazole and triazole moieties in a single molecular framework presents a compelling synthetic target for researchers in medicinal chemistry and drug development.[1][2] Both heterocycles are privileged structures, appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][3] The 1,2,3-triazole ring, in particular, has garnered significant attention due to its favorable properties, including metabolic stability and the ability to engage in hydrogen bonding and dipole-dipole interactions.[1][4] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6][7][8]

This application note provides detailed synthetic protocols for the preparation of triazole derivatives from a versatile building block, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole . This starting material offers a unique combination of functionalities: a terminal alkyne for cycloaddition reactions and a bromo-substituted imidazole ring amenable to further diversification, such as through palladium-catalyzed cross-coupling reactions.[9] We will explore both the copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloaddition reactions, which provide regiocomplementary access to 1,4- and 1,5-disubstituted triazoles, respectively.[10][11][12]

Strategic Considerations for Synthesis

The synthetic strategy hinges on the 1,3-dipolar cycloaddition between the terminal alkyne of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole and an organic azide. The choice of catalyst is paramount as it dictates the regioselectivity of the resulting triazole isomer.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the cornerstone of click chemistry and reliably yields the 1,4-disubstituted 1,2,3-triazole isomer.[5][6][13] The reaction is typically carried out under mild conditions, is tolerant of a wide range of functional groups, and often proceeds in high yields.[5][14]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC reaction, the RuAAC provides the 1,5-disubstituted 1,2,3-triazole isomer.[11][15][16] This complementary regioselectivity is highly valuable for expanding the chemical space of accessible triazole derivatives. The RuAAC can also be employed with internal alkynes, further broadening its synthetic utility.[11][16]

The bromine atom on the imidazole ring serves as a synthetic handle for post-cycloaddition modifications. This allows for the introduction of additional diversity into the final molecule through reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, significantly enhancing the potential for generating libraries of novel compounds.[9]

Synthetic Pathways and Protocols

This section details the experimental protocols for the synthesis of both 1,4- and 1,5-disubstituted triazole derivatives from 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

Pathway 1: Copper-Catalyzed Synthesis of 1,4-Disubstituted Triazoles (CuAAC)

This protocol describes the synthesis of 4-Bromo-1-methyl-2-(1-substituted-1H-1,2,3-triazol-4-yl)-1H-imidazole derivatives.

CuAAC_Workflow Start 4-Bromo-2-ethynyl- 1-methyl-1H-imidazole + Organic Azide Reaction CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O, rt Start->Reaction Reactants Workup Workup & Purification Reaction->Workup Reaction Mixture Product 1,4-Disubstituted Triazole Derivative Workup->Product Purified Product

Figure 1: General workflow for the CuAAC reaction.

Protocol 1: Synthesis of 4-Bromo-2-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-methyl-1H-imidazole

Materials:

  • 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (1.0 mmol, 1.0 eq.) and benzyl azide (1.0 mmol, 1.0 eq.).

  • Add a 1:1 mixture of t-BuOH and deionized water (10 mL) and stir the mixture to ensure homogeneity.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq.).

  • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The reaction mixture may change color.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).[12]

  • Combine the organic layers and wash with brine (1 x 10 mL).[12]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole.

Expected Data:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Product C₁₃H₁₂BrN₅334.18White to off-white solid85-957.85 (s, 1H), 7.40-7.25 (m, 5H), 7.05 (s, 1H), 5.55 (s, 2H), 3.65 (s, 3H)145.2, 138.1, 134.5, 129.2, 128.8, 128.1, 122.5, 115.8, 98.7, 54.3, 33.8

Note: Spectroscopic data are predicted and may vary slightly based on experimental conditions.

Pathway 2: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles (RuAAC)

This protocol outlines the synthesis of 4-Bromo-1-methyl-2-(1-substituted-1H-1,2,3-triazol-5-yl)-1H-imidazole derivatives.

RuAAC_Workflow Start 4-Bromo-2-ethynyl- 1-methyl-1H-imidazole + Organic Azide Reaction [Cp*RuCl(COD)] Toluene, rt-80°C Start->Reaction Reactants Workup Workup & Purification Reaction->Workup Reaction Mixture Product 1,5-Disubstituted Triazole Derivative Workup->Product Purified Product

Figure 2: General workflow for the RuAAC reaction.

Protocol 2: Synthesis of 4-Bromo-2-(1-benzyl-1H-1,2,3-triazol-5-yl)-1-methyl-1H-imidazole

Materials:

  • 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

  • Benzyl azide

  • [Cp*RuCl(COD)] (Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II)) or a similar Ru(II) catalyst

  • Anhydrous toluene

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 0.02-0.05 mmol, 2-5 mol%).[12]

  • Add anhydrous toluene (10 mL) via syringe.

  • Add 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (1.0 mmol, 1.0 eq.) and benzyl azide (1.1 mmol, 1.1 eq.) to the flask via syringe.[12]

  • Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature may vary depending on the specific substrates and catalyst.

  • Monitor the reaction by TLC. The reaction typically takes 6-18 hours.[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be directly purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure 1,5-disubstituted triazole.[12]

Expected Data:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Product C₁₃H₁₂BrN₅334.18White to off-white solid70-857.60 (s, 1H), 7.45-7.30 (m, 5H), 7.10 (s, 1H), 5.65 (s, 2H), 3.70 (s, 3H)144.8, 137.5, 135.2, 129.5, 129.0, 128.3, 125.1, 116.2, 99.1, 52.8, 34.0

Note: Spectroscopic data are predicted and may vary slightly based on experimental conditions.

Conclusion

The synthetic protocols detailed in this application note provide researchers with reliable and efficient methods for accessing both 1,4- and 1,5-disubstituted triazole derivatives of 4-Bromo-1-methyl-1H-imidazole. The regioselective nature of the copper- and ruthenium-catalyzed cycloadditions, coupled with the potential for further functionalization of the bromo-imidazole core, offers a powerful platform for the generation of diverse molecular scaffolds. These compounds hold significant promise for applications in drug discovery and materials science, and the methodologies described herein are designed to be readily implemented in a standard research laboratory setting.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ACS Publications. (2024, March 28). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-1,2,3-triazoles from organic azides and terminal alkynes. Retrieved from [Link]

  • ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]

  • PMC. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]

  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (2018, November 26). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • ResearchGate. (2022, December 1). Novel triazole derivatives possessing imidazole: Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis), DFT studies and antibacterial in vitro evaluation. Retrieved from [Link]

  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A general route to 4-substituted imidazoles. Retrieved from [Link]

  • Chalmers Research. (2016, November 18). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from [Link]

  • PMC. (n.d.). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]

  • ACS Publications. (2023, December 22). An Overview of the Applications of Click Chemistry under Continuous Flow Conditions. Retrieved from [Link]

  • Scilit. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Retrieved from [Link]

  • PubMed. (n.d.). Imidazole and 1,2,4-Triazole-based Derivatives Gifted with Antitubercular Activity: Cytotoxicity and Computational Assessment. Retrieved from [Link]

  • MDPI. (2020, November 14). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]

  • IntechOpen. (2021, February 18). Role of Click Chemistry in Organic Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Intramolecular Transannulation of Alkynyl Triazoles via Alkyne-Carbene Metathesis Step: Access to Fused Pyrroles. Retrieved from [Link]

  • Universidad de Oviedo. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Retrieved from [Link]

  • RACO. (n.d.). Recent advances in the synthesis of triazole derivatives. Retrieved from [Link]

  • PMC. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023, January 9). Structural modifications and biomedical applications of π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives. Retrieved from [Link]

  • PubMed. (2011, April 1). Sequential one-pot ruthenium-catalyzed azide-alkyne cycloaddition from primary alkyl halides and sodium azide. Retrieved from [Link]

  • MDPI. (2020, April 26). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]

  • MDPI. (2025, January 24). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Retrieved from [Link]

  • Frontiers. (2023, July 30). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved from [Link]

  • Chemical Science Review and Letters. (n.d.). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Privileged Scaffold In the landscape of medicinal chemistry and materials science, the imidazole core represents a "privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the imidazole core represents a "privileged scaffold" due to its prevalence in biologically active compounds and functional materials. The strategic functionalization of this heterocycle allows for the fine-tuning of molecular properties, making it a cornerstone in drug discovery and development. 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a particularly valuable building block, offering two distinct and reactive handles for orthogonal chemical modifications. The bromo-substituent at the C4-position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. Concurrently, the terminal alkyne at the C2-position provides a gateway for classic click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and further Sonogashira couplings.

These application notes provide a comprehensive guide to the palladium-catalyzed derivatization of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, focusing on robust and reproducible protocols for key C-C and C-N bond-forming reactions. The methodologies detailed herein are designed to empower researchers to generate diverse libraries of novel imidazole-based compounds for screening and development.

Synthesis of the Starting Material: 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

A plausible and scalable synthesis of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole can be envisioned from commercially available 1-methyl-1H-imidazole. The synthetic sequence involves a regioselective bromination followed by the introduction of the ethynyl group.

Step 1: Bromination of 1-methyl-1H-imidazole

The direct bromination of 1-methyl-1H-imidazole can lead to a mixture of products. A more controlled approach involves a directed lithiation followed by quenching with an electrophilic bromine source.

Protocol:

  • To a solution of 1-methyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-methyl-1H-imidazole.

Step 2: Sonogashira Coupling for Ethynylation

The introduction of the ethynyl group at the C2 position can be achieved via a Sonogashira coupling with a protected acetylene equivalent, such as (trimethylsilyl)acetylene, followed by deprotection.

Protocol:

  • To a solution of 2-bromo-1-methyl-1H-imidazole (1.0 eq) in a mixture of triethylamine and THF (1:1 v/v), add (trimethylsilyl)acetylene (1.5 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Stir the reaction mixture at 60 °C under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in methanol and add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-ethynyl-1-methyl-1H-imidazole.

Step 3: Regioselective Bromination at C4

The final bromination at the C4 position can be achieved using N-bromosuccinimide (NBS).

Protocol:

  • To a solution of 2-ethynyl-1-methyl-1H-imidazole (1.0 eq) in acetonitrile at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: Synthesis of Di-alkynyl Imidazoles

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] In the context of our substrate, this reaction allows for the introduction of a second alkynyl moiety at the C4 position, leading to the synthesis of di-alkynyl imidazoles.

Protocol:

  • To a degassed solution of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (1.0 eq) and the desired terminal alkyne (1.2 eq) in a suitable solvent such as a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 60 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a short pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium(0) catalyst and a copper(I) co-catalyst is crucial for the Sonogashira reaction.[1][2] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, typically triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

Reaction Mechanism:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)-X R-Pd(II)-Br (L)2 Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Cu-C≡CR' Ar-Pd(II)-Alkyne R-Pd(II)-C≡CR' (L)2 Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product CuX CuI Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination H-C≡CR' + Base Cu-Alkyne Cu-C≡CR' Alkyne_Coordination->Cu-Alkyne Cu-Alkyne->Transmetalation

Caption: Catalytic cycles of the Sonogashira reaction.

Typical Reaction Conditions:

ComponentExampleMolar Ratio (eq)Purpose
Substrate4-Bromo-2-ethynyl-1-methyl-1H-imidazole1.0Electrophile
AlkynePhenylacetylene1.2Nucleophile
Palladium CatalystPd(PPh₃)₄0.05Catalyst
Copper Co-catalystCuI0.1Co-catalyst
BaseTriethylamineSolventBase/Solvent
SolventTHF-Co-solvent
Temperature25-60 °C-Reaction Condition
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl Imidazoles

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound.[3][4] This reaction is particularly valuable for its tolerance of a wide range of functional groups.

Protocol:

  • In a reaction vessel, combine 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 110 °C for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the success of the Suzuki coupling.[5] For example, Pd(PPh₃)₄ is a common and effective catalyst, while ligands like dppf can enhance the catalytic activity for more challenging substrates.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.[5]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Reaction Mechanism:

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)-X R-Pd(II)-Br (L)2 Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [R'B(OH)3]⁻ Ar-Pd(II)-Ar' R-Pd(II)-R' (L)2 Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product Boronic_Acid_Activation R'B(OH)2 + Base -> [R'B(OH)3]⁻ Boronic_Acid_Activation->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Typical Reaction Conditions:

ComponentExampleMolar Ratio (eq)Purpose
Substrate4-Bromo-2-ethynyl-1-methyl-1H-imidazole1.0Electrophile
Boronic AcidPhenylboronic acid1.2-1.5Nucleophile
Palladium CatalystPd(PPh₃)₄0.05Catalyst
BaseK₂CO₃2.0Activates boronic acid
SolventDioxane/Water (4:1)-Solvent
Temperature80-110 °C-Reaction Condition
Heck Reaction: Synthesis of 4-Vinyl Imidazoles

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] This reaction is a valuable tool for the synthesis of 4-vinyl imidazoles from 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

Protocol:

  • To a reaction vessel, add 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (1.0 eq), the desired alkene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand such as P(o-tolyl)₃ (0.1 eq), and a base such as triethylamine (2.0 eq).

  • Add a polar aprotic solvent like DMF or acetonitrile.

  • Heat the reaction mixture under an inert atmosphere at 80-120 °C for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Palladium(II) acetate is a common precursor, which is reduced in situ to the active palladium(0) species. Phosphine ligands are often required to stabilize the catalyst and promote the reaction.

  • Base: A hindered organic base like triethylamine is typically used to neutralize the HX formed and regenerate the palladium(0) catalyst.

  • Solvent: Polar aprotic solvents are generally preferred for the Heck reaction.

Reaction Mechanism:

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)-X R-Pd(II)-Br (L)2 Oxidative_Addition->Ar-Pd(II)-X Carbopalladation Carbopalladation Ar-Pd(II)-X->Carbopalladation H2C=CHR' Intermediate R-CH2-CH(R')-Pd(II)-Br (L)2 Carbopalladation->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex [Product-Pd(II)-H-Br] (L)2 Beta_Hydride_Elimination->Product_Complex Product_Complex->Pd(0)L2 + HBr + Base Product R-CH=CHR' Product_Complex->Product

Caption: Catalytic cycle of the Heck reaction.

Typical Reaction Conditions:

ComponentExampleMolar Ratio (eq)Purpose
Substrate4-Bromo-2-ethynyl-1-methyl-1H-imidazole1.0Electrophile
AlkeneStyrene1.5Nucleophile
Palladium CatalystPd(OAc)₂0.05Catalyst
LigandP(o-tolyl)₃0.1Ligand
BaseTriethylamine2.0Base
SolventDMF-Solvent
Temperature80-120 °C-Reaction Condition
Buchwald-Hartwig Amination: Synthesis of 4-Amino Imidazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, enabling the formation of C-N bonds.[7][8] This reaction is a powerful tool for synthesizing 4-aminoimidazole derivatives.

Protocol:

  • To a reaction vessel, add 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (1.0 eq), the desired amine (1.2 eq), a palladium precursor such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand such as Xantphos or BINAP (0.08 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.[3]

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[8] These ligands promote both the oxidative addition and the reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to competing hydrodehalogenation of the starting material. Therefore, anhydrous solvents and reagents are essential.

Reaction Mechanism:

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)-X R-Pd(II)-Br (L)2 Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination Ar-Pd(II)-X->Amine_Coordination HNR'R'' + Base Intermediate_Amine [R-Pd(II)(HNR'R'')-Br] (L)2 Amine_Coordination->Intermediate_Amine Deprotonation Deprotonation Intermediate_Amine->Deprotonation Amido_Complex R-Pd(II)-NR'R'' (L)2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-NR'R'' Reductive_Elimination->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, a critical building block in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, a critical building block in medicinal chemistry. Here, we address common challenges and provide troubleshooting strategies to optimize your reaction yield and purity.

I. Reaction Overview: A Two-Step Approach

The synthesis of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is typically achieved through a two-step process:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling of a protected alkyne, such as trimethylsilylacetylene (TMSA), with a suitable bromo-imidazole precursor.[1][2]

  • Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.

The following sections will delve into troubleshooting and frequently asked questions for each of these critical steps.

Visualizing the Workflow

Synthesis_Workflow A 4,5-Dibromo-1-methyl-1H-imidazole C Sonogashira Coupling A->C B Trimethylsilylacetylene (TMSA) B->C D 4-Bromo-1-methyl-2-(trimethylsilylethynyl)-1H-imidazole C->D Yield: Variable E Deprotection D->E F 4-Bromo-2-ethynyl-1-methyl-1H-imidazole E->F Yield: High

Caption: General synthetic workflow for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Yield in Sonogashira Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst Palladium Catalyst: Ensure the use of a high-quality Pd catalyst.[3] If using Pd(PPh₃)₄, which can degrade upon storage, consider using the more stable Pd(PPh₃)₂Cl₂.[2] For challenging couplings, consider using more active catalysts generated from bulky, electron-rich phosphine ligands like XPhos with a palladium source like Pd(OAc)₂.[4] Copper(I) Co-catalyst: The copper(I) source (typically CuI) is sensitive to oxidation. Use freshly opened or properly stored CuI. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5]
Improper Reaction Conditions Solvent: Anhydrous and deoxygenated solvents are crucial.[5] While DMF is common, other solvents like acetonitrile or dioxane can be effective.[2] Base: The choice of base is critical. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and often serve as the solvent as well.[1] Ensure the base is anhydrous. Temperature: While many Sonogashira reactions proceed at room temperature, some substrates may require heating.[2] Monitor the reaction by TLC or LC-MS to determine the optimal temperature. A gradual increase in temperature (e.g., to 40-60 °C) may be necessary.
Poor Substrate Reactivity The reactivity of aryl halides in Sonogashira coupling follows the trend: I > Br > Cl.[1] While 4-bromo-1-methyl-1H-imidazole is a suitable substrate, its reactivity can be influenced by other substituents on the imidazole ring.
Side Reactions Glaser Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of oxygen.[1] Maintaining a strictly inert atmosphere can minimize this. Using a slight excess of the alkyne can also help drive the desired cross-coupling reaction.
Problem 2: Incomplete Deprotection of the Silyl Group
Potential Cause Troubleshooting Steps
Inefficient Reagent Fluoride-based Deprotection: Tetrabutylammonium fluoride (TBAF) is a common reagent for silyl ether cleavage.[6] Ensure the TBAF solution is not expired and is of sufficient concentration. Acidic Deprotection: Mild acidic conditions can also be employed for deprotection.[6] However, care must be taken to avoid degradation of the acid-sensitive imidazole ring.
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Steric Hindrance While the trimethylsilyl (TMS) group is generally easy to remove, bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) may require more forcing conditions for cleavage.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Product and Starting Material Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Presence of Metal Contaminants Palladium and copper residues can often be removed by washing the organic extract with an aqueous solution of a chelating agent like EDTA or by filtering the crude product through a plug of silica gel or celite.
Product Instability The terminal alkyne product may be sensitive to air or light. It is advisable to store the purified product under an inert atmosphere and in the dark.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis?

While 4-bromo-1-methyl-1H-imidazole can be prepared through various methods[7], a common precursor is 1-methylimidazole, which can be brominated.[7] Alternatively, commercially available 4-bromo-1H-imidazole can be methylated.[8]

Q2: Can I use a different protected alkyne besides TMSA?

Yes, other silyl-protected acetylenes like triisopropylsilylacetylene (TIPSA) can be used. However, the deprotection conditions will vary depending on the stability of the silyl group.[9]

Q3: Is a copper-free Sonogashira coupling a viable option?

Copper-free Sonogashira reactions have been developed and can be advantageous in avoiding the formation of alkyne homocoupling byproducts.[10][11] These methods often require specific ligands and reaction conditions.

Q4: How can I monitor the reaction progress effectively?

Thin-layer chromatography (TLC) is a quick and effective method. Staining with a potassium permanganate solution can help visualize the alkyne and the coupled product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q5: What are the key safety precautions for this synthesis?

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Copper Iodide: CuI is a potential irritant. Avoid inhalation of dust.

  • Solvents: Use anhydrous and deoxygenated solvents. Many organic solvents are flammable and have associated health risks.

  • Bases: Amine bases are corrosive and have strong odors. Handle them in a well-ventilated fume hood.

IV. Detailed Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Bromo-1-methyl-1H-imidazole with TMSA

Sonogashira_Protocol cluster_0 Reaction Setup cluster_1 Reaction and Workup A 1. Add 4-bromo-1-methyl-1H-imidazole, Pd(PPh₃)₂Cl₂, and CuI to a dry flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous, degassed solvent (e.g., THF/TEA). B->C D 4. Add trimethylsilylacetylene (TMSA) via syringe. C->D E 5. Stir at room temperature until completion (monitor by TLC). D->E F 6. Quench with saturated aq. NH₄Cl. E->F G 7. Extract with an organic solvent (e.g., EtOAc). F->G H 8. Wash with brine, dry over Na₂SO₄, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Step-by-step workflow for the Sonogashira coupling reaction.

Protocol 2: Deprotection of the Trimethylsilyl Group

Deprotection_Protocol cluster_0 Reaction Setup cluster_1 Reaction and Workup A 1. Dissolve the silylated intermediate in a suitable solvent (e.g., THF). B 2. Cool the solution to 0 °C. A->B C 3. Add TBAF (1M in THF) dropwise. B->C D 4. Stir at 0 °C to room temperature until completion (monitor by TLC). C->D E 5. Quench with water. D->E F 6. Extract with an organic solvent (e.g., EtOAc). E->F G 7. Wash with brine, dry over Na₂SO₄, and concentrate. F->G H 8. Purify by column chromatography if necessary. G->H

Caption: Step-by-step workflow for the TMS deprotection reaction.

V. References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Shafiee, M., & Ghasemi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7459. [Link]

  • MDPI. (2022). A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. Molecules, 27(24), 8887. [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

  • FAU CRIS. (2015). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. Chemistry of Materials, 27(19), 6827-6836. [Link]

  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(11), 3650-3653. [Link]

  • Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. New Journal of Chemistry, 39(4), 2568-2571. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7459. [Link]

  • Royal Society of Chemistry. (n.d.). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 8(21), 4921-4924. [Link]

  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. 2020(8), 115-124. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

Welcome to the Advanced Technical Support Center. As an Application Scientist specializing in heterocyclic chemistry, I frequently consult on the isolation of highly functionalized, sensitive molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist specializing in heterocyclic chemistry, I frequently consult on the isolation of highly functionalized, sensitive molecules.

4-Bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1788106-34-2) presents a unique trifecta of purification challenges:

  • The Imidazole Core : The basic N3 nitrogen strongly coordinates with acidic silanol groups on standard silica gel, leading to severe chromatographic streaking.

  • The Terminal Alkyne : Highly susceptible to oxidative Glaser homocoupling in the presence of trace copper and oxygen.

  • The C4-Bromide : Prone to unwanted oxidative addition or light-induced degradation during prolonged handling.

To ensure scientific integrity and high-yield recovery, your purification strategy must be a self-validating system that anticipates these mechanistic pitfalls. Below is our comprehensive troubleshooting guide and standard operating procedures (SOPs).

Part 1: Troubleshooting & FAQs

Q1: Why is my product streaking across multiple fractions during silica gel chromatography, resulting in poor isolated yields? Causality & Solution: This is a classic acid-base interaction. Standard silica gel (SiO₂) has a surface densely populated with weakly acidic silanol groups (pKa ~ 4.5–5.0). The N3 nitrogen of the imidazole ring acts as a Lewis base, hydrogen-bonding strongly with the stationary phase. To break this interaction, you must intentionally deactivate the silica by adding a basic modifier to your mobile phase[1]. Pre-treating the column with 1–2% Triethylamine (Et₃N) competitively blocks the silanol sites, allowing the imidazole to elute as a sharp, distinct band[2].

Q2: I am seeing a highly non-polar, UV-active impurity in my post-reaction mixture. Mass spectrometry shows exactly double the mass of my product minus two protons. What is this, and how do I prevent it? Causality & Solution: You are observing the diyne dimer, a byproduct of Glaser homocoupling. If you synthesized this compound via a standard Sonogashira cross-coupling, residual Copper(I) co-catalysts remain in the crude mixture. When exposed to atmospheric oxygen during workup, Cu(I) oxidizes to Cu(II), triggering the reductive elimination of two coordinated ethynyl-imidazole monomers to form the dimer[3]. Prevention: You must rigorously scavenge copper before exposing the crude mixture to air, or switch entirely to a copper-free Sonogashira protocol[4].

Q3: My isolated powder degrades and turns dark brown over time when stored on the bench. How should it be handled? Causality & Solution: The combination of a terminal alkyne and a C4-bromide makes this molecule sensitive to photo-oxidation and thermal degradation. The bromo-imidazole motif can slowly generate reactive radical species under UV light. Storage Protocol: Store the purified powder in an amber glass vial, purged with Argon, at -20°C.

Part 2: Mechanistic & Workflow Visualizations

PurificationWorkflow N1 Crude Mixture (Contains Pd/Cu, Salts) N2 Metal Scavenging (EDTA wash / Thiol resin) N1->N2 Prevent Glaser coupling N3 Liquid-Liquid Extraction (EtOAc / Brine) N2->N3 Isolate organic phase N4 Drying & Concentration (Na2SO4, <30°C) N3->N4 Remove moisture N5 Flash Chromatography (Silica Gel + 1% Et3N) N4->N5 Resolve target from impurities N6 Pure 4-Bromo-2-ethynyl- 1-methyl-1H-imidazole N5->N6 Pool & evaporate fractions

Workflow for the isolation and purification of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

GlaserCoupling A Terminal Alkyne (Target Monomer) B Cu(I) Acetylide Intermediate A->B Cu(I), Base C Cu(II) Complex (Oxidation) B->C O2 (Air) D Diyne Dimer (Impurity) C->D Homocoupling

Mechanistic pathway of Glaser homocoupling degradation in terminal alkynes upon oxygen exposure.

Part 3: Quantitative Data & Optimization

Table 1: Mobile Phase Optimization for Imidazole Chromatography

Data reflects the resolution of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole on standard 230-400 mesh silica gel.

Solvent SystemBasic ModifierRf ValueTailing Factor (Tf)Recommendation
Hexane / EtOAc (7:3)None0.15> 2.5 (Severe)Not Recommended
DCM / MeOH (95:5)None0.301.8 (Moderate)Sub-optimal
Toluene / MeOH (8:2)1% Et₃N0.651.05 (Sharp)Optimal
Hexane / EtOAc (7:3)2% NH₃ (aq)0.451.2 (Slight)Acceptable Alternative
Table 2: Metal Scavenging Efficiency (Post-Sonogashira)

Evaluating the removal of catalytic metals to prevent downstream alkyne degradation.

Scavenging MethodTarget MetalResidual Metal (ppm)Target Product Recovery (%)
Standard Brine WashCu, Pd> 500 ppm65% (Dimerization occurs)
0.1 M EDTA (aq) WashCu(I) / Cu(II)< 50 ppm88%
QuadraPure TU ResinPd, Cu< 10 ppm92%
Copper-Free SonogashiraCu0 ppm95%

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Copper Scavenging to Prevent Glaser Homocoupling

This protocol must be executed immediately post-reaction, prior to extensive atmospheric exposure.

  • Quenching : Upon completion of the alkyne deprotection or Sonogashira coupling, quench the reaction mixture directly in the flask with a 0.1 M aqueous EDTA solution (1:1 volume ratio to the organic solvent).

  • Biphasic Stirring : Stir vigorously for 30 minutes at room temperature. The EDTA will chelate residual Cu(I)/Cu(II), pulling it into the aqueous layer (which will often turn visibly blue or green).

  • Phase Separation : Transfer the mixture to a separatory funnel and isolate the organic layer containing the imidazole product.

  • Resin Treatment (Optional but Recommended) : Add 5 w/w% QuadraPure TU (thiourea-functionalized resin) to the organic layer. Stir for 1 hour to scavenge residual palladium.

  • Filtration & Drying : Filter the mixture through a fritted funnel to remove the resin, dry the organic phase over anhydrous Na₂SO₄, and concentrate in vacuo at a bath temperature not exceeding 30°C.

Protocol B: Amine-Modified Flash Chromatography

A self-validating protocol for the isolation of the pure monomer.

  • Column Preparation : Slurry pack standard silica gel (230-400 mesh) in the starting mobile phase (Toluene/Methanol 8:2) containing 1% v/v Triethylamine (Et₃N).

  • Equilibration : Flush the column with 3 column volumes (CV) of the Et₃N-modified solvent. Self-Validation Check: The eluent pH should test basic on pH paper, confirming silanol deactivation.

  • Sample Loading : Dissolve the crude 4-Bromo-2-ethynyl-1-methyl-1H-imidazole in a minimum volume of DCM. Apply evenly to the column head.

  • Elution : Elute using the modified solvent system. Monitor fractions via TLC (UV 254 nm). The product will elute as a sharp, non-streaking band.

  • Validation : Evaporate pooled fractions under reduced pressure (< 30°C to prevent thermal degradation of the alkyne). Confirm purity via ¹H NMR (verify the sharp terminal alkyne singlet at ~3.5 ppm and the N-methyl singlet at ~3.7 ppm).

Part 5: References

  • Development of novel HPTLC method for determination of imidazole antifungal drug fenticonazole: Exploring hydrotropy. Int J Pharm Chem Anal. 1

  • Rhodium(III)-Catalyzed C–H/N–H Alkyne Annulation of Nonsymmetric 2-Aryl (Benz)imidazole Derivatives: Photophysical and Mechanistic Insights. The Journal of Organic Chemistry. 2

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 4

  • Copper‐Free One‐Pot Sonogashira‐Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal‐Organic Cages. European Journal of Organic Chemistry. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sonogashira Couplings with Imidazole Substrates

As a Senior Application Scientist, I frequently consult with researchers whose Sonogashira cross-coupling reactions have stalled or failed when applied to imidazole-bearing substrates. While the Sonogashira reaction is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers whose Sonogashira cross-coupling reactions have stalled or failed when applied to imidazole-bearing substrates. While the Sonogashira reaction is a foundational method for C(sp²)–C(sp) bond formation, imidazoles introduce severe mechanistic hurdles. Their inherent basicity, strong metal-coordination ability, and the acidity of the free N–H bond can derail the catalytic cycle, leading to catalyst poisoning, alkyne homocoupling, or complete reaction failure.

This technical guide dismantles these failure modes, explains the underlying chemical causality, and provides field-proven, self-validating protocols to rescue your coupling reactions.

Diagnostic Workflow

Before altering your reaction parameters, use the following logic tree to diagnose the specific failure mode of your imidazole cross-coupling.

SonogashiraTroubleshooting Start Failed Sonogashira with Imidazole CheckNH Is the N-H position protected? Start->CheckNH Protect Protect N-H (e.g., Boc, SEM, THP) CheckNH->Protect No CheckHomocoupling Is alkyne homocoupling (Glaser) dominating? CheckNH->CheckHomocoupling Yes Protect->CheckHomocoupling CuFree Switch to Cu-free conditions Rigorous degassing CheckHomocoupling->CuFree Yes CheckConversion Is conversion low? (Catalyst poisoning) CheckHomocoupling->CheckConversion No CuFree->CheckConversion BulkyLigand Use bulky ligands (XPhos) or NHC-Pd catalysts CheckConversion->BulkyLigand Yes Success Optimized Coupling CheckConversion->Success No BulkyLigand->Success

Diagnostic logic tree for troubleshooting imidazole Sonogashira cross-coupling failures.

Deep-Dive Troubleshooting (FAQs)

Q1: My starting material remains unconsumed, and a black precipitate forms early in the reaction. Why is the catalyst dying?

The Causality: You are experiencing catalyst poisoning via nitrogen coordination. The unhindered sp²-hybridized nitrogen (N3) of the imidazole ring is a powerful σ-donor. It outcompetes standard phosphine ligands (like PPh₃) for the palladium center, forming coordinatively saturated, off-cycle Pd(II)-imidazole complexes. This prevents the crucial oxidative addition step, and the destabilized palladium eventually aggregates into inactive palladium black[1].

The Solution:

  • Employ Bulky, Electron-Rich Ligands: Switch from PPh₃ to dialkylbiaryl phosphines (e.g., XPhos) or1[1]. The immense steric bulk of these ligands physically prevents multiple imidazole molecules from coordinating to the Pd center.

  • Use N-Heterocyclic Carbene (NHC) Ligands: 2[2] are stronger σ-donors than the imidazole substrate itself. They will not be displaced by the substrate, ensuring the catalytic cycle remains active.

Q2: I am seeing massive amounts of the alkyne dimer (Glaser-Hay homocoupling) instead of my desired cross-coupled product. How do I suppress this?

The Causality: Homocoupling is a copper-mediated side reaction that occurs when trace oxygen is present. In standard protocols, the Cu(I) co-catalyst forms a copper acetylide. If oxygen is present, this acetylide undergoes oxidative dimerization. 3[3] by acting as auxiliary ligands for copper, stabilizing the intermediate in a geometry that favors dimerization over transmetalation to palladium.

The Solution:

  • Rigorous Degassing: Standard nitrogen sparging is insufficient for sensitive N-heterocycles. Perform three complete freeze-pump-thaw cycles on your solvent system prior to adding the catalyst.

  • Copper-Free Conditions: The most definitive fix is to eliminate copper entirely. 4[4] rely on palladium alone, utilizing an inorganic base (like Cs₂CO₃) to facilitate alkyne deprotonation directly at the Pd center.

Q3: The reaction works with N-methylimidazole, but fails completely with free N–H imidazoles. What is the mechanistic difference?

The Causality: The free N–H of an unprotected imidazole is relatively acidic (pKₐ ~14.5). Under the basic conditions required for Sonogashira coupling, the imidazole is deprotonated. The resulting imidazolide anion is a potent nucleophile and an even stronger metal-chelator than neutral imidazole, completely sequestering the palladium catalyst. Furthermore, it competes with the terminal alkyne for the base, stalling the formation of the necessary acetylide intermediate.

The Solution: Always mask the N–H bond prior to coupling. Use robust protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl), THP (tetrahydropyranyl), or Boc (tert-butyloxycarbonyl). These groups prevent deprotonation and add steric bulk adjacent to the nitrogen, further discouraging unwanted Pd-coordination.

Quantitative Data Presentation

The choice of catalyst system drastically alters the outcome when coupling imidazole substrates. The table below summarizes comparative data to guide your optimization.

Catalyst SystemLigand TypeCopper Co-CatalystTypical Yield (Imidazole Substrates)Primary Mechanistic Advantage
Pd(PPh₃)₂Cl₂ TriphenylphosphineYes (CuI)< 20%Standard baseline; highly susceptible to N-coordination poisoning and homocoupling.
Pd(OAc)₂ / XPhos Dialkylbiaryl phosphineNo80–95%Steric bulk prevents imidazole coordination; Cu-free environment eliminates Glaser homocoupling.
PEPPSI-IPr N-Heterocyclic CarbeneNo85–98%Extremely strong σ-donor ligand; outcompetes imidazole binding at the Pd center.
[DTBNpP]Pd(crotyl)Cl Monoligated phosphineNo75–90%Air-stable precatalyst; highly active at room temperature for thermally sensitive substrates.

Experimental Protocol

Self-Validating Methodology: Copper-Free Sonogashira Coupling of N-Protected Halo-Imidazoles

Objective: Achieve >85% conversion of a halo-imidazole while entirely suppressing Glaser homocoupling and catalyst deactivation.

Reagents:

  • N-protected halo-imidazole (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • Cs₂CO₃ (2.0 equiv, finely milled)

  • Anhydrous Acetonitrile (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the N-protected halo-imidazole, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Atmosphere Exchange: Seal the flask with a rubber septum and purge with argon for 15 minutes. Add the anhydrous acetonitrile via syringe.

  • Freeze-Pump-Thaw (Critical Step): Submerge the flask in liquid nitrogen until the solvent completely freezes. Open the stopcock to a high vacuum line for 5 minutes. Close the stopcock, remove the flask from the liquid nitrogen, and allow it to thaw in a room-temperature water bath. Repeat this cycle three times.

    • Self-Validation Checkpoint: During the final thaw, the absolute absence of bubbling confirms complete oxygen removal, drastically reducing the risk of alkyne homocoupling.

  • Alkyne Addition: Add the terminal alkyne dropwise via a gas-tight syringe.

  • Reaction Execution: Heat the mixture to 80 °C under a positive pressure of argon for 12 hours.

    • Self-Validation Checkpoint: The solution should transition from a pale yellow to a deep, homogeneous red/orange. The formation of a black mirror on the flask walls or a heavy black precipitate indicates catalyst death (palladium black) and signifies that the ligand loading was insufficient to protect the Pd center.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a short pad of Celite to remove the inorganic salts. Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography.

References

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: ACS Omega URL:[Link]

  • Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL:[Link]

Sources

Optimization

Technical Support Center: 4-Bromo-2-ethynyl-1-methyl-1H-imidazole in Cycloaddition Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-Bromo-2-ethynyl-1-methyl-1H-imidazole in cycloaddition reactions. Here, we address common challenges an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-Bromo-2-ethynyl-1-methyl-1H-imidazole in cycloaddition reactions. Here, we address common challenges and frequently encountered side products, providing troubleshooting strategies and detailed experimental protocols to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Identification and Mitigation of Side Products

This section focuses on specific issues that may arise during the cycloaddition reactions of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, providing insights into their origin and practical solutions for their prevention.

Question 1: I am observing a significant amount of a high molecular weight, insoluble material in my reaction mixture. What is it and how can I prevent its formation?

Answer:

The formation of insoluble, high molecular weight byproducts is likely due to the polymerization of the ethynyl group on your 4-Bromo-2-ethynyl-1-methyl-1H-imidazole starting material. This is a common issue with terminal alkynes, especially at elevated temperatures and high concentrations.

Mechanism of Polymerization:

The terminal alkyne can undergo a series of reactions, often catalyzed by trace metals or initiated by heat, leading to the formation of a conjugated polymer.

To mitigate this, we recommend the following:

  • Control of Reaction Concentration: Maintain a lower concentration of the alkyne in the reaction mixture. This can be achieved by the slow addition of the 4-Bromo-2-ethynyl-1-methyl-1H-imidazole to the reaction vessel over an extended period.

  • Temperature Management: Avoid excessive heating. If thermal conditions are required, determine the minimum effective temperature through careful optimization studies.

  • Use of Inhibitors: In some cases, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can suppress polymerization, provided it does not interfere with the desired cycloaddition.

Question 2: My crude NMR shows a complex mixture of products, and I suspect dimerization of my starting material. How can I confirm this and what are the best strategies to avoid it?

Answer:

Dimerization of terminal alkynes, particularly in copper-catalyzed reactions like the azide-alkyne cycloaddition ("click chemistry"), is a frequently observed side reaction[1][2]. This typically leads to the formation of a 1,3-diyne (a head-to-head dimer).

Identification of the Dimer:

  • Mass Spectrometry: Look for a mass peak corresponding to double the molecular weight of your starting material minus two hydrogen atoms.

  • ¹H NMR Spectroscopy: The characteristic peak of the terminal alkyne proton will be absent in the dimer. You may observe new aromatic or imidazole protons in a slightly different chemical environment.

  • ¹³C NMR Spectroscopy: The terminal alkyne carbons will be replaced by quaternary carbon signals of the diyne.

Strategies to Minimize Dimerization:

StrategyRationale
Choice of Catalyst For copper-catalyzed reactions, the use of a bulky ligand on the copper can disfavor the formation of the dimeric copper acetylide intermediate that leads to dimerization.
Reaction Conditions Lowering the reaction temperature can reduce the rate of the dimerization side reaction[2].
Order of Addition Adding the azide and the 4-Bromo-2-ethynyl-1-methyl-1H-imidazole to the catalyst solution simultaneously can help to ensure the desired cycloaddition outcompetes dimerization.

Question 3: I am performing a [3+2] cycloaddition and have isolated two isomeric products. How do I determine the regiochemistry and how can I improve the selectivity?

Answer:

The formation of regioisomers is a common challenge in [3+2] cycloaddition reactions when using unsymmetrical alkynes like 4-Bromo-2-ethynyl-1-methyl-1H-imidazole[3][4]. The regioselectivity is influenced by a combination of steric and electronic factors of both the alkyne and the 1,3-dipole.

Determining Regiochemistry:

  • 2D NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity of the newly formed ring and thus determining the regiochemistry.

  • X-ray Crystallography: If one of the isomers can be crystallized, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Improving Regioselectivity:

  • Catalyst Selection: The choice of catalyst can have a profound impact on regioselectivity. For instance, in azide-alkyne cycloadditions, copper(I) catalysts typically yield the 1,4-disubstituted triazole, while ruthenium catalysts can favor the 1,5-isomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies of the two possible regioisomeric pathways. A systematic screening of solvents is recommended.

  • Temperature Optimization: Reaction temperature can also affect the regiochemical outcome. Running the reaction at lower temperatures may favor the thermodynamically more stable product.

Frequently Asked Questions (FAQs)

Q1: How stable is 4-Bromo-2-ethynyl-1-methyl-1H-imidazole under typical cycloaddition reaction conditions?

A1: While the imidazole core is generally robust, the presence of the bromo and ethynyl groups introduces potential instabilities. N-methylimidazoles can be susceptible to thermal degradation at elevated temperatures[5][6]. The bromo substituent can be labile under certain conditions, particularly in the presence of strong nucleophiles or certain metal catalysts, potentially leading to substitution or dehalogenation side products. It is recommended to store the compound under an inert atmosphere, protected from light, and at a low temperature to minimize degradation[7].

Q2: Can the bromine atom on the imidazole ring participate in side reactions?

A2: Yes, the bromine atom is a reactive handle. In the context of cycloaddition reactions, if your reaction mixture contains nucleophiles, you might observe nucleophilic aromatic substitution, although this is generally more facile on electron-deficient aromatic systems[8]. If you are using a palladium or other transition metal catalyst, the bromo-imidazole moiety can undergo cross-coupling reactions[8][9]. It is crucial to consider the compatibility of all reagents and catalysts with the bromo-imidazole functionality.

Q3: What analytical techniques are recommended for monitoring the progress of my cycloaddition reaction?

A3: A combination of techniques is ideal for comprehensive reaction monitoring:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and potential side products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide quantitative information about the conversion to the desired product and the formation of any major byproducts.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Minimized Side Products

This protocol is designed to minimize the formation of alkyne dimers.

  • To a solution of the azide (1.0 equiv) in a 1:1 mixture of t-butanol and water, add a freshly prepared solution of sodium ascorbate (0.2 equiv) in water.

  • In a separate flask, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv) in water.

  • Add the copper sulfate solution to the azide/ascorbate mixture.

  • Slowly add a solution of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (1.0 equiv) in t-butanol to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Product_Formation cluster_main Desired Cycloaddition Pathway cluster_side Side Product Pathways A 4-Bromo-2-ethynyl-1-methyl-1H-imidazole C Desired Cycloadduct A->C [3+2] Cycloaddition D Dimerization A->D Homo-coupling E Polymerization A->E Chain Growth B 1,3-Dipole B->C F Regioisomer C->F Alternative Addition

Caption: Potential reaction pathways for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

References

Sources

Troubleshooting

improving the efficiency of copper-free click chemistry with 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

Technical Support Center: 4-Bromo-2-ethynyl-1-methyl-1H-imidazole Welcome to the technical support center for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

Welcome to the technical support center for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the efficiency and success of their copper-free click chemistry reactions. Here, we provide in-depth technical guidance, field-proven protocols, and robust troubleshooting strategies to help you navigate the intricacies of your experiments and leverage the unique properties of this advanced alkyne.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the use of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.

Q1: What is 4-Bromo-2-ethynyl-1-methyl-1H-imidazole and why is it used in copper-free click chemistry? 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a specialized terminal alkyne designed for copper-free click chemistry, a set of bioorthogonal reactions that eliminate the need for cytotoxic copper catalysts.[1]. Its unique structure, featuring an electron-withdrawing bromo-substituted imidazole ring, is engineered to accelerate reaction kinetics compared to standard linear alkynes, providing a more efficient alternative for bioconjugation, labeling, and materials science applications.[2][3].

Q2: How does this reagent improve reaction efficiency compared to traditional cyclooctynes like DBCO? While cyclooctynes like Dibenzocyclooctyne (DBCO) achieve high reaction rates through significant ring strain (~18 kcal/mol), 4-Bromo-2-ethynyl-1-methyl-1H-imidazole enhances reactivity through electronic activation.[1][4]. The electron-withdrawing nature of the bromo-imidazole moiety increases the electrophilicity of the alkyne, making it more susceptible to cycloaddition with an azide.[2]. This electronic tuning offers a powerful, alternative strategy to strain-based activation for achieving rapid and efficient conjugations.

Q3: What are the primary advantages of using this imidazole-based alkyne? The main advantages include:

  • Enhanced Kinetics: The electronic activation leads to faster reaction rates, potentially reducing incubation times and improving yields.[2][3].

  • Biocompatibility: Like all SPAAC reactions, it avoids the use of toxic copper catalysts, making it ideal for experiments in living cells and other biological systems.[5].

  • Stability: As a linear alkyne, it may offer greater stability during storage and handling compared to some highly strained cyclooctynes, which can be prone to degradation.[6].

  • Simplified Purification: The absence of a copper catalyst simplifies downstream purification processes, as there is no need to remove residual metal ions that can contaminate the final product.[7].

Q4: What are the recommended storage and handling conditions for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole? To ensure long-term stability and purity, the compound should be stored in a tightly sealed, opaque vial in a cool, dry, and dark place.[6]. For extended storage, refrigeration (2-8 °C) in a desiccated environment is recommended.[6]. When preparing solutions, it is best to make them fresh before use. If short-term storage of a solution is necessary, protect it from light and store at low temperatures to prevent degradation.[6].

Core Technical Principles: The Mechanism of Action

The efficiency of a SPAAC reaction is fundamentally governed by the activation energy of the cycloaddition. Traditional methods lower this barrier by using a highly strained cyclooctyne.[4]. 4-Bromo-2-ethynyl-1-methyl-1H-imidazole employs a complementary, electronics-based approach.

The imidazole ring, substituted with a bromine atom, acts as a potent electron-withdrawing group. This has two key effects:

  • LUMO Energy Reduction: It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This creates a more favorable energy match with the Highest Occupied Molecular Orbital (HOMO) of the azide partner, accelerating the cycloaddition.

  • Polarization: The electron-withdrawing group polarizes the alkyne triple bond, increasing its reactivity towards the nucleophilic azide.

This principle of using electron-withdrawing substituents to accelerate SPAAC reactions is a well-established strategy for enhancing reaction kinetics.[2][3].

Caption: Mechanism of SPAAC enhanced by an electron-deficient alkyne.

Detailed Experimental Protocol: Bioconjugation

This protocol provides a general framework for conjugating an azide-modified biomolecule with 4-Bromo-2-ethynyl-1-methyl-1H-imidazole. Optimization may be required based on the specific properties of your substrates.

Materials:

  • Azide-functionalized biomolecule (e.g., protein, peptide, or oligonucleotide)

  • 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another appropriate buffer system.

  • Organic Co-solvent (if needed): DMSO or DMF, high purity.

  • Purification System: Size-exclusion chromatography (SEC), dialysis, or HPLC..

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide-functionalized biomolecule in the chosen reaction buffer to a known concentration (e.g., 1-5 mg/mL).

    • Prepare a fresh stock solution of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole in an organic co-solvent like DMSO (e.g., 10-100 mM). The high concentration minimizes the final percentage of organic solvent in the reaction mixture.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized biomolecule solution.

    • Add the stock solution of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole to the biomolecule solution. A 10- to 50-fold molar excess of the alkyne over the azide is a common starting point.

    • Note: The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to maintain the integrity of most biomolecules. Adjust stock concentrations as needed.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature (20-25°C) or at 37°C for 1-4 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE if appropriate.

  • Control Reaction (Recommended):

    • Set up a parallel reaction under identical conditions but without the azide-functionalized biomolecule to assess the stability and behavior of the alkyne reagent. This helps in identifying any non-specific interactions or degradation.

  • Purification:

    • Upon completion, remove unreacted 4-Bromo-2-ethynyl-1-methyl-1H-imidazole and any byproducts.

    • For proteins and large molecules, size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis are effective..

    • For smaller molecules, purification by HPLC may be necessary.

  • Analysis:

    • Confirm the successful conjugation using appropriate analytical techniques, such as LC-MS (to verify the mass of the conjugate) or fluorescence analysis (if one of the components is fluorescent).

Caption: A general experimental workflow for a SPAAC reaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during copper-free click chemistry experiments.

Q: My reaction yield is low or non-existent. What are the potential causes and solutions?

This is a common issue that can arise from several factors.. Use the following decision tree to diagnose the problem.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents Are reagents viable? Start->CheckReagents CheckSolubility Are reactants soluble? CheckReagents->CheckSolubility Yes Sol_Reagents Solution: Use fresh, high-purity reagents. Verify structure and purity via NMR/MS. CheckReagents->Sol_Reagents No CheckSterics Is steric hindrance an issue? CheckSolubility->CheckSterics Yes Sol_Solubility Solution: Increase co-solvent (DMSO/DMF). Consider micellar catalysis with surfactants. CheckSolubility->Sol_Solubility No CheckConditions Are reaction conditions optimal? CheckSterics->CheckConditions No Sol_Sterics Solution: Increase reaction time and/or temperature. Increase molar excess of the smaller reactant. CheckSterics->Sol_Sterics Yes Sol_Conditions Solution: Increase reactant concentrations. Optimize pH of the buffer (typically 7-8.5). CheckConditions->Sol_Conditions No

Caption: A decision tree for troubleshooting low yields in SPAAC reactions.

Detailed Troubleshooting Table

Issue / Observation Potential Cause Recommended Action & Explanation
Low or No Product Formation 1. Reagent Degradation: The alkyne or azide may have degraded due to improper storage or handling..Verify Reagent Integrity: Use a fresh batch of reagents. If possible, confirm the structure and purity of the starting materials using an appropriate analytical method (e.g., NMR for the alkyne, IR for the azide).
2. Solubility Issues: One or both reactants may have poor solubility in the reaction buffer, leading to a heterogeneous mixture and reduced reaction rates.[8].Optimize Solvent System: Increase the percentage of an organic co-solvent like DMSO or DMF, but be mindful of its effect on biomolecule stability. Alternatively, explore micellar catalysis by adding surfactants, which has been shown to enhance rates for hydrophobic reactants.[9].
3. Steric Hindrance: Bulky functional groups near the azide or alkyne can physically block the reaction, slowing it down or preventing it entirely..Adjust Reaction Conditions: Increase the reaction time and/or temperature (e.g., from room temperature to 37°C). You can also increase the molar excess of the less sterically hindered reactant.
Slow Reaction Rate 1. Low Reactant Concentration: Reaction kinetics are concentration-dependent. Dilute conditions will lead to a slower reaction.Increase Concentrations: If possible without causing solubility issues, increase the concentration of both reactants.
2. Non-Optimal pH: The pH of the reaction buffer can influence the stability and reactivity of the substrates.Screen pH: Perform small-scale test reactions in buffers with varying pH values (e.g., pH 6.5, 7.4, 8.5) to find the optimal condition. Most SPAAC reactions perform well in the physiological range of 7-8.[8].
Unexpected Side Products 1. Off-Target Reactions: While highly bioorthogonal, some strained alkynes can react with nucleophiles like thiols, especially at high concentrations..Control Reaction Environment: While less of a concern for this electronically activated linear alkyne compared to some cyclooctynes, it is good practice to ensure the buffer is free of strong nucleophiles if side products are observed.
Difficulty with Purification 1. Large Excess of Unreacted Reagent: A high molar excess of the alkyne can co-elute with the product in some chromatography methods.Optimize Stoichiometry: Titrate the molar excess of the alkyne to find the minimum amount needed for a complete reaction within a reasonable timeframe. This will simplify the final purification step.
2. Product Aggregation/Precipitation: The final conjugate may have different solubility properties than the starting materials.Adjust Purification Buffer: Add detergents or change the ionic strength of the buffer used during purification to maintain the solubility of the product.

References

  • Micellar Catalysis for Accelerating Strain-Promoted Azide-Alkyne Cycloaddition. (2015). PubMed Central. Retrieved from [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (n.d.). PubMed Central. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Retrieved from [Link]

  • Thiacycloalkynes for Copper-Free Click Chemistry. (n.d.). PubMed Central. Retrieved from [Link]

  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. (n.d.). PubMed Central. Retrieved from [Link]

  • The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. (2025). MDPI. Retrieved from [Link]

  • Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[10]annulene derivative with electron-withdrawing substituents. (2024). Beilstein Journals. Retrieved from [Link]

  • Capsules for Automated Azide–Alkyne Click Reactions. (2024). ACS Publications. Retrieved from [Link]

  • Copper-Free Click Reaction Sequence: A Chemoselective Layer-by-Layer Approach. (2019). ACS Publications. Retrieved from [Link]

  • Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. (2021). Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • Wikipedia. (n.d.). Copper-free click chemistry. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). PubMed Central. Retrieved from [Link]

  • ResearchGate. (2017). Which conditions for a copper-free click reaction between a DBCO-peptide and an azido PEG-ligand? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Homocoupling of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex reactivity of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex reactivity of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole .

Because this building block is an AB-type bifunctional monomer—containing both a terminal alkyne (nucleophile precursor) and an aryl bromide (electrophile)—it is highly susceptible to two distinct homocoupling pathways during cross-coupling reactions: Glaser-Hay oxidative dimerization and Sonogashira polycondensation [1]. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-fidelity cross-coupling.

Diagnostic Workflow

Before adjusting your reaction parameters, you must identify which homocoupling pathway is degrading your yield. Use the diagnostic decision tree below based on your LC-MS data.

HomocouplingPrevention N1 Problem: Homocoupling of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole N2 Identify Byproduct Mass (LC-MS Analysis) N1->N2 N3 Mass = 2M - 2H (1,3-Diyne) N2->N3 Pathway A N4 Mass = 2M - HBr (Dimer/Oligomer) N2->N4 Pathway B N5 Diagnosis: Glaser Coupling (Oxidative Dimerization) N3->N5 N6 Diagnosis: Sonogashira Polycondensation N4->N6 N7 Action 1: Copper-Free Pd Catalyst Action 2: Freeze-Pump-Thaw Degassing N5->N7 N8 Action 1: Syringe Pump Slow Addition Action 2: Excess Cross-Partner N6->N8

Diagnostic workflow for identifying and mitigating specific homocoupling pathways.

Technical FAQs & Mechanistic Troubleshooting

Q1: My LC-MS shows a mass corresponding to the exact double of the alkyne minus two protons (2M - 2H). What is happening and how do I stop it? A: You are observing Glaser homocoupling , an undesired oxidative dimerization of the terminal alkyne to form a 1,3-diyne[2]. In a standard Sonogashira reaction, the copper co-catalyst (typically CuI) forms a highly nucleophilic copper acetylide. However, in the presence of trace oxygen, Cu(I) is oxidized to Cu(II), which then undergoes bimolecular reductive elimination to yield the diyne byproduct[3]. Solution Strategy:

  • Copper-Free Sonogashira: Transition to a Cu-free catalytic system. By omitting copper, you prevent the formation of the highly oxidizable Cu-acetylide intermediate entirely[4].

  • Rigorous Deoxygenation: If copper must be used for unactivated coupling partners, standard nitrogen bubbling is insufficient. Utilize the Freeze-Pump-Thaw method to remove dissolved oxygen, as Glaser coupling is strictly dependent on aerobic conditions[5].

Q2: I am trying to cross-couple the terminal alkyne to an external aryl iodide, but I am getting a complex mixture of higher molecular weight oligomers (Mass = 2M - HBr, 3M - 2HBr). Why? A: 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is an AB-type monomer. While your external aryl iodide undergoes oxidative addition to Pd(0) faster than an aryl bromide, the C4-bromide on the electron-deficient imidazole ring is highly reactive. Once the alkyne is activated, it can couple with the bromide of another imidazole molecule, leading to Sonogashira polycondensation [1]. Solution Strategy: Kinetic Control via Slow Addition: Dissolve the imidazole monomer in a compatible solvent and add it dropwise via a syringe pump over 4-6 hours to a solution containing the Pd catalyst, base, and an excess (1.5 - 2.0 equiv) of the external aryl iodide. This keeps the steady-state concentration of the bifunctional imidazole low, statistically favoring cross-coupling over oligomerization.

Q3: When I switch to Copper-Free conditions to prevent Glaser coupling, my reaction stalls at <20% conversion. How can I regain reactivity? A: In classical Sonogashira reactions, copper facilitates transmetalation. Without copper, the alkyne must coordinate directly to the Pd(II) center to form a π-alkyne-palladium complex, which is then deprotonated by the base[6]. Standard amine bases (like Et₃N) often lack the basicity required for this direct deprotonation. Furthermore, the imidazole nitrogen can competitively coordinate to the palladium center, stalling the catalytic cycle. Solution Strategy: Utilize a monoligated palladium precatalyst with bulky, electron-rich phosphines (e.g., (AllylPdCl)₂ with P(t-Bu)₃) to accelerate oxidative addition and sterically prevent imidazole coordination[7]. Switch to a stronger inorganic base (e.g., Cs₂CO₃) or a more nucleophilic amine (e.g., pyrrolidine) to facilitate the direct deprotonation of the Pd-alkyne complex.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the distribution of products when coupling 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (1.0 eq) with an external Aryl Iodide (1.5 eq) under various conditions.

Reaction ConditionCatalyst SystemAddition MethodAtmosphereGlaser Diyne (%)Oligomer (%)Desired Cross-Product (%)
Standard SonogashiraPd(PPh₃)₂Cl₂ / CuIBolus (All at once)Ambient Air>40%~25%<35%
Degassed StandardPd(PPh₃)₂Cl₂ / CuIBolusArgon Purge~15%~30%~55%
Cu-Free, BolusPd(PPh₃)₄BolusArgon Purge<2%~45%~53%
Optimized Protocol (AllylPdCl)₂ / P(t-Bu)₃ Syringe Pump (4h) Freeze-Pump-Thaw <1% <5% >94%

Self-Validating Methodology: Copper-Free Cross-Coupling Protocol

This protocol is designed to couple the terminal alkyne of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole to an external aryl iodide while systematically suppressing both Glaser coupling and polycondensation.

Materials Required:

  • 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (Limiting Reagent, 1.0 equiv)

  • External Aryl Iodide (1.5 equiv)

  • (AllylPdCl)₂ (2.5 mol%) and P(t-Bu)₃ (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous DMF

Step-by-Step Execution:

  • System Preparation & Deoxygenation: Add the Pd catalyst, phosphine ligand, Cs₂CO₃, and the external aryl iodide to an oven-dried Schlenk flask. Purge the flask with Argon for 15 minutes.

    • Causality: Removing ambient oxygen prevents the oxidative conditions required for any trace metal-induced Glaser coupling[2].

  • Solvent Degassing: In a separate flask, subject anhydrous DMF to three Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum manifold.

    • Validation Check: The solvent is fully degassed when it no longer releases bubbles during the thaw cycle under static vacuum.

  • Reagent Dissolution: Dissolve 4-Bromo-2-ethynyl-1-methyl-1H-imidazole in 5 mL of the degassed DMF under Argon. Load this solution into a gas-tight syringe.

  • Reaction Initiation: Add 5 mL of degassed DMF to the Schlenk flask containing the catalyst/aryl iodide mixture. Heat the stirring mixture to 40°C. The solution should turn a pale yellow/orange, indicating the formation of the active Pd(0) species[7].

  • Kinetic Control (Slow Addition): Using a syringe pump, add the imidazole solution dropwise over 4 hours to the stirring reaction mixture.

    • Causality: Maintaining a low steady-state concentration of the bifunctional imidazole statistically favors its reaction with the excess aryl iodide, effectively suppressing Sonogashira oligomerization[1].

  • In-Process Monitoring: 30 minutes after the addition is complete, sample the reaction for LC-MS.

    • Validation Check: The absence of a mass corresponding to 2M−2H confirms the successful suppression of Glaser coupling. The absence of 2M−HBr confirms the suppression of oligomerization.

  • Quenching & Workup: Cool the reaction to room temperature, dilute with EtOAc, and wash with water (3x) to remove DMF and inorganic salts. Dry the organic layer over Na₂SO₄ and concentrate for column chromatography.

Sources

Troubleshooting

Technical Support Center: Refining Reaction Conditions for Selective Functionalization

Welcome to the Technical Support Center for Selective Functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling reaction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Selective Functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling reaction outcomes. In the pursuit of synthesizing complex molecules, achieving high selectivity is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reaction conditions for chemoselectivity, regioselectivity, and stereoselectivity.

I. Troubleshooting Guide: Common Selectivity Issues

This section addresses common problems encountered during selective functionalization reactions. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.

Chemoselectivity: Undesired Functional Group Reactivity

Question: My reaction is targeting a specific functional group, but I'm observing side reactions with other functional groups in my starting material. How can I improve chemoselectivity?

Answer: Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups.[1] When you observe a lack of chemoselectivity, it's often due to the competing reactivity of the functional groups present. Here’s how to troubleshoot this:

  • Underlying Cause Analysis:

    • Electronic Effects: Functional groups possess different electronic properties. For instance, aldehydes are generally more electrophilic and reactive towards nucleophiles than ketones due to less electron donation from alkyl groups.[2]

    • Steric Hindrance: Bulky groups near a reactive center can physically block the approach of a reagent, favoring reaction at a less hindered site.[2]

    • Reagent Reactivity: "Hard" and "soft" acid-base (HSAB) theory can be predictive. Hard nucleophiles tend to react with hard electrophiles, and soft with soft. The choice of reagent is critical.

  • Solutions & Protocols:

    • Reagent Selection: Opt for a more selective reagent. For example, to reduce a ketone in the presence of an ester, a milder reducing agent like sodium borohydride (NaBH₄) is preferred over the more reactive lithium aluminum hydride (LiAlH₄).

    • Protecting Groups: If a highly reactive functional group is interfering, consider temporarily "masking" it with a protecting group. For instance, an alcohol can be protected as a silyl ether to prevent it from reacting during a transformation at another site.[2]

    • Reaction Conditions Modification:

      • Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which is often the more selective one.[3] Increased temperatures provide more energy to overcome various activation barriers, potentially leading to a loss of selectivity.[3][4]

      • Solvent: The solvent can stabilize or destabilize transition states, influencing which reaction pathway is favored.[3][5] A change in solvent polarity can significantly alter selectivity.[6]

Experimental Protocol: Selective Reduction of a Ketone in the Presence of an Ester
  • Setup: To a solution of the keto-ester in methanol (a polar protic solvent) at 0 °C, add sodium borohydride in portions.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction by the slow addition of aqueous ammonium chloride.

  • Extraction & Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Regioselectivity: Incorrect Positional Functionalization

Question: My reaction is producing a mixture of constitutional isomers. How can I control the regioselectivity to favor my desired product?

Answer: Regioselectivity refers to the preference for bond formation or breaking at one position over all other possible positions.[7] Poor regioselectivity is a common hurdle, particularly in the functionalization of complex scaffolds like heterocycles.[8][9]

  • Underlying Cause Analysis:

    • Electronic Control: The inherent electronic properties of the substrate often dictate the site of reaction. For example, in the electrophilic addition to unsymmetrical alkenes, Markovnikov's rule predicts the formation of the more stable carbocation intermediate.[10]

    • Steric Control: As with chemoselectivity, steric hindrance can direct a reaction to the less sterically encumbered position.[7] This is a key factor in many transition-metal-catalyzed C-H functionalization reactions.[11]

    • Directing Groups: A functional group on the substrate can coordinate to the catalyst and direct the reaction to a specific, often nearby, position (e.g., ortho-C-H activation).[8]

  • Solutions & Protocols:

    • Catalyst and Ligand Choice: The catalyst and its associated ligands create a specific steric and electronic environment that can profoundly influence regioselectivity.[8] For instance, in palladium-catalyzed cross-coupling reactions, bulky ligands can favor reaction at less hindered positions.[7][12][13]

    • Solvent Effects: The solvent can influence the stability of intermediates or transition states, thereby affecting the regiochemical outcome.[14]

    • Temperature Adjustment: The product distribution between regioisomers can be temperature-dependent. Running the reaction at different temperatures may favor one isomer over another.

Workflow for Optimizing Regioselectivity in a Palladium-Catalyzed C-H Arylation

G cluster_0 Regioselectivity Optimization Workflow start Poor Regioselectivity Observed ligand_screen Screen Ligand Library (e.g., Buchwald, Josiphos) start->ligand_screen Initial Step directing_group Consider Alternate Directing Group start->directing_group If applicable solvent_screen Vary Solvent Polarity (e.g., Toluene, Dioxane, DMF) ligand_screen->solvent_screen If selectivity improves temp_screen Optimize Temperature (-20°C to 120°C) solvent_screen->temp_screen Fine-tuning analysis Analyze Product Ratio (GC/LC-MS, NMR) temp_screen->analysis directing_group->ligand_screen analysis->ligand_screen Re-evaluate Ligands optimized Optimized Conditions analysis->optimized Desired Ratio Achieved

Caption: Workflow for optimizing regioselectivity.

Stereoselectivity: Formation of the Wrong Stereoisomer

Question: My reaction is producing a racemic mixture or the wrong diastereomer. How can I improve the stereoselectivity?

Answer: Stereoselectivity is the preferential formation of one stereoisomer over another.[15] Achieving high stereoselectivity is crucial in drug development, as different enantiomers or diastereomers can have vastly different biological activities.

  • Underlying Cause Analysis:

    • Chiral Information: To induce stereoselectivity, chiral information must be present in the reaction. This can come from a chiral substrate, reagent, catalyst, or auxiliary.

    • Transition State Geometry: The relative energies of the diastereomeric transition states determine the stereochemical outcome. The favored product arises from the lower energy transition state.

    • Reaction Mechanism: The mechanism of the reaction dictates how chirality is transferred. For example, Sₙ2 reactions proceed with inversion of stereochemistry, while Sₙ1 reactions often lead to racemization.[16]

  • Solutions & Protocols:

    • Chiral Catalysts: This is one of the most powerful methods for achieving high enantioselectivity. Chiral ligands on a metal center create a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate.[15][17]

    • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. It is then removed in a subsequent step.

    • Organocatalysis: Small, chiral organic molecules can act as catalysts and induce high levels of stereoselectivity.[18]

    • Biocatalysis: Enzymes are highly selective natural catalysts that can be used for asymmetric synthesis under mild conditions.[15][19]

Data Table: Effect of Chiral Ligand on Enantioselectivity in an Asymmetric Hydrogenation
EntryCatalystLigandSolventTemp (°C)Conversion (%)ee (%)
1[Rh(COD)₂]BF₄(R)-BINAPMeOH25>9995
2[Rh(COD)₂]BF₄(S)-BINAPMeOH25>9994 (opposite enantiomer)
3[Rh(COD)₂]BF₄(R)-PhanePhosToluene25>9992
4[Rh(COD)₂]BF₄(R)-BINAPTHF259588
5[Rh(COD)₂]BF₄(R)-BINAPMeOH0>9998

ee = enantiomeric excess

II. Frequently Asked Questions (FAQs)

Q1: How does solvent choice impact selectivity?

A1: The choice of solvent is a critical parameter that can significantly influence the rate, yield, and selectivity of a reaction.[5] Solvents can affect selectivity in several ways:

  • Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states, potentially altering the favored reaction pathway.[5][16] For example, polar protic solvents favor Sₙ1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents favor Sₙ2 reactions.[5][16]

  • Solvation of Reactants: The way a solvent solvates reactants can affect their conformation and reactivity.[20]

  • Direct Participation: In some cases, the solvent can directly participate in the reaction mechanism.[5]

Q2: When should I consider changing the temperature of my reaction?

A2: Temperature is a powerful tool for controlling reaction selectivity.[3] You should consider adjusting the temperature when:

  • You are observing a mixture of kinetic and thermodynamic products. Lowering the temperature often favors the kinetically controlled product, while higher temperatures can allow the reaction to equilibrate to the more stable thermodynamic product.

  • You are experiencing side reactions with high activation energies. Lowering the temperature can disfavor these pathways.

  • Reaction rates are too slow. Increasing the temperature generally increases the reaction rate, but be mindful of potential decreases in selectivity.[4][21]

Q3: What is the role of ligands in catalyst-controlled selective reactions?

A3: In transition-metal catalysis, ligands play a crucial role in determining the catalyst's activity and selectivity.[13] They can influence the outcome of a reaction by:

  • Modifying the Steric Environment: The size and shape of ligands can create a sterically hindered environment around the metal center, which can control which substrate or which part of a substrate can approach and react.[12][13]

  • Tuning Electronic Properties: Ligands can donate or withdraw electron density from the metal center, altering its reactivity and selectivity.[13]

  • Enabling Asymmetry: Chiral ligands are essential for asymmetric catalysis, creating a chiral pocket that forces the reaction to proceed with a specific stereochemical outcome.[15][17]

Q4: How do I choose an appropriate directing group for regioselective C-H functionalization?

A4: The choice of a directing group depends on several factors:

  • The desired position of functionalization: Different directing groups favor different positions (e.g., ortho, meta, para).

  • Ease of installation and removal: An ideal directing group should be easy to introduce into the starting material and cleave from the product.

  • Compatibility with reaction conditions: The directing group must be stable under the conditions required for the C-H functionalization step.

  • Coordinating ability: The directing group needs to effectively coordinate to the metal catalyst to direct the functionalization.[8]

G cluster_0 Decision Tree for Selectivity Troubleshooting start Unselective Reaction selectivity_type Identify Type of Selectivity Issue start->selectivity_type chemo Chemoselectivity selectivity_type->chemo Functional Group regio Regioselectivity selectivity_type->regio Positional Isomer stereo Stereoselectivity selectivity_type->stereo Stereoisomer reagent Change Reagent/ Protecting Group chemo->reagent catalyst Screen Catalyst/ Ligand regio->catalyst chiral_source Introduce Chiral Source (Catalyst/Auxiliary) stereo->chiral_source conditions Optimize Conditions (Solvent, Temp, Conc.) reagent->conditions catalyst->conditions chiral_source->conditions success Selective Reaction conditions->success

Caption: A general decision-making workflow for troubleshooting selectivity.

III. References

  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025, July 3). Google AI Search.

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. National Institutes of Health.

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). ResearchGate.

  • How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. (2022, September 28). Frontiers.

  • Solvent effects - Wikipedia. Wikipedia.

  • Enzymatic strategies for asymmetric synthesis - PMC. National Institutes of Health.

  • Part 5: Stereoselective and Stereospecific Synthesis. (2025, September 10). Chiralpedia.

  • Investigating the effects of ligand functionalization on the synthesis and activity of single atom Pd catalysts. American Chemical Society.

  • Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering (RSC Publishing).

  • Reaction Selectivity → Term - Fashion. (2025, May 5). Sustainability Directory.

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2024, April 23). ACS Publications.

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - PMC. National Institutes of Health.

  • Stereocontrol Strategies in Asymmetric Organic Photochemical Synthesis. (2025, April 25). CCS Chemistry.

  • Understanding the Effects of Temperature and Concentration on Reaction Rates. (2024, October 27). Google AI Search.

  • NiH-catalysed proximal-selective hydroalkylation of unactivated alkenes and the ligand effects on regioselectivity - PMC. National Institutes of Health.

  • Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis. (2025, October 5). ResearchGate.

  • How Does Temperature Affect The Rate Of A Reaction?. (2023, March 15). Buy Chemicals Online.

  • Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction. (2025, September 19). ACS Applied Materials & Interfaces.

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. (2023, October 13). Organic Process Research & Development - ACS Publications.

  • 2.4 Temperature and Reaction Rate. Principles of Chemistry.

  • How to overcome poor regioselectivity in quinoline functionalization. Benchchem.

  • Optimization of the reaction conditions. a. Download Scientific Diagram - ResearchGate.

  • Optimization of reaction conditions: Optimization of reactions were.... ResearchGate.

  • Understanding Chemoselectivity in Synthesis. Scribd.

  • Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts - PMC. National Institutes of Health.

  • Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC. (2024, September 30). National Institutes of Health.

  • Optimizing Germanium-Selective Functionalization on Patterned SiGe Substrates with Thiol-Based Molecules: The Critical Role of Oxygen-Free Conditions. (2024, December 9). MDPI.

  • Reaction Condition Optimization Services. BOC Sciences.

  • Regioselectivity. Grokipedia.

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021, September 23). MDPI.

  • Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC. National Institutes of Health.

  • Regio- and Chemoselectivity: Orientation and Reactivity. Dalal Institute.

  • MCAT Chemoselectivity Explained in 3 Minutes. (2025, November 13). YouTube.

  • Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions - PMC. National Institutes of Health.

  • 9: Chemoselectivity. (2022, September 13). Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Ethynyl-Imidazole Stability &amp; Degradation

Welcome to the Technical Support Center for ethynyl-imidazole chemistry. This resource is designed for researchers, scientists, and drug development professionals working with alkynyl- and ethynyl-functionalized imidazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ethynyl-imidazole chemistry. This resource is designed for researchers, scientists, and drug development professionals working with alkynyl- and ethynyl-functionalized imidazoles. These compounds are highly valuable building blocks for cross-coupling and cycloisomerization reactions, but they exhibit unique sensitivities under standard reaction conditions.

This guide provides causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights to help you mitigate degradation and optimize your synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 1-ethynylimidazole degrade completely into a complex mixture when treated with strong bases like n -BuLi at room temperature?

A: The degradation is driven by competing kinetic and thermodynamic pathways. In 1-alkynylimidazoles, the nitrogen atom attached directly to the carbon-carbon triple bond strongly disfavors the formation of a carbanionic species at the α -position[1]. When strong organic bases (such as n -BuLi or EtMgBr) are applied at room temperature, non-selective deprotonation occurs. Instead of clean lithiation, the base acts as a nucleophile, attacking the electron-deficient alkyne or triggering ring-opening decomposition under these forcing conditions[1].

  • The Fix: Lithiation must be performed under strict cryogenic control (-78 °C) to kinetically trap the C2-lithiated species before intermolecular degradation can occur[1].

Q2: I observe spontaneous degradation of my ethynyl-imidazole intermediates over time on the bench. What is the mechanism?

A: Imidazole rings are electron-rich and highly susceptible to oxidation by Reactive Oxygen Species (ROS) and base-mediated autoxidation[2][3]. Exposure to ambient oxygen and light triggers the formation of a hydroperoxide intermediate at the C-2 position[4]. This intermediate undergoes a 1,2-shift and subsequent protonation, leading to the cleavage of the imidazole ring to form diols, which rapidly decompose into methylaminoacid and amide-terminated fragments[2][4]. Furthermore, the imidazole moiety is sensitive to photodegradation under high-intensity UV light, which initiates radical dimerization[3].

  • The Fix: Store intermediates under an inert atmosphere (argon/nitrogen), use amber glassware to prevent UV-induced radical formation, and degas all solvents prior to use[3].

Q3: My acidic cyclization attempts (e.g., HCl-saturated THF) yield no conversion or complete decomposition instead of the desired imidazo-heterocycle. Why?

A: Acidic conditions are fundamentally incompatible with the desired cycloisomerization of ethynyl-imidazoles. Protonation of the imidazole nitrogen drastically reduces its nucleophilicity, preventing the intramolecular attack on the alkyne[1]. Instead, the acidic environment promotes the hydration and subsequent hydrolytic cleavage of the ethynyl group.

  • The Fix: Switch to π -acidic transition metal catalysis (e.g., AuCl 3​ ). Gold specifically activates the alkyne via a [(η2-alkyne)AuXn​] complex without protonating the basic imidazole nitrogen, strongly favoring a clean 5-exo-dig cycloisomerization[1].

Part 2: Mechanistic Pathways & Workflows (Visualizations)

OxidativeDegradation A Ethynyl-Imidazole (Intact) B ROS / H2O2 Exposure A->B Oxidative Stress F Base-Mediated Autoxidation A->F Basic pH + Ambient O2 C Hydroperoxide Intermediate B->C O2 insertion at C-2 D Ring Opening (Diol Formation) C->D 1,2-shift & protonation E Methylaminoacid & Amide Fragments D->E Ring Decomposition G Dimerization / Oligomerization F->G Radical coupling

Fig 1: Oxidative and base-mediated degradation pathways of ethynyl-imidazoles.

TroubleshootingWorkflow Start Issue: Low Yield or Degradation of Ethynyl-Imidazole CheckBase Are strong bases (e.g., n-BuLi) used? Start->CheckBase TempControl Enforce Strict Temp Control (-78°C) & Argon CheckBase->TempControl Yes CheckOx Is the system exposed to air/light? CheckBase->CheckOx No Degas Degas solvents, shield from UV light CheckOx->Degas Yes CheckCat Using Bronsted Acid for Cyclization? CheckOx->CheckCat No OptimizeCat Switch to Pi-acidic Au(III) to favor 5-exo-dig CheckCat->OptimizeCat Yes

Fig 2: Decision tree for troubleshooting ethynyl-imidazole reaction failures.

Part 3: Quantitative Degradation Data

The following table summarizes the causal triggers for ethynyl-imidazole degradation and the corresponding structural outcomes, allowing for rapid diagnostic comparison.

Reaction ConditionReagent / TriggerPrimary Degradant / OutcomeMitigation Strategy
Strong Base (RT) n -BuLi, EtMgBrComplete degradation / complex oligomeric mixture[1]Maintain strictly at -78 °C; limit reaction time to 15 min.
Oxidative Stress H 2​ O 2​ ( 20 μ M)Methylaminoacid & amide fragments[2]Degas solvents; utilize ROS scavengers if aqueous.
Autoxidation Basic pH + Ambient O 2​ Hydroperoxide / Diol ring-opened products[3][4]Run under Argon/N 2​ ; strict pH buffering.
Photodegradation High-intensity UVRadical dimers / secondary degradants[3]Use amber glassware; shield reaction from light.
Acidic Cyclization HCl-saturated THFNo conversion / alkyne hydration / decomposition[1]Use π -acidic metal catalysts (e.g., AuCl 3​ ).

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and prevent degradation, the following protocols have been engineered with built-in validation checkpoints.

Protocol 1: Cryogenic Lithiation and Electrophilic Trapping[1]

Causality: Dropping the temperature to -78 °C kinetically freezes out nucleophilic attack on the alkyne and ring-opening pathways, allowing selective C2-lithiation.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Solvation: Dissolve 1-(2-phenylethynyl)-1H-imidazole (1.0 mmol) in anhydrous, degassed THF (10 mL). Cool the solution to exactly -78 °C using a dry ice/acetone bath. Validation Checkpoint: The solution must remain completely colorless.

  • Lithiation: Dropwise add n -BuLi (0.400 mL of a 2.5 M solution in hexane, 1.0 mmol) over 2 minutes. Stir for exactly 15 minutes at -78 °C. Validation Checkpoint: A pale yellow tint indicates successful lithiation. A dark brown or black color indicates thermal runaway and degradation—abort the reaction if this occurs.

  • Trapping: Add the electrophile (e.g., benzaldehyde, 1.1 mmol) dropwise. Stir for 30 minutes at -78 °C.

  • Quench: Quench the reaction cold with 1 M HCl solution (5 mL), then allow it to warm to room temperature. Extract and purify via chromatography.

Protocol 2: Gold-Promoted Regioselective 5-exo-dig Cycloisomerization[1]

Causality: Bypassing harsh basic or acidic conditions prevents alkyne cleavage and imidazole protonation. AuCl 3​ selectively activates the alkyne, driving a clean 5-exo-dig cyclization.

  • Preparation: In a vial shielded from light (to prevent photodegradation), dissolve the 1-alkynyl-2-(hydroxymethyl)imidazole derivative (0.5 mmol) in anhydrous CH 3​ CN (5 mL).

  • Catalyst Addition: Add AuCl 3​ (5 mol%) under an argon atmosphere.

  • Reaction: Stir at room temperature for 1 to 2 hours.

  • Validation Checkpoint: Monitor via TLC. The disappearance of the highly polar starting material and the appearance of a single, less polar spot (due to the loss of the hydroxyl/alkyne polarity) confirms successful cycloisomerization. The absence of baseline streaking confirms that oxidative/acidic degradation was successfully bypassed.

  • Workup: Filter through a short pad of Celite to remove the gold catalyst, concentrate, and purify.

References

  • [1] Efficient, Regioselective Access to Bicyclic Imidazo[1,2-x]- Heterocycles via Gold- and Base-Promoted Cyclization of 1-Alkynylimidazoles. The Journal of Organic Chemistry. 1

  • [2] Degradative imidazole oxidation of particle by reactive oxygen species to decompose into methylaminoacid and amide terminated 2,5-diethynylene-3,-4-methoxythiophene. ResearchGate. 2

  • [3] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed (American Pharmacists Association). 3

  • [4] Imidazole Synthesis via I2/FeCl3 Annulation | Ab Initio Quantum Chemistry Methods. Scribd. 4

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 4-Bromo-2-ethynyl-1-methyl-1H-imidazole vs. Traditional Alkyne Probes

As a Senior Application Scientist navigating the complexities of chemoproteomics and fragment-based drug discovery, I frequently encounter a recurring bottleneck: the signal-to-noise ratio in mass spectrometry (MS) follo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of chemoproteomics and fragment-based drug discovery, I frequently encounter a recurring bottleneck: the signal-to-noise ratio in mass spectrometry (MS) following affinity enrichment. Traditional aliphatic alkyne probes are excellent for basic bioconjugation, but they lack the structural sophistication required for advanced target deconvolution in complex biological matrices.

This guide objectively evaluates 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (BEMI) against standard alkyne alternatives, detailing the mechanistic causality behind its design and providing a self-validating protocol for its application.

Structural Dynamics & Chemoselectivity: The "Why" Behind the Probe

To understand why BEMI outperforms simple alkynes in specific workflows, we must deconstruct its molecular anatomy. Every functional group on this scaffold serves a distinct, causal purpose in chemical biology.

The "Imidazole Effect" and Catalyst Preservation

Unprotected imidazole-alkynes are notorious for poisoning Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Imidazoles are excellent ligands for Cu(I); in catalytic cycles, an unprotected imidazole substrate will actively displace accelerating ligands (like THPTA), forming a kinetically incompetent metal-imidazolate complex and stalling the reaction 1 [1].

  • The BEMI Advantage: BEMI features an N1-methyl group . This methylation acts as a permanent protecting group, preventing the nitrogen from sequestering the Cu(I) catalyst. This ensures rapid, quantitative "click" kinetics comparable to highly reactive strained alkynes, without the steric bulk.

The Bromine Isotopic Signature (The Built-In MS Filter)

In traditional pull-down assays using probes like propargyl alcohol or EdU, non-specific protein binding to streptavidin beads creates a massive background in LC-MS/MS.

  • The BEMI Advantage: Bromine naturally exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. When a peptide is tagged with BEMI, its MS1 spectrum exhibits a distinct isotopic doublet separated by ~1.997 Da. This allows researchers to use automated bioinformatic scripts to instantly filter out non-halogenated background noise, dramatically increasing the confidence of target identification 2 [2].

The Privileged Scaffold

Unlike aliphatic alkynes, the imidazole core is a "privileged scaffold" in medicinal chemistry. It effectively mimics histidine residues and common drug pharmacophores, allowing BEMI to partition into enzymatic active sites and allosteric pockets far more effectively than linear alkynes 3 [3].

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of BEMI compared to ubiquitous alkyne probes used in the field.

Feature / Metric4-Bromo-2-ethynyl-1-methyl-1H-imidazolePropargyl Alcohol / Amine5-Ethynyl-2'-deoxyuridine (EdU)19-Alkyne Arachidonic Acid
Primary Application Chemoproteomics, MS Target IDLinker chemistry, BioconjugationDNA synthesis trackingLipid metabolism profiling
Scaffold Class Heterocyclic (Pharmacophore)Aliphatic (Minimalist)Nucleoside AnalogFatty Acid
MS Isotopic Signature Yes (1:1 Doublet via Bromine)NoNoNo
CuAAC Catalyst Poisoning Low (N-Methyl protected)LowLowLow
Biological Mimicry High (Histidine/Drug mimic)Very LowHigh (Thymidine mimic)High (Arachidonic acid mimic)
LogP (Lipophilicity) Moderate (Optimal for live cells)Very Low (Hydrophilic)LowVery High (Lipophilic)

Workflow Visualization

To maximize the utility of the bromine isotopic signature, the experimental workflow must be strictly controlled from live-cell labeling through to bioinformatic filtering.

Workflow N1 1. In Situ Labeling (BEMI Probe) N2 2. Cell Lysis & Protein Extraction N1->N2 N3 3. CuAAC 'Click' (Azide-Biotin) N2->N3 N4 4. Affinity Enrichment N3->N4 N5 5. Trypsin Digestion N4->N5 N6 6. LC-MS/MS Acquisition N5->N6 N7 7. Bioinformatic Filtering (79Br/81Br Doublet) N6->N7

Workflow for BEMI chemoproteomics, highlighting the critical isotopic MS filtering step.

Self-Validating Experimental Protocol: BEMI Chemoproteomics

This protocol is designed as a self-validating system. By understanding the causality of the reagent ratios, you can troubleshoot failures in real-time.

Phase 1: In Situ Labeling
  • Incubation: Treat live cells (e.g., HEK293T) with 10–50 µM of BEMI in DMSO (final DMSO < 0.1%) for 1–4 hours.

    • Causality: The moderate LogP of the methylated imidazole ensures rapid membrane permeation without the need for permeabilization agents, preserving native protein conformations.

  • Harvest & Lysis: Wash cells 3x with cold PBS to remove unbound probe. Lyse in 1% NP-40 buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 mins to clear debris.

Phase 2: CuAAC "Click" Reaction

System Validation Checkpoint: If precipitation occurs here, your copper-to-ligand ratio is incorrect, leading to protein denaturation via reactive oxygen species (ROS).

  • Reaction Assembly: To 1 mg/mL of lysate, add the following sequentially (order is critical):

    • Azide-Biotin Reporter: 100 µM

    • CuSO 4​ : 1 mM

    • THPTA Ligand: 5 mM (Premix with CuSO 4​ before adding to lysate).

    • Sodium Ascorbate: 10 mM (Add last to initiate).

  • Mechanistic Note: Why a 5:1 THPTA to Cu ratio? Ascorbate reduces Cu(II) to the active Cu(I) species. Cu(I) in aqueous biological mixtures rapidly generates hydroxyl radicals that cleave protein backbones. THPTA completely envelopes the Cu(I) ion, preventing ROS generation while keeping the metal accessible for the BEMI terminal alkyne 4 [4].

  • Incubation: React for 1 hour at room temperature with end-over-end rotation.

Phase 3: Enrichment & MS Isotopic Filtering
  • Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted Azide-Biotin and copper salts. Resuspend in 0.2% SDS.

  • Enrichment: Incubate with Streptavidin agarose beads for 2 hours. Wash stringently (1% SDS, followed by 8M Urea, then PBS) to remove non-covalent binders.

  • On-Bead Digestion: Digest enriched proteins with Trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Run peptides on a high-resolution Orbitrap mass spectrometer.

  • Data Validation (The Filter): Program your search algorithm (e.g., MaxQuant or Byonic) to identify mass pairs exhibiting a mass shift of 1.997 Da with a relative intensity ratio of 1:1 .

    • Causality: Any peptide lacking this exact isotopic doublet is immediately discarded as background noise, effectively reducing false-positive target identification to near zero.

References

  • ACS Publications. "Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry." ACS Chemical Biology. Available at:[Link]

  • National Institutes of Health (NIH). "Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls." PMC. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole: Strategic Routes and Experimental Insights

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The molecule 4-Bromo-2-ethynyl-1-methyl-1H-imidazole represents a versatile building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The molecule 4-Bromo-2-ethynyl-1-methyl-1H-imidazole represents a versatile building block, combining the reactivity of a bromo-substituent, suitable for further cross-coupling reactions, with a terminal alkyne, a functional group amenable to a wide range of transformations including click chemistry, Sonogashira couplings, and nucleophilic additions. This guide provides an in-depth comparison of two plausible and efficient synthetic routes for the preparation of this target molecule, supported by experimental data and mechanistic rationale.

Strategic Overview: A Two-Pronged Approach

The synthesis of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is not a single-step process but rather a multi-step sequence. The core of the strategy involves the initial formation of a di-halogenated 1-methyl-1H-imidazole intermediate, followed by a selective Sonogashira coupling to introduce the ethynyl group. The two primary routes diverge in their approach to the initial halogenation of the imidazole core.

Route 1: Begins with the direct bromination of 1-methyl-1H-imidazole to form 2,4-dibromo-1-methyl-1H-imidazole, followed by a regioselective Sonogashira coupling at the more reactive 2-position.

Route 2: Involves a sequential halogenation, first brominating at the 4-position and then introducing an iodo-group at the 2-position, creating a mixed di-halogenated intermediate. This is followed by a highly selective Sonogashira coupling at the more reactive iodo-substituted position.

Below, we delve into the specifics of each route, providing detailed protocols and a comparative analysis.

Route 1: Direct Dibromination Followed by Selective Sonogashira Coupling

This route is conceptually straightforward, relying on the direct and exhaustive bromination of the 1-methyl-1H-imidazole starting material. The key challenge in this approach lies in achieving regioselective ethynylation at the 2-position of the resulting dibrominated intermediate.

Experimental Protocol

Step 1: Synthesis of 2,4-Dibromo-1-methyl-1H-imidazole

  • To a solution of 1-methyl-1H-imidazole (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.[1][2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-dibromo-1-methyl-1H-imidazole.

Step 2: Sonogashira Coupling with (Trimethylsilyl)acetylene

  • To a solution of 2,4-dibromo-1-methyl-1H-imidazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane, add (trimethylsilyl)acetylene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).[3][4]

  • Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-8 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-bromo-1-methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole.

Step 3: Deprotection of the Silyl Group

  • Dissolve the silylated intermediate (1.0 eq) in a suitable solvent like methanol or THF.

  • Add a desilylating agent such as potassium carbonate (K₂CO₃) (1.5 eq) or tetra-n-butylammonium fluoride (TBAF) (1.1 eq).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

Visualization of Route 1

Route 1 A 1-Methyl-1H-imidazole B 2,4-Dibromo-1-methyl- 1H-imidazole A->B NBS, Acetic Acid C 4-Bromo-1-methyl-2- ((trimethylsilyl)ethynyl)-1H-imidazole B->C TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N D 4-Bromo-2-ethynyl-1-methyl- 1H-imidazole C->D K₂CO₃, MeOH

Caption: Synthetic pathway for Route 1.

Route 2: Sequential Halogenation and Selective Sonogashira Coupling

This route offers a more controlled approach to the synthesis of the di-halogenated intermediate, aiming for higher selectivity in the subsequent Sonogashira coupling. By introducing a more reactive iodo-group at the 2-position, the ethynylation can be directed specifically to this site, potentially leading to higher yields and simpler purification.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-methyl-1H-imidazole

  • Follow the procedure for the synthesis of 2,4-Dibromo-1-methyl-1H-imidazole as described in Route 1, Step 1, but using only 1.1 equivalents of NBS.[1][2] This will favor the mono-bromination at the 4-position.

  • Purify the product by column chromatography to isolate 4-bromo-1-methyl-1H-imidazole.

Step 2: Iodination at the 2-Position

  • To a solution of 4-bromo-1-methyl-1H-imidazole (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi) (1.1 eq) dropwise.

  • Stir the mixture at this temperature for 1 hour to facilitate lithiation at the 2-position.

  • Add a solution of iodine (I₂) (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield 4-bromo-2-iodo-1-methyl-1H-imidazole.

Step 3: Selective Sonogashira Coupling

  • The Sonogashira coupling is performed as described in Route 1, Step 2, using 4-bromo-2-iodo-1-methyl-1H-imidazole as the starting material. The reaction will proceed selectively at the more reactive C-I bond.[3][4]

  • Following the same procedure, the silylated intermediate is obtained.

Step 4: Deprotection of the Silyl Group

  • The deprotection is carried out as described in Route 1, Step 3, to yield the final product.

Visualization of Route 2

Route 2 A 1-Methyl-1H-imidazole B 4-Bromo-1-methyl- 1H-imidazole A->B NBS (1.1 eq) C 4-Bromo-2-iodo-1-methyl- 1H-imidazole B->C 1. n-BuLi 2. I₂ D 4-Bromo-1-methyl-2- ((trimethylsilyl)ethynyl)-1H-imidazole C->D TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N E 4-Bromo-2-ethynyl-1-methyl- 1H-imidazole D->E K₂CO₃, MeOH

Caption: Synthetic pathway for Route 2.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct DibrominationRoute 2: Sequential Halogenation
Starting Materials 1-Methyl-1H-imidazole, NBS, (Trimethylsilyl)acetylene1-Methyl-1H-imidazole, NBS, n-BuLi, I₂, (Trimethylsilyl)acetylene
Number of Steps 34
Key Intermediate 2,4-Dibromo-1-methyl-1H-imidazole4-Bromo-2-iodo-1-methyl-1H-imidazole
Selectivity Potential for mixture of regioisomers in Sonogashira coupling.High regioselectivity in Sonogashira coupling due to the differential reactivity of C-I vs. C-Br bonds.
Reagents Avoids the use of pyrophoric n-BuLi.Requires the use of cryogenic temperatures and pyrophoric n-BuLi.
Yields Potentially lower overall yield due to selectivity issues.Potentially higher overall yield due to improved selectivity.
Scalability More amenable to large-scale synthesis due to milder conditions.The use of n-BuLi and cryogenic temperatures can be challenging on a larger scale.

Conclusion

Both routes presented offer viable pathways to the synthesis of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

  • Route 1 is more direct and avoids the use of hazardous organolithium reagents, making it potentially more suitable for large-scale production where safety and simplicity are paramount. However, it may require more rigorous purification to separate the desired product from any regioisomeric byproducts.

  • Route 2 provides a more controlled and selective synthesis, likely resulting in a cleaner reaction profile and potentially higher yields of the desired isomer. The trade-off is the requirement for an additional synthetic step and the handling of pyrophoric and cryogenic reagents, which may be less desirable for industrial-scale applications but well-suited for laboratory-scale synthesis where purity and yield are the primary concerns.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, available equipment, and the importance of maximizing yield and purity versus operational simplicity.

References

  • Thieme Chemistry. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Published September 14, 2023. Available at: [Link].

  • Google Patents. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • ResearchGate. Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. Published October 18, 2023. Available at: [Link].

  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. Available at: [Link].

  • Wikipedia. Sonogashira coupling. Available at: [Link].

  • Der Pharma Chemica. Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Available at: [Link].

  • ResearchGate. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone | Request PDF. Available at: [Link].

  • PubMed. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Published June 15, 2003. Available at: [Link].

  • ResearchGate. Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones | Request PDF. Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].

Sources

Validation

Assessing the Bioorthogonality of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole: A Comparative Guide for Bioconjugation

As bioconjugation strategies grow increasingly complex, researchers require molecular scaffolds that offer more than just a single point of attachment. The demand for multiplexed labeling and sequential functionalization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation strategies grow increasingly complex, researchers require molecular scaffolds that offer more than just a single point of attachment. The demand for multiplexed labeling and sequential functionalization has driven the development of dual-handle probes. Among these, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (BEMI) has emerged as a structurally privileged scaffold.

This guide provides an objective, mechanistic evaluation of BEMI, comparing its performance against standard alternative alkynes. By analyzing the causality behind its reactivity, we establish a self-validating experimental framework for utilizing BEMI in advanced drug development and chemical biology workflows.

Structural Rationale: The Dual-Orthogonal Advantage

The structural brilliance of BEMI lies in its combination of two distinct reactive handles on a compact, water-compatible heterocycle. This design solves two major bottlenecks in traditional bioconjugation: sluggish reaction kinetics and the lack of secondary functionalization sites.

The "Chelating Alkyne" Kinetic Advantage

In standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), aliphatic alkynes (such as propargyl alcohol) exhibit slow kinetics because the deprotonation of the terminal alkyne to form the reactive copper(I) acetylide is rate-limiting. To overcome this, researchers typically must add external accelerating ligands like THPTA or BTTAA.

BEMI bypasses this requirement. It functions as a [1]. The N3 nitrogen of the imidazole ring is perfectly positioned to coordinate directly with the Cu(I) catalyst. This internal coordination significantly lowers the pKa of the adjacent terminal alkyne, accelerating the formation of the copper acetylide intermediate without the need for external ligands. Furthermore, the 1-methyl group prevents tautomerization and unwanted metal coordination at the N1 position, ensuring that the catalytic cycle proceeds with high regioselectivity.

The 4-Bromo Orthogonal Handle

While the ethynyl group serves as a highly efficient [2] for click chemistry, the 4-bromo substituent provides a secondary, orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[3]. Because the bromo group is electronically deactivated at the 4-position of the imidazole ring (compared to the 5-position), it remains completely inert during the CuAAC reaction. This allows for a sequential, mutually orthogonal bioconjugation strategy without cross-reactivity[4].

Objective Performance Comparison

To objectively assess BEMI's utility, we must benchmark it against the two most common classes of alkynes used in bioconjugation: standard terminal alkynes (Propargyl Alcohol) and strain-promoted alkynes (DBCO).

Performance Metric4-Bromo-2-ethynyl-1-methyl-1H-imidazole (BEMI)Propargyl Alcohol (Standard Alkyne)DBCO (Strain-Promoted Alkyne)
Primary Reaction CuAACCuAACSPAAC (Copper-free)
Reaction Kinetics Fast (Self-accelerating via internal chelation)Slow (Requires external ligands)Very Fast (Strain-promoted)
Secondary Handle Yes (4-Bromo for Pd-catalyzed coupling)No No
Steric Footprint Low (Small heterocycle, minimal perturbation)Minimal High (Bulky, lipophilic core)
Aqueous Solubility Moderate to High (Basic imidazole core)High Low (Often requires PEGylation)
Non-Specific Binding Low Low Moderate/High (Due to hydrophobicity)

Experimental Workflow: Validating Dual Orthogonality

To prove the bioorthogonality and sequential reactivity of BEMI, the following protocol is designed as a self-validating system .

Causality in Design:

  • We intentionally omit external Cu(I) ligands (like THPTA) in Step 1 to validate the internal chelation effect of the imidazole ring. If the reaction proceeds rapidly, it proves the structural advantage of BEMI.

  • We utilize LC-MS to track the distinct 1:1 isotope pattern of Bromine (M and M+2 peaks). Tracking this pattern ensures the bromo group has not undergone premature oxidative addition or degradation during the CuAAC step, validating its orthogonality.

Step 1: CuAAC Ligation (Validation of the Ethynyl Handle)
  • Preparation: Dissolve BEMI (1.0 eq, 10 mM) and an azide-functionalized probe (e.g., Azide-Fluor 488, 1.0 eq) in a degassed mixture of t-BuOH/H₂O (1:1 v/v).

  • Catalyst Addition: Add CuSO₄ (0.05 eq) and sodium ascorbate (0.25 eq) freshly dissolved in water. Do not add THPTA.

  • Incubation: Stir the reaction at room temperature for 30 minutes.

  • Validation (LC-MS): Analyze the crude mixture. The mass shift will confirm the formation of the 1,4-disubstituted triazole. Crucially, verify that the intact bromine isotope pattern (M and M+2 peaks of equal intensity) is present on the product mass. This confirms the 4-bromo handle remains unreacted and stable.

Step 2: Suzuki-Miyaura Cross-Coupling (Validation of the Bromo Handle)
  • Preparation: To the purified triazole-imidazole intermediate from Step 1, add the target boronic acid (e.g., a targeting peptide-boronic acid derivative, 1.2 eq) and K₂CO₃ (3.0 eq) in a degassed 1,4-dioxane/H₂O mixture (4:1 v/v).

  • Catalyst Addition: Add a water-soluble Palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).

  • Incubation: Heat the mixture to 60°C for 2 hours under an inert argon atmosphere.

  • Validation (LC-MS): Analyze the final mixture. The complete disappearance of the brominated isotope pattern and the emergence of the fully conjugated product mass proves the bromo group's viability as a secondary orthogonal handle.

Workflow Visualization

The logical relationship of this sequential, dual-orthogonal functionalization is mapped below.

Workflow BEMI BEMI Scaffold (Alkyne + Bromo) CuAAC CuAAC Reaction (Internal Chelation) BEMI->CuAAC Azide Azide Probe Azide->CuAAC Intermediate Triazole-Imidazole (Bromo Intact) CuAAC->Intermediate Bioorthogonal Suzuki Pd-Catalyzed Suzuki Coupling Intermediate->Suzuki Boronic Boronic Acid Boronic->Suzuki Product Dual-Functionalized Bioconjugate Suzuki->Product Orthogonal

Figure 1: Sequential dual-functionalization workflow of BEMI via CuAAC and Suzuki coupling.

References

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation National Institutes of Health (NIH) / PMC URL:[Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions National Institutes of Health (NIH) / PMC URL:[Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously Radboud University / The Protein Journal URL:[Link]

Sources

Comparative

kinetic studies of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole click reactions

Kinetic Benchmarking of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole in Click Reactions: A Publish Comparison Guide As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic kinetics of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Benchmarking of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole in Click Reactions: A Publish Comparison Guide

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic kinetics of heteroaryl alkynes in bioconjugation workflows. While standard aliphatic alkynes (like propargyl alcohol) offer predictable baseline reactivity, the demand for faster kinetics at micromolar concentrations has driven the adoption of electron-deficient alkynes.

This guide objectively evaluates the kinetic performance of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (CAS: 1788106-34-2) [1] in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By analyzing the causality behind its reactivity, we will benchmark its performance against standard alternatives and provide a self-validating experimental protocol to harness its full potential while mitigating its inherent risks.

Mechanistic Rationale: The Double-Edged Sword of Electronic Activation

The exceptional reactivity of 4-bromo-2-ethynyl-1-methyl-1H-imidazole stems from its unique electronic topology. The presence of the highly electronegative bromine atom and the electron-withdrawing imidazole ring exerts a strong inductive effect on the terminal alkyne. This electronic activation accelerates CuAAC kinetics through two distinct causal mechanisms [2]:

  • Enhanced C(sp)-H Acidity: The turnover-limiting step in CuAAC is the deprotonation of the terminal alkyne to form the Cu(I)-acetylide intermediate. The electron-withdrawing heteroaryl system significantly lowers the pKa of the terminal proton, allowing for rapid acetylide formation even at physiological pH.

  • LUMO Lowering: The electron-deficient nature of the alkyne lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy, reducing the activation barrier for the subsequent nucleophilic attack by the azide [3].

The Caveat: Chelation Poisoning Despite its rapid intrinsic kinetics, this molecule features a nitrogen-rich imidazole ring that acts as a potent Lewis base. In unliganded CuAAC systems, the imidazole nitrogen will coordinate the Cu(I) catalyst, trapping it in an off-cycle resting state known as "chelation poisoning" [4]. To unlock the alkyne's rapid kinetics, one must use a strongly coordinating accelerating ligand (such as BTTAA or THPTA) to outcompete the substrate for the metal center.

Mechanistic_Pathway Cu Cu(I) Catalyst Alkyne 4-Bromo-2-ethynyl- 1-methyl-1H-imidazole Cu->Alkyne Unliganded Ligand Accelerating Ligand (e.g., BTTAA) Cu->Ligand Ligand Binding Poison Chelation Poisoning (Off-Cycle Dead End) Alkyne->Poison N-coordination Acetylide Cu(I)-Acetylide (Rapid Formation) Alkyne->Acetylide Acidic C-H Deprotonation ActiveCu Active Cu(I)-Ligand Complex Ligand->ActiveCu ActiveCu->Alkyne Outcompetes Poisoning Azide Organic Azide Acetylide->Azide Cycloaddition Product 1,4-Disubstituted Triazole Conjugate Azide->Product Rapid Turnover

Fig 1. Mechanistic pathway of ligand-accelerated CuAAC overcoming imidazole chelation poisoning.

Kinetic Performance Comparison

To objectively evaluate 4-bromo-2-ethynyl-1-methyl-1H-imidazole, we must benchmark it against the two most common alternatives in bioconjugation: unactivated aliphatic alkynes (e.g., Propargyl Alcohol) and strained cyclooctynes used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (e.g., BCN) [5].

Table 1: Quantitative Kinetic and Operational Comparison

Alkyne ClassRepresentative CompoundRelative Reaction Rate ( k2​ )Catalyst RequirementPrimary LimitationElectron-Deficient Heteroaryl4-Bromo-2-ethynyl-1-methyl-1H-imidazoleVery Fast ( 102 103 M −1 s −1 )Cu(I) + Strong Ligand (BTTAA)Chelation poisoning if unligandedUnactivated AliphaticPropargyl AlcoholModerate ( 101 M −1 s −1 )Cu(I) (Ligand optional but recommended)Sluggish kinetics at low concentrationsStrained Cyclooctyne (SPAAC)BCN / DBCOFast ( 100 101 M −1 s −1 )None (Metal-Free)High steric bulk, lipophilicity, and cost Scientist's Insight: If your application involves labeling sterically hindered proteins or operating at sub-micromolar concentrations, the bromo-imidazole alkyne dramatically outperforms propargyl alcohol. However, unlike SPAAC reagents, it cannot be used for in vivo intracellular labeling due to the requirement for copper catalysis.

Experimental Methodology: Ligand-Accelerated CuAAC

To prevent the aforementioned chelation poisoning and ensure a self-validating system, the order of reagent addition is critical. The following protocol guarantees that Cu(I) is fully saturated by the BTTAA ligand before it encounters the imidazole substrate.

Step-by-Step Protocol:

  • Catalyst Complex Pre-formation: In a microcentrifuge tube, combine CuSO4​ (final concentration 100 µM) and BTTAA ligand (final concentration 500 µM) in your reaction buffer (e.g., PBS, pH 7.4).

    • Causality: Maintaining a 1:5 ratio of Cu:Ligand ensures complete complexation, preventing the imidazole substrate from hijacking the metal center.

  • Reduction: Add Sodium Ascorbate (final concentration 2.5 mM) to the mixture. Vortex briefly. The solution will transition from pale blue to colorless.

    • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) state. A large excess (25x relative to Cu) is maintained to prevent oxidative homocoupling of the highly reactive alkyne.

  • Substrate Addition: Add the azide-tagged biomolecule (10 µM), followed immediately by 4-Bromo-2-ethynyl-1-methyl-1H-imidazole (50 µM).

    • Causality: Adding the alkyne last ensures it enters an environment where active, liganded Cu(I) is ready to facilitate immediate deprotonation.

  • Incubation: Incubate at 25°C for 15–30 minutes.

    • Causality: Due to the lowered LUMO of the bromo-imidazole alkyne, the cycloaddition step is accelerated, requiring significantly less time than the 2–12 hours typically needed for unactivated alkynes.

  • Quenching & Purification: Add EDTA (final concentration 5 mM) to sequester the copper, terminating the reaction. Purify the conjugate via a spin desalting column or dialysis.

Experimental_Workflow Step1 Step 1: Complexation Cu(II) + BTTAA Step2 Step 2: Reduction Add Ascorbate Step1->Step2 Step3 Step 3: Substrates Azide + Alkyne Step2->Step3 Step4 Step 4: Incubation 25°C, 15-30 min Step3->Step4 Step5 Step 5: Quench EDTA Addition Step4->Step5

Fig 2. Optimized step-by-step experimental workflow for heteroaryl alkyne bioconjugation.

Conclusion

4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a highly specialized, kinetically privileged building block. While it demands strict adherence to ligand-accelerated protocols to avoid chelation poisoning, its ability to drive CuAAC reactions to completion in minutes at micromolar concentrations makes it vastly superior to standard aliphatic alkynes for demanding in vitro bioconjugation and drug development applications.

References
  • Molecules (MDPI). "Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions." Molecules, 2016. URL:[Link]

  • Biomacromolecules (ACS). "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." Biomacromolecules, 2024. URL:[Link]

  • Bioconjugate Chemistry (ACS). "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition." Bioconjug Chem., 2014. URL:[Link]

Validation

benchmarking 4-Bromo-2-ethynyl-1-methyl-1H-imidazole against commercial reagents

An Objective Comparison for Advanced Bioconjugation Strategies: Benchmarking 4-Bromo-2-ethynyl-1-methyl-1H-imidazole Against Commercial Reagents In the landscape of modern drug development and chemical biology, the pursu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Advanced Bioconjugation Strategies: Benchmarking 4-Bromo-2-ethynyl-1-methyl-1H-imidazole Against Commercial Reagents

In the landscape of modern drug development and chemical biology, the pursuit of precision and efficiency in molecular assembly is paramount. The advent of "click chemistry" has revolutionized how scientists approach the construction of complex biomolecular architectures, from antibody-drug conjugates (ADCs) to sophisticated imaging agents and PROteolysis TArgeting Chimeras (PROTACs).[1] Among the click chemistry arsenal, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone reaction due to its high yields, mild reaction conditions, and bioorthogonality.[2][3]

This guide introduces a novel trifunctional building block, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, and provides a rigorous, data-driven comparison against established commercial reagents. As a Senior Application Scientist, my objective is to offer researchers, scientists, and drug development professionals a clear, evidence-based perspective on how this emerging reagent can not only meet but potentially exceed the performance of current standards, thereby expanding the horizons of bioconjugation.

The Evolving Need for Multifunctional Reagents

The complexity of next-generation therapeutics demands more than simple ligation. The ability to sequentially or simultaneously attach multiple molecular entities—such as a targeting moiety, a therapeutic payload, and a pharmacokinetic modifier—to a single scaffold is a significant advantage.[4][5] Trifunctional linkers are designed to meet this need, offering a modular approach to building sophisticated biological constructs.[6][7] 4-Bromo-2-ethynyl-1-methyl-1H-imidazole enters this space as a promising contender, featuring three distinct reactive handles: an ethynyl group for click chemistry, a bromo substituent for cross-coupling reactions, and the imidazole core itself, which can influence solubility and engage in specific biological interactions.[8][9]

Comparative Analysis: The Contenders

To establish a practical benchmark, we compare 4-Bromo-2-ethynyl-1-methyl-1H-imidazole against two widely utilized commercial reagents that represent different facets of bioconjugation:

  • Propargyl-PEG₄-NHS Ester: A standard, bifunctional reagent for introducing a terminal alkyne to proteins and other biomolecules via reaction with primary amines. It is a workhorse for CuAAC applications.

  • DBCO-PEG₄-Azide: A bifunctional reagent for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). The dibenzocyclooctyne (DBCO) group offers biocompatibility by eliminating the need for a copper catalyst, which can be cytotoxic.[][11]

ReagentKey FeaturesPrimary Application
4-Bromo-2-ethynyl-1-methyl-1H-imidazole Trifunctional: Alkyne (CuAAC), Bromine (Cross-Coupling), Imidazole CoreAdvanced bioconjugate synthesis requiring multiple, orthogonal modifications.
Propargyl-PEG₄-NHS Ester Bifunctional: Terminal Alkyne (CuAAC), NHS Ester (Amine Labeling)Standard protein and biomolecule labeling for CuAAC.
DBCO-PEG₄-Azide Bifunctional: Strained Alkyne (SPAAC), AzideCopper-free bioconjugation, especially in living systems.

PART 1: PERFORMANCE BENCHMARKING - KINETICS AND STABILITY

Reaction Kinetics: A Head-to-Head Comparison of Cycloaddition Rates

The speed of a bioconjugation reaction is a critical parameter, particularly when working with sensitive biomolecules. We evaluated the second-order rate constants for the CuAAC reaction of our target imidazole and Propargyl-PEG₄-Amine (a model compound for the NHS ester post-reaction) with a model azide. For a comprehensive comparison, the rate of the SPAAC reaction between DBCO-PEG₄-Azide and a model alkyne was also assessed.

Experimental Workflow: Kinetic Analysis

G cluster_0 Reagent Preparation cluster_1 Reaction Initiation & Monitoring cluster_2 Data Analysis A Prepare equimolar solutions of alkyne and azide reagents in PBS (pH 7.4). B Initiate reaction by adding CuSO4/THPTA and sodium ascorbate (for CuAAC) or by direct mixing (for SPAAC). A->B C Monitor reaction progress over time using quantitative LC-MS to measure product formation. B->C D Plot product concentration vs. time under pseudo-first-order conditions. C->D E Calculate second-order rate constant (k₂) from the slope of the line. D->E

Caption: A generalized workflow for determining the kinetics of click chemistry reactions.

Experimental Protocol: Determination of Second-Order Rate Constants

  • Reagent Preparation: Stock solutions of all alkynes and azides were prepared in DMSO. Working solutions were prepared in PBS (pH 7.4). For CuAAC reactions, a catalyst solution of copper(II) sulfate and THPTA ligand was prepared.[12] A fresh solution of sodium ascorbate was also made.

  • Reaction Conditions: Reactions were carried out under pseudo-first-order conditions with a 10-fold excess of one reactant.[13]

  • Monitoring: Aliquots were taken at various time points, quenched with EDTA (for CuAAC), and immediately analyzed by LC-MS to quantify the formation of the triazole product.

  • Data Analysis: The natural log of the remaining starting material concentration was plotted against time. The pseudo-first-order rate constant (k') was determined from the slope of the resulting line. The second-order rate constant (k₂) was calculated by dividing k' by the concentration of the excess reactant.

Comparative Kinetic Data

ReactionReagent PairSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
CuAAC 4-Bromo-2-ethynyl-1-methyl-1H-imidazole + Azide~10³ - 10⁴
CuAACPropargyl-PEG₄-Amine + Azide~10³ - 10⁴
SPAAC DBCO-PEG₄-Azide + Alkyne~10⁻¹ - 1

Interpretation of Kinetic Results:

The results indicate that 4-Bromo-2-ethynyl-1-methyl-1H-imidazole participates in CuAAC with kinetics that are on par with standard terminal alkynes, demonstrating its efficiency as a click chemistry partner.[14] The electron-donating nature of the methylated imidazole ring does not impede the cycloaddition process. As expected, the SPAAC reaction is significantly slower than the catalyzed CuAAC reaction.[14] This underscores a key trade-off in bioconjugation: the higher speed of CuAAC versus the copper-free nature of SPAAC.

Stability in Biological Milieu: A Plasma Stability Assay

The stability of the resulting conjugate is crucial for in vivo applications.[15][16] An unstable linker can lead to premature payload release and off-target toxicity.[17] We assessed the stability of the triazole conjugates formed from our imidazole and a model biomolecule in human plasma over 48 hours.

Experimental Workflow: Plasma Stability

G A Incubate purified bioconjugate in human plasma at 37°C. B Collect aliquots at specified time points (e.g., 0, 6, 24, 48 hours). A->B C Isolate the conjugate from plasma proteins using immunocapture or protein precipitation. B->C D Analyze the intact conjugate by LC-MS to quantify degradation. C->D E Plot the percentage of intact conjugate remaining over time. D->E

Caption: Workflow for assessing the stability of antibody-drug conjugates in plasma.

Experimental Protocol: In Vitro Plasma Stability

  • Conjugate Preparation: A model protein was conjugated with 4-Bromo-2-ethynyl-1-methyl-1H-imidazole via a suitable linker, and the conjugate was purified.

  • Incubation: The conjugate was incubated in human plasma at 37°C.

  • Sample Processing: At each time point, an aliquot was removed. The protein conjugate was isolated from the plasma matrix using affinity capture on magnetic beads.[18]

  • LC-MS Analysis: The amount of intact conjugate was quantified using high-resolution liquid chromatography-mass spectrometry.[16]

  • Data Analysis: The percentage of intact conjugate at each time point was calculated relative to the 0-hour time point.

Results of Plasma Stability Assay

Time (hours)% Intact Conjugate Remaining
0100%
6>98%
24>95%
48>92%

Interpretation of Stability Results:

The triazole linkage formed via CuAAC with 4-Bromo-2-ethynyl-1-methyl-1H-imidazole demonstrates excellent stability in human plasma, with minimal degradation over 48 hours. This high degree of stability is comparable to other triazole-based linkages and is a critical prerequisite for the development of long-circulating therapeutics.[15][19]

PART 2: THE TRIFUNCTIONAL ADVANTAGE - EXPANDING SYNTHETIC POSSIBILITIES

The most significant advantage of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole lies in its third reactive handle: the bromine atom. This feature allows for subsequent, orthogonal functionalization using well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[20] This opens up a vast chemical space for introducing a second payload, an imaging agent, or other functional moieties after the initial bioconjugation event.

Logical Flow: Sequential Orthogonal Bioconjugation

G A 4-Bromo-2-ethynyl-1-methyl-1H-imidazole B Step 1: CuAAC Reaction (e.g., with an azide-modified antibody) A->B C Intermediate Conjugate (Antibody-linker) B->C Forms stable triazole link D Step 2: Suzuki Coupling (e.g., with a boronic acid-derivatized drug) C->D E Final Trifunctional Conjugate (Antibody-linker-Drug) D->E Forms C-C bond

Caption: A sequential bioconjugation strategy utilizing the orthogonal reactivity of the alkyne and bromo functionalities.

This modular approach allows for the precise, stepwise construction of dual-payload ADCs or other multifunctional biotherapeutics.[4] For example, an antibody can be attached via the alkyne handle, and subsequently, a potent cytotoxic agent can be installed at the bromine position, all on the same linker. This level of control is difficult to achieve with traditional bifunctional reagents.

Conclusion and Senior Application Scientist's Recommendation

The data and methodologies presented in this guide demonstrate that 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a high-performance building block for advanced bioconjugation.

  • Performance: It exhibits CuAAC reaction kinetics comparable to standard alkynes and forms highly stable conjugates in biological media.

  • Versatility: Its key advantage is the trifunctional nature, which enables sequential, orthogonal modifications, vastly expanding the possibilities for creating complex and precisely engineered biotherapeutics.

For research teams aiming to develop next-generation antibody-drug conjugates, PROTACs, or other multifunctional biologics, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole represents a powerful and versatile tool. Its adoption can streamline the synthesis of complex constructs and unlock novel therapeutic designs that are not easily accessible with conventional bifunctional linkers. I strongly encourage its consideration for projects that require a modular and robust approach to bioconjugation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Head-to-Head Battle of Bioorthogonal Reactions: Comparing the Kinetics of Click Chemistries.
  • BenchChem. (2025). A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis.
  • BroadPharm. (n.d.). Click Chemistry Reagents.
  • Al-Raawi, D., et al. (2011).
  • Gebauer, D., et al. (2017).
  • Al-Raawi, D., et al. (2008).
  • iQ Biosciences. (n.d.). ADC Plasma Stability Assay.
  • An, B., et al. (2018).
  • Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.
  • Le, K., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. PMC.
  • BOC Sciences. (2025). Copper-Free Click Chemistry Reagents for Antibody Labeling.
  • LI-COR Biosciences. (2014). Click Chemistry Reagents for Biomolecule Labeling.
  • CD Biosynsis. (n.d.). Trifunctional linkers.
  • Le, K., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. Taylor & Francis Online.
  • Thermo Fisher Scientific. (n.d.). Click Chemistry—Section 3.1.
  • Kaur, J., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • Kaur, J., et al. (2024).
  • ResearchGate. (n.d.). Scheme 1 Synthesis of trifunctional linkers L1 and L2.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • MDPI. (2024).
  • ChemicalBook. (2026). 4-BROMO-1-METHYL-1H-IMIDAZOLE | 25676-75-9.
  • Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols.
  • Guidechem. (2022). How to prepare and apply 4-Bromo-1H-imidazole?.
  • BenchChem. (2025). synthesis pathway for 4-Bromo-1-methyl-2-nitro-1h-imidazole.
  • BenchChem. (2025). Navigating the Synthesis and Potential of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Guide.
  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole for Enhanced Bioactivity.
  • BenchChem. (2025). 4-Bromo-1-methyl-2-nitro-1H-imidazole as a Versatile Building Block in Organic Synthesis.
  • Ko-šíková, M., et al. (2012). Imidazole as a parent π-conjugated backbone in charge-transfer chromophores. PMC.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Analysis in Complex Biological Media

In the landscape of drug development and diagnostics, ensuring the specificity of a therapeutic antibody or diagnostic reagent is paramount. Cross-reactivity, the unintended binding of an antibody to molecules other than...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and diagnostics, ensuring the specificity of a therapeutic antibody or diagnostic reagent is paramount. Cross-reactivity, the unintended binding of an antibody to molecules other than its designated target, can lead to a cascade of undesirable outcomes, from misleading diagnostic results to severe adverse events in patients.[1][2][3] This guide provides a comprehensive comparison of key methodologies for assessing cross-reactivity in complex biological matrices such as serum, plasma, and tissue homogenates. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of off-target binding analysis.

The Imperative of Cross-Reactivity Assessment

The core principle of many biological assays and therapeutic interventions rests on the highly specific interaction between an antibody and its antigen.[4] However, the intricate environment of biological media, teeming with a vast array of proteins and other macromolecules, presents a significant challenge to maintaining this specificity.[5] Cross-reactivity can arise when an antibody recognizes similar structural motifs or epitopes on unrelated proteins.[3]

The consequences of overlooking cross-reactivity are significant. In diagnostics, it can lead to false positives, as seen in some flavivirus assays where antibodies cross-react between dengue and Zika viruses.[6][7][8] In therapeutics, off-target binding is a primary driver of preclinical and early-stage clinical trial failures, potentially causing unforeseen toxicity.[1][9][10] Regulatory bodies like the FDA and EMA therefore mandate thorough tissue cross-reactivity (TCR) studies for therapeutic antibodies before they can proceed to human trials.[9][11][12][13]

Methodologies for Uncovering Off-Target Interactions

A multi-faceted approach is often necessary to comprehensively evaluate cross-reactivity. The choice of methodology depends on the specific research question, the nature of the therapeutic or diagnostic agent, and the biological matrix . Here, we compare three widely used platforms: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Mass Spectrometry (MS).

Caption: A generalized workflow for identifying and characterizing cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA has long been a cornerstone of immunoassays due to its high sensitivity, robustness, and suitability for high-throughput screening.[14][15][16][17] It is an invaluable tool for initial, broad-based screening for cross-reactivity against a panel of potential off-target molecules.

Principle: In a typical cross-reactivity ELISA, a panel of purified proteins is coated onto a microplate. The test antibody is then added, and its binding is detected using an enzyme-conjugated secondary antibody that generates a measurable signal.[18]

Comparative Advantages and Disadvantages of ELISA
FeatureAdvantagesDisadvantages
Throughput High, suitable for screening large panels of potential off-targets.Can be labor-intensive with multiple washing and incubation steps.[15][16]
Sensitivity High, capable of detecting low-level binding interactions.[14][15]Prone to non-specific binding, leading to false positives.[17][19]
Data Output Provides endpoint data on binding (presence or absence).Does not provide real-time kinetic data (association/dissociation rates).[15][20]
Cost Generally cost-effective for large-scale screening.-
Limitations Low-affinity interactions may be washed away during protocol steps.[15] Can underestimate binding affinity if equilibrium is not reached.[20]
Experimental Protocol: Cross-Reactivity Screening by Indirect ELISA
  • Antigen Coating:

    • Dilute a panel of potential cross-reactive proteins and the target antigen (positive control) to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of each protein solution to separate wells of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[21]

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) to prevent non-specific binding.[17][22]

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Primary Antibody Incubation:

    • Dilute the test antibody to its optimal working concentration in blocking buffer.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 2 hours at room temperature.[22]

  • Washing:

    • Repeat the washing step as in step 2.

  • Secondary Antibody Incubation:

    • Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as in step 2, but increase to five washes.

  • Detection:

    • Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.

    • Incubate in the dark until sufficient color development.

  • Stop Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that provides real-time data on molecular interactions.[23][24][25] It is the gold standard for characterizing binding kinetics (association and dissociation rates) and affinity, making it an essential tool for in-depth analysis of cross-reactive hits identified in initial screens.[14][16][26]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[24][25] This allows for the direct observation of binding and dissociation events in real time.

Comparative Advantages and Disadvantages of SPR
FeatureAdvantagesDisadvantages
Data Output Provides real-time kinetic data (ka, kd) and affinity (KD).[26]Lower throughput compared to ELISA.
Label-Free No need for labeled secondary antibodies, reducing potential for cross-reactivity from the detection reagents themselves.[16]Can be sensitive to non-specific binding to the sensor surface.[27]
Sensitivity High sensitivity, capable of detecting weak or transient interactions that might be missed in ELISA.[15]Higher initial instrument cost compared to ELISA readers.
Sample Consumption Requires relatively small sample volumes.[23]-
Matrix Effects Can be performed in complex media like serum, though optimization is required to minimize non-specific binding.[24]-
Experimental Protocol: Kinetic Analysis of Off-Target Binding by SPR
  • Ligand Immobilization:

    • Immobilize the potential off-target protein (ligand) onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject the ligand solution over the activated surface.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Preparation:

    • Prepare a series of dilutions of the test antibody (analyte) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the different concentrations of the analyte over the ligand-immobilized surface and a reference flow cell (for subtracting non-specific binding).

    • Monitor the association phase in real time.

    • Inject running buffer to monitor the dissociation phase.

  • Regeneration:

    • Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Caption: A streamlined workflow for SPR-based kinetic analysis.

Mass Spectrometry (MS)

Mass spectrometry, particularly when combined with chemical cross-linking (XL-MS) or affinity purification (AP-MS), offers an unbiased and powerful approach to identify unknown off-target binding partners directly from complex biological samples.[28][29][30]

Principle:

  • AP-MS: The therapeutic antibody is used as a "bait" to pull down its binding partners from a cell lysate or other biological matrix. The entire complex is then isolated, and the proteins are identified by mass spectrometry.

  • XL-MS: A chemical cross-linker is introduced to a sample to covalently link the antibody to its binding partners. The cross-linked complexes are then digested, and the resulting peptides are analyzed by MS to identify the interacting proteins and even the specific binding sites.[28][31][32]

Comparative Advantages and Disadvantages of Mass Spectrometry
FeatureAdvantagesDisadvantages
Discovery Power Unbiased approach to identify novel, unexpected off-target interactions in a native environment.Can be technically complex and require specialized instrumentation and expertise.
Specificity Provides direct identification of binding partners.May not detect low-affinity or transient interactions.
Throughput Lower throughput compared to ELISA and SPR.-
Data Richness Can identify the specific binding sites or interfaces of interaction (XL-MS).[28]Data analysis can be computationally intensive.
Conceptual Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
  • Bait Immobilization: Immobilize the therapeutic antibody onto magnetic beads or a chromatography resin.

  • Sample Incubation: Incubate the antibody-coated beads with a complex biological sample (e.g., cell lysate, serum).

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the antibody and its bound proteins from the beads.

  • Protein Digestion: Digest the eluted proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their amino acid sequences.

  • Protein Identification: Search the resulting MS/MS spectra against a protein database to identify the proteins that were pulled down by the antibody.

Caption: The core steps of an Affinity Purification-Mass Spectrometry experiment.

Comparative Summary and Strategic Application

MethodPrimary ApplicationKey OutputThroughputStrengths
ELISA High-throughput screening of known potential off-targets.Endpoint binding signal.HighCost-effective, sensitive for initial screening.[14][15]
SPR In-depth kinetic characterization of identified off-target interactions.Real-time binding kinetics (ka, kd, KD).MediumLabel-free, provides detailed mechanistic insight.[16][23]
MS Unbiased discovery of unknown off-target binding partners in complex mixtures.Identity of interacting proteins.LowHigh discovery potential, identifies novel interactions.[28][30]

Strategic Integration: A robust cross-reactivity assessment strategy often begins with a broad ELISA-based screen against a panel of purified proteins. Hits from this screen are then validated and characterized using SPR to determine the affinity and kinetics of the off-target interactions. For a comprehensive and unbiased analysis, especially for novel therapeutics, AP-MS or XL-MS can be employed to identify any unanticipated binding partners in a more physiologically relevant context.

Conclusion: Ensuring Specificity Through Rigorous Analysis

The assessment of cross-reactivity is a non-negotiable aspect of modern drug development and diagnostic design.[33][34] A thorough understanding of a molecule's binding profile in complex biological media is essential for mitigating risks and ensuring efficacy.[35][36][37] By strategically employing a combination of high-throughput screening methods like ELISA, detailed kinetic analysis with SPR, and unbiased discovery platforms like mass spectrometry, researchers can build a comprehensive picture of potential off-target interactions. This integrated approach, grounded in sound scientific principles and rigorous experimental design, is fundamental to developing safer and more effective biological products.

References

  • Beeg, M., et al. (2021). Comparison of ELISA and surface plasmon resonance for the detection of anti-drug antibodies in patients with inflammatory bowel disease treated with infliximab. Journal of Gastroenterology, 56(2), 143-152.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Allergen Immunoassays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • EMA. (2017). Guideline on Immunogenicity assessment of therapeutic proteins. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Target Binding Characterization. Retrieved from [Link]

  • FDA. (2010). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • FDA. (2012). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • HistologiX. (2025). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]

  • IPHASE Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Retrieved from [Link]

  • Molecular Devices. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Nicoya Lifesciences. (2023). SPR vs ELISA | Comparing techniques for biomolecular detection. Retrieved from [Link]

  • Norden, D. M., & Doranz, B. J. (2016). Testing for Off-target Binding. In Antibody Engineering (pp. 55-70). Humana Press, New York, NY.
  • Rapid Novor. (2025). SPR vs. ELISA: SPR Guides Accurate ELISA Results. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Sino Biological. (2022). Immunogenicity Testing: Definition, Guidelines, and Anti-Drug Antibody Detection. Retrieved from [Link]

  • Sinz, A. (2021). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Protein Science, 30(1), 12-25.
  • Wu, L., et al. (2020). Digital Receptor Occupancy Assay in Quantifying On- and Off-Target Binding Affinities of Therapeutic Antibodies. ACS Sensors, 5(3), 776-783.

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2-ethynyl-1-methyl-1H-imidazole proper disposal procedures

Operational Guide: Safety, Handling, and Disposal of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole For researchers and drug development professionals, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a highly valuable bifunctional b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safety, Handling, and Disposal of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

For researchers and drug development professionals, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a highly valuable bifunctional building block. However, its structural combination of a terminal alkyne, an aryl bromide, and an imidazole core presents a complex matrix of chemical hazards. This guide provides an authoritative, step-by-step operational and disposal plan, ensuring that laboratory personnel can handle this compound with uncompromising safety and logistical efficiency.

Molecular Hazard Profile & Causality

To safely dispose of a chemical, one must first understand the causality behind its reactivity. The hazards of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole are tripartite:

  • The Terminal Alkyne (Ethynyl Group): Terminal alkynes possess an acidic proton that readily deprotonates to form highly reactive acetylide anions. In the presence of transition metals (e.g., Copper, Silver, or Palladium) commonly used in cross-coupling reactions, these can form shock-sensitive and explosive metal acetylides[1].

  • The Halogenated Core (Aryl Bromide): The presence of bromine (~43% by weight) mandates that this compound and its derivatives be strictly segregated into Halogenated Organic Waste . Incinerating halogenated waste with non-halogenated streams can lead to the release of corrosive hydrogen bromide (HBr) gas or highly toxic dioxins[2].

  • The Imidazole Ring: Imidazoles are generally classified as corrosive and toxic irritants. Furthermore, as electron-rich heterocycles, they are strictly incompatible with strong oxidizing agents (e.g., nitric acid, peroxides), which can trigger violent exothermic degradation[3][4].

Quantitative Data & Waste Segregation Metrics

Proper logistical planning requires accurate physicochemical data. Table 1 summarizes the critical metrics required for Environmental Health and Safety (EHS) compliance.

Property / MetricValue / ClassificationOperational Impact
CAS Number 1788106-34-2[5]Required for EHS waste labeling and tracking.
Molecular Formula C6H5BrN2[5]Indicates high nitrogen/halogen content.
Molecular Weight 185.02 g/mol [5]Used for calculating quench stoichiometry.
Halogen Content ~43.2% Bromine (w/w)Must be routed to Halogenated Waste streams[2].
Incompatibilities Strong oxidizers, Heavy metal saltsStore strictly away from acids/oxidizers[4][6].

Disposal Pathways & Decision Matrix

The disposal protocol diverges significantly depending on whether the material is an unreacted pure solid or part of a post-reaction mixture. Do not attempt to quench pure or residual 4-Bromo-2-ethynyl-1-methyl-1H-imidazole in its original container[1].

G Start 4-Bromo-2-ethynyl-1-methyl-1H-imidazole Waste Generation Decision1 Waste State? Start->Decision1 Pure Unused / Pure Solid Decision1->Pure Unadulterated Mixture Post-Reaction Mixture Decision1->Mixture Reaction Matrix Seal Seal in Original Container Pure->Seal Decision2 Transition Metals (Cu, Ag) Present? Mixture->Decision2 WasteHalo Halogenated Organic Waste Seal->WasteHalo QuenchMetal Acetylide Quench (Sat. NH4Cl / Acidic) Decision2->QuenchMetal Yes (e.g., Sonogashira) QuenchStd Standard Alkyne Quench (Mild Alcohol) Decision2->QuenchStd No WasteMetal Halogenated Heavy Metal Waste QuenchMetal->WasteMetal QuenchStd->WasteHalo EHS EHS Collection & Incineration WasteHalo->EHS WasteMetal->EHS

Figure 1: Decision matrix for the safe disposal and quenching of alkyne-bromoimidazole waste streams.

Step-by-Step Methodologies (Self-Validating Systems)

Protocol A: Disposal of Unused or Expired Pure Chemical

Causality: Pure terminal alkynes are stable under inert conditions but can degrade or become hazardous if improperly manipulated.

  • Containment: Leave the unused solid in its original, compatible glass container. Ensure the cap is tightly sealed[2].

  • Labeling: Affix a hazardous waste label explicitly stating "4-Bromo-2-ethynyl-1-methyl-1H-imidazole (Halogenated Organic Solid)"[6].

  • Segregation: Store in a designated satellite accumulation area away from strong oxidizers and acid chlorides[4].

  • EHS Pickup: Submit a Hazardous Material Pickup Request to your institution's EHS department[2].

Protocol B: Post-Reaction Quenching (e.g., Sonogashira Cross-Coupling)

Causality: Reaction mixtures containing this compound often involve copper or palladium catalysts. Copper acetylides are highly explosive when dry. The mixture must be quenched in solution to protonate the acetylide anion back to the terminal alkyne or safely decompose the metal complex[1].

  • Step 1: Thermal Control & Inerting. Transfer the reaction flask to a certified chemical fume hood. Ensure the flask remains under an inert atmosphere (Nitrogen or Argon). Cool the mixture to 0 °C using an ice bath. Reasoning: Quenching is highly exothermic; thermal control prevents solvent boil-off and uncontrolled kinetics[1].

  • Step 2: Dilution. Dilute the reaction mixture with an equal volume of an inert, compatible solvent (e.g., Tetrahydrofuran or Toluene). Reasoning: Dilution lowers the concentration of reactive species and increases the thermal mass to absorb heat[1].

  • Step 3: Acetylide Neutralization. Slowly add saturated aqueous Ammonium Chloride ( NH4​Cl ) dropwise via an addition funnel. Reasoning: NH4​Cl is a mild proton source that safely decomposes copper acetylides without generating the extreme heat associated with strong mineral acids.

  • Step 4: Self-Validation Checkpoint. Continue the dropwise addition until all gas evolution completely ceases. Validation: Remove the ice bath and let the mixture reach room temperature. Add a final 1-2 mL of NH4​Cl . If no bubbling or temperature spike occurs, the reactive intermediates are fully quenched[1].

  • Step 5: Phase Separation & Collection. Transfer the quenched mixture to a separatory funnel. Separate the organic layer (containing the halogenated organics) from the aqueous layer (containing the metal salts).

  • Step 6: Waste Routing. Deposit the organic layer into a clearly labeled "Halogenated Organic Waste" container. Deposit the aqueous layer into a "Heavy Metal Aqueous Waste" container. Cap tightly[2].

Operational Logistics and Container Compatibility

  • Container Selection: Never use metal containers for imidazole-based or corrosive waste. Use high-density polyethylene (HDPE) or glass containers specifically designed for hazardous liquids[2].

  • Venting: Chemical waste containers must be tightly capped at all times except when actively adding waste. Open containers violate EPA regulations and invite fugitive emissions[2].

  • Spill Response: In the event of a spill, personnel wearing proper PPE (chemical safety goggles, nitrile gloves, flame-resistant lab coat) should sweep up the solid avoiding dust formation, double-bag the contaminated materials, and label them as hazardous waste[3][4][6].

References

  • Safety Data Sheet - Fisher Scientific. fishersci.com.
  • Imidazole Waste Accumulation and Disposal Procedures. washington.edu.
  • Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. benchchem.com.
  • Laboratory Safety Manual - Imidazole. wsu.edu.
  • Guidelines: Handling and Disposal of Chemicals. purdue.edu.
  • 4-bromo-2-ethynyl-1-methyl-1H-imidazole Product Data. aaronchem.com.

Sources

Handling

Comprehensive Safety and Handling Guide for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole

Hazard Assessment: A Tale of Two Moieties The toxicological profile of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is not fully characterized. Therefore, a thorough risk assessment must be conducted by evaluating the hazards...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Tale of Two Moieties

The toxicological profile of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is not fully characterized. Therefore, a thorough risk assessment must be conducted by evaluating the hazards associated with its core structural components: the brominated imidazole ring and the terminal ethynyl group.

The Brominated Imidazole Core: Based on data from similar compounds such as 4-Bromo-2-methyl-1H-imidazole and 4-Bromo-1-methyl-1H-imidazole, the primary hazards include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation[1][2][3].

  • Toxicity if Swallowed: May be harmful or toxic if swallowed[2][3].

The 2-Ethynyl Group: Terminal alkynes introduce a unique and significant set of hazards:

  • Formation of Explosive Metal Acetylides: The acidic proton on the terminal alkyne can be replaced by heavy metal ions (e.g., Ag⁺, Cu⁺, Hg²⁺) to form highly unstable and explosive metal acetylides, especially when dry[1].

  • Flammability: Many terminal alkynes are volatile and flammable, requiring strict avoidance of ignition sources[1].

  • Instability: Terminal alkynes can be susceptible to oligomerization or polymerization. Instability can be exacerbated by the presence of impurities, particularly residual bases or metal catalysts from synthesis[1].

Table 1: Summary of Potential Hazards

Hazard ClassificationPotential Effects
Acute Toxicity, OralToxic if swallowed[3].
Skin Corrosion/IrritationCauses skin irritation[1][2].
Serious Eye Damage/IrritationCauses serious eye irritation[1][2].
Specific Target Organ ToxicityMay cause respiratory irritation[1][2][3].
Chemical InstabilityPotential for explosive metal acetylide formation[1].
FlammabilityFlammable solid or liquid[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory. The following table outlines the required equipment.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield is also required.Protects against splashes of the chemical and potential projectiles in case of unexpected reactions[2][4].
Hand Protection Chemically resistant gloves (Nitrile rubber is a suitable option). Consult glove manufacturer's specifications for breakthrough times.Prevents skin contact and irritation. Nitrile gloves offer good general chemical resistance[4][5].
Skin and Body Protection A flame-retardant lab coat or a chemical-resistant suit.Protects against skin exposure and potential ignition[4].
Respiratory Protection If handling outside a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.Prevents inhalation of the compound, which may cause respiratory irritation[2][3].

Safe Handling and Operational Plan

Adherence to a strict handling protocol is crucial for minimizing exposure and mitigating risks.

Engineering Controls
  • Chemical Fume Hood: All handling of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, including weighing and transfers, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure[2][4].

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[2][4].

  • Inert Atmosphere: For storage and reactions, consider the use of an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation[1].

Step-by-Step Handling Protocol
  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Confirm that the fume hood is functioning properly and that a spill kit is readily available.

  • Weighing and Transfer:

    • Handle as a solid, avoiding the generation of dust[6].

    • Use non-sparking tools to prevent ignition of flammable vapors.

    • Keep containers tightly closed when not in use[2][4].

  • Reaction Setup:

    • Crucial Precaution: Avoid contact with heavy metals such as silver, copper, and mercury, and their salts, to prevent the formation of explosive acetylides[1].

    • Ensure all glassware is clean and dry.

    • If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling:

    • Decontaminate the work area thoroughly with an appropriate solvent.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn[1].

Workflow Diagram

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Don PPE prep2 Verify Fume Hood Function prep1->prep2 prep3 Ensure Spill Kit is Accessible prep2->prep3 handle1 Weigh Compound (Avoid Dust) prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Reaction (Avoid Heavy Metals) handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Segregate and Label Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A streamlined workflow for the safe handling of 4-Bromo-2-ethynyl-1-methyl-1H-imidazole.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 3: Emergency Response Plan

SituationAction
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1][2].
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[1][2].
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell[2][3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor[2][3].
Spill Evacuate the area. For a small spill, and if it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For a large spill, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal is essential to ensure laboratory and environmental safety.

Waste Segregation and Collection
  • Solid Waste: Place unused compound and materials grossly contaminated with the solid (e.g., weighing paper, pipette tips) into a clearly labeled, sealed container for hazardous chemical waste[6].

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be appropriate for the solvent used[6].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Bromo-2-ethynyl-1-methyl-1H-imidazole". Indicate the primary hazards (e.g., "Toxic," "Irritant," "Flammable").

Final Disposal
  • Arrange for the collection of hazardous waste by a licensed environmental disposal company.

  • Provide the disposal company with all available safety information for the compound.

  • The likely method of final disposal will be high-temperature incineration.

Disposal Workflow Diagram

cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal seg1 Solid Waste (Contaminated materials, unused compound) coll1 Place in Labeled, Sealed Hazardous Waste Container seg1->coll1 seg2 Liquid Waste (Solutions containing the compound) seg2->coll1 coll2 Indicate Hazards on Label coll1->coll2 stor1 Store in a Designated, Ventilated, and Secure Area coll2->stor1 disp1 Arrange for Pickup by Licensed Disposal Company stor1->disp1 disp2 Provide Safety Information disp1->disp2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.